2-Fluoro-4-methoxyaniline hydrochloride
Description
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Properties
IUPAC Name |
2-fluoro-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCEWUNBSYJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660700 | |
| Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874959-93-0 | |
| Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Fluoro-4-methoxyaniline hydrochloride" chemical properties
An In-depth Technical Guide to 2-Fluoro-4-methoxyaniline hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical properties, synthesis, and application of this compound. The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, and this particular building block offers a unique combination of functionalities. This document provides an in-depth exploration of its characteristics, grounded in established scientific principles and practical laboratory applications.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. The presence of a fluorine atom, a methoxy group, and an amine functional group on the benzene ring imparts a distinct reactivity profile, making it a versatile precursor for complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free aniline base.
The strategic placement of the fluorine atom at the 2-position and the methoxy group at the 4-position influences the electronic environment of the aniline ring. Fluorine, being the most electronegative element, acts as a weak ring deactivator through its inductive effect, while the methoxy group is an activating group. This electronic interplay is crucial for directing subsequent chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-fluoro-4-methoxyaniline;hydrochloride | [1] |
| Synonyms | (2-fluoro-4-methoxyphenyl)amine hydrochloride | [1] |
| CAS Number | 874959-93-0 | [2] |
| Molecular Formula | C₇H₉ClFNO | [1][2] |
| Molecular Weight | 177.60 g/mol | [1][2] |
| Appearance | Light brown to black solid (for free base) | [3] |
| Melting Point | 175°C (for free base) | [3][4] |
| Boiling Point | 203.0 ± 20.0 °C (Predicted, for free base) | [4] |
| Density | 1.176 ± 0.06 g/cm³ (Predicted, for free base) | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[3][4] |
Synthesis and Purification Workflow
The synthesis of 2-Fluoro-4-methoxyaniline typically proceeds from a commercially available nitrated precursor, such as 1-fluoro-2-methoxy-4-nitrobenzene. The critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation. The resulting free aniline can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Generalized Synthetic Pathway
The diagram below outlines a standard laboratory-scale synthesis.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a representative procedure for the synthesis, starting from the corresponding nitro compound.
Causality: The choice of Raney Nickel as a catalyst is based on its high activity and efficacy in reducing aromatic nitro groups under relatively mild conditions of hydrogen pressure and temperature. Methanol is selected as the solvent for its ability to dissolve the starting material and its compatibility with the hydrogenation process.
-
Reactor Setup: To an appropriately sized autoclave or hydrogenation vessel, add 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent).[5]
-
Solvent Addition: Add methanol as the solvent (e.g., ~8-10 mL per gram of starting material).[5]
-
Catalyst Introduction: Under a nitrogen atmosphere, carefully add a slurry of Raney Ni catalyst (e.g., 10% by weight of the starting material) in methanol to the reaction mixture.[5]
-
Hydrogenation: Seal the vessel and stir the mixture. Purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of approximately 3.0 kg/cm ². Maintain stirring at room temperature (25-30°C). The reaction is often mildly exothermic.[5]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst. Wash the celite pad with additional methanol.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield crude 2-Fluoro-4-methoxyaniline. This can be purified further by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free aniline in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) with stirring.
-
Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Reactivity and Applications in Drug Development
The true value of this compound lies in its role as a versatile building block. The amine group serves as a primary nucleophile or a site for diazotization, enabling a wide range of subsequent reactions such as amide bond formation, sulfonylation, and Sandmeyer reactions.
The Strategic Role of Fluorine and Methoxy Groups
The fluorine and methoxy substituents are not merely passive spectators; they are critical design elements in medicinal chemistry.[6]
Caption: Impact of substituents on molecular properties for drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[6]
-
Binding Affinity: Fluorine can engage in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing binding affinity and potency.[6]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[6]
This compound and its isomers are key intermediates in the synthesis of various biologically active molecules, including treatments for neurological disorders, anti-cancer agents, and agrochemicals like herbicides and pesticides.[7][8]
Spectral Data and Characterization
Table 2: Predicted Spectral Data for 2-Fluoro-4-methoxyaniline
| Technique | Predicted Data | Interpretation |
|---|---|---|
| ¹H NMR | ~6.7-7.0 ppm (m, 3H): Aromatic Protons~3.8 ppm (s, 3H): Methoxy (-OCH₃) Protons~4.0-5.0 ppm (br s, 2H): Amine (-NH₂) Protons | The aromatic region will show complex splitting due to H-H and H-F coupling. The methoxy group appears as a sharp singlet. The amine protons are typically broad and may exchange with D₂O. |
| ¹³C NMR | ~150-160 ppm (d): C-F~140-150 ppm (d): C-O~110-130 ppm (m): Aromatic CH carbons~55 ppm (s): Methoxy (-OCH₃) carbon | The carbons directly attached to fluorine and oxygen will be downfield. The C-F signal will appear as a doublet due to one-bond carbon-fluorine coupling. |
| IR Spectroscopy | 3300-3500 cm⁻¹: N-H stretching2800-3000 cm⁻¹: C-H stretching (aromatic & aliphatic)1200-1300 cm⁻¹: C-O stretching (aryl ether)1000-1100 cm⁻¹: C-F stretching | Key functional groups are readily identifiable. For the HCl salt, the N-H stretching region may be broader and shifted due to the formation of the ammonium ion (-NH₃⁺). |
| Mass Spectrometry (EI) | m/z 141: Molecular Ion (M⁺) for free basem/z 126: [M-CH₃]⁺m/z 98: [M-CH₃-CO]⁺ | Electron impact ionization will show the molecular ion of the free base, along with characteristic fragmentation patterns. |
Protocol: Standard Spectroscopic Analysis
Trustworthiness: This protocol ensures self-validation by employing multiple, orthogonal analytical techniques to confirm the identity and purity of the synthesized compound.
-
NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt is often more soluble in it than in CDCl₃).
-
NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or run as a thin film using an ATR accessory.
-
IR Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
MS Acquisition: Analyze using an ESI (Electrospray Ionization) or EI (Electron Impact) mass spectrometer to determine the molecular weight and fragmentation pattern.
Safety, Handling, and Storage
This compound and related compounds are classified as hazardous. Adherence to strict safety protocols is mandatory.
Table 3: GHS Hazard Identification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[10][11] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[10][11] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[11] |
Source: Based on data for closely related isomers and the free base.[10][11]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[10]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or appropriate protective clothing to prevent skin exposure.[10]
-
Respiratory Protection: If dusts are generated or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[12][13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep locked up and away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][13]
References
- 1. 2-Fluoro-4-methoxyaniline, HCl | CymitQuimica [cymitquimica.com]
- 2. acubiochem.com [acubiochem.com]
- 3. 2-FLUORO-4-METHOXYANILINE CAS#: 458-52-6 [amp.chemicalbook.com]
- 4. 2-FLUORO-4-METHOXYANILINE | 458-52-6 [amp.chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxyaniline hydrochloride is a fluorinated aromatic amine that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom ortho to the amino group and a methoxy group para to it, imparts specific physicochemical properties that are advantageous for the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and amino groups provide versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential applications of this compound, with a focus on practical, field-proven insights for laboratory professionals.
Physicochemical Properties and Molecular Weight
A precise understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and analysis. The key identifiers and properties of this compound and its corresponding free base are summarized below.
| Property | This compound | 2-Fluoro-4-methoxyaniline (Free Base) |
| Molecular Formula | C₇H₉ClFNO[1][2] | C₇H₈FNO[3][4] |
| Molecular Weight | 177.60 g/mol [1][2] | 141.14 g/mol [3][4] |
| CAS Number | 874959-93-0[1] | 458-52-6[4] |
| Appearance | Light brown to black solid[4] | Oily, brown solid[3] |
| Melting Point | 175°C[4] | Not reported |
| Boiling Point | Not applicable | 203.0 ± 20.0 °C (Predicted)[4] |
| pKa | 3.81 ± 0.10 (Predicted for the amine)[4] | 3.81 ± 0.10 (Predicted)[4] |
Synthesis of 2-Fluoro-4-methoxyaniline and its Hydrochloride Salt
The synthesis of 2-Fluoro-4-methoxyaniline can be achieved through a multi-step process, with a particularly robust and well-documented method published in Organic Syntheses. This procedure utilizes an Ullman coupling reaction and is advantageous as it avoids the use of hazardous nitration and alkylation reagents like dimethyl sulfate. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Fluoro-4-methoxyaniline (Free Base)
This protocol is adapted from a procedure published in Organic Syntheses[3].
Part A: Protection of the Aniline
-
To a 500-mL round-bottomed flask, add 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), toluene (250 mL), and acetonylacetone (29.7 mL, 253 mmol).
-
Attach a Dean-Stark trap and reflux the solution for 1 hour.
-
After cooling, wash the organic phase with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Part B: Ullman Methoxylation
-
In a flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere, combine the product from Part A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), methanol (230 mL), and dimethylformamide (70 mL).
-
Heat the slurry at 80°C for 90 minutes with gentle refluxing.
-
After cooling, pour the mixture into a stirring solution of isopropyl ether, 5% ammonium chloride, and water.
-
Separate the organic phase, wash with 10% ammonium hydroxide, filter through a silica gel pad, and concentrate to obtain the crude 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
-
Recrystallize the crude product from hot hexanes.
Part C: Deprotection to the Free Base
-
In a 1-L flask with a reflux condenser, combine the purified product from Part B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 95% ethanol (300 mL), and water (150 mL).
-
Reflux the solution for 20 hours.
-
After cooling, quench the reaction by pouring it into ice-cold 1 N hydrochloric acid.
-
Wash the acidic aqueous solution with isopropyl ether.
-
Adjust the pH of the aqueous layer to 9-10 with 6 N sodium hydroxide.
-
Extract the product with isopropyl ether.
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield 2-fluoro-4-methoxyaniline as an oily, brown solid.
Experimental Protocol: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.
-
Dissolve the crude 2-fluoro-4-methoxyaniline free base in a suitable organic solvent such as diethyl ether, isopropyl ether, or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard methods for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the ammonium group. The aromatic signals will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon signals will also show coupling to the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift is sensitive to the electronic environment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reverse-phase method is typically employed.
General HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
This method allows for the separation of the main compound from any starting materials, by-products, or degradation products.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. Its utility can be inferred from the applications of its structural isomers and other related fluorinated anilines.
The structurally similar compound, 4-fluoro-2-methoxyaniline, is a known intermediate in the synthesis of:
-
5-HT3 Receptor Antagonists: These are used to manage nausea and vomiting, particularly those induced by chemotherapy.
-
Inhibitors of Botulinum Neurotoxin A Light Chain: These have potential applications in treating botulism.
The presence of the fluorine atom ortho to the amine group in 2-fluoro-4-methoxyaniline can influence intramolecular hydrogen bonding and the overall conformation of molecules derived from it, potentially leading to unique pharmacological profiles. This makes it an attractive starting material for the synthesis of novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.
Safety and Handling
This compound and its free base are classified as hazardous chemicals and should be handled with appropriate safety precautions.
-
Hazards: The free base is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its molecular weight and physicochemical properties are well-defined, and robust synthetic protocols are available. A thorough analytical characterization using standard techniques such as NMR and HPLC is crucial for ensuring its quality and for its successful application in multi-step syntheses. While its direct biological applications are still an area for exploration, the established utility of its structural analogs underscores its importance as a valuable building block for medicinal chemists and drug development professionals.
References
An In-Depth Technical Guide to the Solubility Assessment of 2-Fluoro-4-methoxyaniline hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 2-Fluoro-4-methoxyaniline hydrochloride (CAS: 874959-93-0). While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles and authoritative methodologies required to generate this critical data in a laboratory setting. The focus is on the causality behind experimental design, ensuring the generation of reliable and reproducible results for applications such as formulation development and Biopharmaceutics Classification System (BCS) characterization.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. For any active pharmaceutical ingredient (API) or intermediate, solubility is a cornerstone physicochemical property. It directly influences bioavailability, dictates formulation strategies, and is a key parameter for regulatory considerations like the BCS, which can reduce the need for in vivo bioequivalence studies.[1][2]
As the hydrochloride salt of a weak base, 2-Fluoro-4-methoxyaniline is expected to exhibit significantly enhanced aqueous solubility compared to its free base form, a common strategy to improve the developability of ionizable compounds.[3] This guide provides the theoretical grounding and practical, field-proven protocols to accurately quantify this essential characteristic.
Physicochemical Properties and Theoretical Solubility Considerations
A thorough understanding of the molecule's properties is essential before embarking on experimental work.
Table 1: Physicochemical Properties of 2-Fluoro-4-methoxyaniline and its Hydrochloride Salt
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 874959-93-0 | [4] |
| Molecular Formula | C₇H₉ClFNO | - |
| Molecular Weight | 177.60 g/mol | - |
| Free Base Name | 2-Fluoro-4-methoxyaniline | - |
| Free Base CAS | 458-52-6 | - |
| Free Base MW | 141.14 g/mol | - |
| Free Base pKa (Predicted) | 3.81 ± 0.10 | - |
Causality of Solubility Behavior:
-
Impact of the Hydrochloride Salt: Aniline and its derivatives are weak bases. In their free, un-ionized form, their aqueous solubility is limited by the hydrophobic nature of the benzene ring. By forming a hydrochloride salt, the basic amine group is protonated (R-NH₃⁺), creating an ionic species. This ion can participate in more favorable ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility compared to the neutral free base.
-
The Henderson-Hasselbalch Relationship & pH-Dependence: The solubility of an ionizable compound like this is intrinsically linked to the pH of the medium. At a pH well below the pKa of the free base (approx. 3.81), the compound will exist predominantly in its protonated, more soluble, cationic form. As the pH of the solution increases to approach and exceed the pKa, the equilibrium shifts towards the neutral, less soluble free base, which may precipitate out of solution. Therefore, determining the pH-solubility profile is not just recommended; it is essential for a complete understanding.[5]
-
Structural Influences: The fluoro and methoxy substituents on the aniline ring also modulate solubility through their electronic and steric effects, influencing crystal lattice energy and interactions with solvent molecules.
Experimental Determination of Equilibrium Solubility
The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][7] This technique is recommended by major regulatory and pharmacopeial bodies, including the WHO, ICH, and USP.[1][7][8] It is designed to ensure that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
Logical Flow of the Shake-Flask Solubility Protocol
The following diagram illustrates the workflow for a robust solubility determination study.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is grounded in guidelines from the USP, WHO, and ICH.[1][7][9]
-
Preparation of Media:
-
Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[7]
-
For solubility in organic solvents, use high-purity solvents such as Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), etc.
-
-
Sample Preparation (in triplicate for each medium):
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., glass vial).
-
Expertise: "Excess" is critical. The goal is to create a suspension, ensuring undissolved solid remains at equilibrium. A preliminary test with a small amount can help estimate the required quantity, but the key is visual confirmation of remaining solid at the end of the experiment.[10]
-
-
Equilibration:
-
Place the sealed vials in a mechanical agitator or orbital shaker with precise temperature control. For BCS classification, this is set to 37 ± 1 °C .[11]
-
Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 hours, but samples should be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus (e.g., changes by <5% between points).[7] This self-validating step is crucial for confirming true equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is typically achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a syringe filter (e.g., 0.45 µm PVDF) that does not adsorb the compound. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
-
Quantification of Dissolved Solute:
-
Immediately after separation, carefully extract an aliquot of the clear supernatant/filtrate.
-
Dilute the aliquot with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy .[12]
-
Trustworthiness: HPLC is generally preferred for its specificity and ability to separate the API from any potential degradants or impurities. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[13]
-
-
-
Data Analysis and Reporting:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Report the final solubility in mg/mL or g/L.
-
The pH of the saturated solution should be measured and reported, as it may differ slightly from the starting buffer pH.[10]
-
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. While specific data is pending experimental determination, the results should be presented as follows:
Table 2: Experimentally Determined Solubility of this compound at 37 °C
| Solvent / Medium | pH (Initial) | pH (Final) | Solubility (mg/mL) ± SD (n=3) |
| 0.1 N HCl | 1.2 | Report Value | Report Value |
| Acetate Buffer | 4.5 | Report Value | Report Value |
| Phosphate Buffer | 6.8 | Report Value | Report Value |
| Purified Water | N/A | Report Value | Report Value |
| Ethanol | N/A | N/A | Report Value |
| DMSO | N/A | N/A | Report Value |
Interpretation: The lowest measured aqueous solubility across the pH 1.2-6.8 range is used to determine the BCS solubility class. An API is considered "highly soluble" if the highest therapeutic dose can be dissolved in 250 mL of media at this lowest solubility point.[1]
Conclusion
While pre-existing public data on the solubility of this compound is scarce, this guide provides the authoritative framework necessary for its determination. By adhering to the scientifically-grounded Shake-Flask Method and employing validated analytical techniques like HPLC, researchers can generate the reliable and accurate solubility data essential for informed decision-making in drug development and chemical synthesis. Understanding the fundamental principles of pH-dependence and salt form effects is paramount to designing meaningful experiments and correctly interpreting their outcomes.
References
- 1. database.ich.org [database.ich.org]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. CAS 874959-93-0: Benzenamine, 2-fluoro-4-methoxy-, hydroch… [cymitquimica.com]
- 4. acubiochem.com [acubiochem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. â©1236⪠Solubility Measurements [doi.usp.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pharmaguru.co [pharmaguru.co]
A Technical Guide to the Spectral Analysis of 2-Fluoro-4-methoxyaniline Hydrochloride
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is a cornerstone of development. 2-Fluoro-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest as a building block in medicinal chemistry. Its utility is predicated on its defined structure, purity, and functionality. Spectroscopic analysis provides the definitive fingerprint required to confirm its molecular identity and integrity.
This technical guide offers an in-depth examination of the expected spectral data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Rather than merely presenting data, this document serves as a practical whitepaper, explaining the causal relationships between the molecule's structure and its spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for analysis.
Molecular Structure and Spectroscopic Implications
The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectral characteristics:
-
Aromatic Ring: A benzene ring substituted at positions 1, 2, and 4. This will give rise to characteristic signals in both NMR and IR spectroscopy.
-
Ammonium Group (-NH₃⁺): As a hydrochloride salt, the aniline amine is protonated. This significantly impacts its spectral properties, particularly in the IR (N-H stretching) and ¹H NMR (proton exchange and chemical shift).
-
Fluorine Substituent (-F): The highly electronegative fluorine atom will induce significant electronic effects, influencing the chemical shifts of adjacent protons and carbons. Crucially, it will introduce characteristic heteronuclear coupling (¹⁹F-¹H and ¹⁹F-¹³C) in NMR spectra.
-
Methoxy Group (-OCH₃): This electron-donating group will also influence the electronic environment of the aromatic ring and will produce a distinct singlet in the ¹H NMR spectrum.
The interplay of these groups—the electron-donating methoxy group and the electron-withdrawing fluorine and ammonium groups—creates a unique electronic environment that can be precisely mapped by spectroscopic techniques.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] It relies on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, which are highly sensitive to their local chemical environment.[3]
¹H NMR Analysis: Predicted Data & Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other nuclei.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ~10.0 - 11.0 | Broad Singlet | 3H | -NH₃⁺ | N/A (exchangeable) |
| ~7.2 - 7.4 | Doublet of Doublets | 1H | H-6 | JH6-H5 ≈ 8-9 Hz, JH6-F ≈ 10-12 Hz |
| ~7.0 - 7.1 | Doublet of Doublets | 1H | H-5 | JH5-H6 ≈ 8-9 Hz, JH5-F ≈ 2-3 Hz |
| ~6.8 - 6.9 | Doublet | 1H | H-3 | JH3-F ≈ 14-16 Hz |
| 3.78 | Singlet | 3H | -OCH₃ | N/A |
Causality Behind Assignments:
-
-NH₃⁺ Protons: The protons on the ammonium ion are acidic and exchangeable, often appearing as a broad singlet. Their chemical shift is highly dependent on concentration and the solvent used; in a polar aprotic solvent like DMSO-d₆, they are readily observed.
-
Aromatic Protons (H-3, H-5, H-6): The positions of these signals are governed by the electronic effects of the substituents. The methoxy group is electron-donating, shielding the ring, while the fluorine and ammonium groups are electron-withdrawing, deshielding it.
-
Spin-Spin Coupling: The multiplicity (splitting pattern) is key to assignment.
-
H-6 is coupled to its ortho proton H-5 (ortho coupling, ³JHH) and to the fluorine at C-2 (ortho coupling, ³JHF), resulting in a doublet of doublets.
-
H-5 is coupled to its ortho proton H-6 (ortho coupling, ³JHH) and to the fluorine at C-2 (meta coupling, ⁴JHF), also giving a doublet of doublets, but with a smaller H-F coupling constant.
-
H-3 is adjacent to the fluorine and shows a large ortho H-F coupling constant (³JHF), appearing as a doublet. It has no adjacent protons to couple with.
-
-
Methoxy Protons (-OCH₃): These protons are isolated from other protons and thus appear as a sharp singlet.
Caption: Predicted ¹H-¹⁹F spin-spin coupling relationships.
¹³C NMR Analysis: Predicted Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most telling feature for this compound will be the large coupling constants between carbon and fluorine.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Coupling to ¹⁹F (J, Hz) |
|---|---|---|
| ~155 - 160 | C2 (C-F) | ¹JCF ≈ 235-245 Hz (Doublet) |
| ~150 - 155 | C4 (C-O) | ⁴JCF ≈ 2-4 Hz (Small split) |
| ~138 - 142 | C1 (C-N) | ²JCF ≈ 10-15 Hz (Doublet) |
| ~118 - 122 | C6 | ²JCF ≈ 20-25 Hz (Doublet) |
| ~115 - 118 | C5 | ³JCF ≈ 7-9 Hz (Doublet) |
| ~100 - 105 | C3 | ²JCF ≈ 25-30 Hz (Doublet) |
| ~55 - 56 | -OCH₃ | N/A |
Causality Behind Assignments:
-
C-F Coupling: The magnitude of the C-F coupling constant is directly related to the number of bonds separating the two nuclei.
-
¹JCF: The direct, one-bond coupling for C2 is very large and unambiguous.
-
²JCF and ³JCF: The two- and three-bond couplings are smaller but still significant, providing definitive evidence for the relative positions of the carbon atoms with respect to the fluorine substituent.
-
-
Chemical Shifts: The carbon directly attached to fluorine (C2) is significantly deshielded. The carbon attached to the oxygen (C4) is also highly deshielded. The remaining aromatic carbons fall into a predictable range based on the combined electronic effects of the substituents.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes hydrochloride salts well and does not exchange with the NH₃⁺ protons as readily as D₂O.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Tuning and Shimming: The instrument probe is tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Typically, 8 to 16 scans are sufficient.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is then calibrated using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[4] It is an excellent technique for identifying the presence of specific functional groups.[5][6]
Predicted IR Absorption Bands (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200 - 2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic, from -OCH₃) |
| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |
| ~1250 | Strong | C-O-C asymmetric stretching (aryl ether) |
| ~1200 | Strong | C-F stretching |
| ~1030 | Medium | C-O-C symmetric stretching (aryl ether) |
Causality Behind Assignments:
-
N-H Stretching: The most prominent feature for this hydrochloride salt will be the very broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H bonds in an ammonium cation (R-NH₃⁺).[7] This distinguishes it clearly from the free amine, which would show two sharper peaks around 3400-3300 cm⁻¹.
-
C-O and C-F Stretching: The strong bands for the aryl ether C-O stretch and the C-F stretch are highly characteristic and confirm the presence of these functional groups. The exact positions can vary slightly based on the molecular environment.
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides information about the molecular weight and, through fragmentation analysis, the structural components of the molecule.[9] For this analysis, we consider the free base (2-Fluoro-4-methoxyaniline, MW = 141.14 g/mol ), as the HCl is not observed under typical electron ionization (EI) conditions.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (Mass/Charge) | Relative Intensity | Assignment |
|---|---|---|
| 141 | High | [M]⁺˙ (Molecular Ion) |
| 126 | Medium | [M - CH₃]⁺ |
| 98 | Medium | [M - CH₃ - CO]⁺ |
| 114 | Low | [M - HCN]⁺˙ |
Causality Behind Fragmentation:
-
Nitrogen Rule: The molecular weight of the free base is 141, an odd number. This is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Molecular Ion [M]⁺˙: Aromatic amines typically show a strong molecular ion peak due to the stability of the aromatic system, making molecular weight determination straightforward.[10][11]
-
[M - CH₃]⁺: A common and favorable fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion.
-
[M - CH₃ - CO]⁺: The subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the [M - CH₃]⁺ fragment is a characteristic fragmentation for phenolic ethers.
-
[M - HCN]⁺˙: The loss of hydrogen cyanide (HCN, 27 Da) is a characteristic fragmentation pathway for anilines.[11]
Caption: Predicted EI-MS fragmentation pathway for 2-Fluoro-4-methoxyaniline.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and bombarded with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion radical ([M]⁺˙).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The resulting plot of relative intensity versus m/z is the mass spectrum.
Conclusion: An Integrated Approach to Structural Verification
No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in the integration of all data.
-
MS provides the molecular weight of the free base (141 Da).
-
IR confirms the presence of the key functional groups: an ammonium salt (-NH₃⁺), an aryl ether (C-O), a C-F bond, and an aromatic ring.
-
¹³C NMR confirms the presence of 7 unique carbon environments, with C-F coupling patterns definitively establishing the substitution pattern.
-
¹H NMR provides the final, detailed piece of the puzzle, confirming the number and connectivity of all protons and their spatial relationship to the fluorine atom through characteristic H-F coupling constants.
Together, these techniques provide an unambiguous and self-validating confirmation of the structure and identity of this compound, meeting the rigorous standards required for research and drug development.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-methoxyaniline Hydrochloride
This document provides an in-depth, technically-grounded guide for the synthesis of 2-Fluoro-4-methoxyaniline hydrochloride, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind the chosen synthetic strategy, emphasizing safety, efficiency, and reproducibility to empower researchers in their laboratory endeavors.
Strategic Overview: Selecting an Optimal Synthetic Pathway
The synthesis of 2-Fluoro-4-methoxyaniline can be approached through several routes. An older method involving the nitration of 2-fluorophenol, subsequent methylation, and final reduction is often hampered by poor regioselectivity during the nitration step and the use of hazardous reagents like dimethyl sulfate[1]. A more contemporary and scalable approach, which forms the core of this guide, is the catalytic hydrogenation of a suitable nitroaromatic precursor.
We have selected the reduction of 3-fluoro-4-nitroanisole as the preferred pathway. This choice is predicated on the following advantages:
-
High Selectivity: The catalytic hydrogenation of a nitro group is a highly selective and well-understood transformation, minimizing the formation of significant byproducts.
-
Efficiency: This method typically proceeds with high conversion and yield under moderate conditions.
-
Atom Economy: Catalytic hydrogenation is an atom-economical process, aligning with the principles of green chemistry.
-
Scalability: The procedure is readily scalable from milligram to multi-gram quantities, a critical consideration for drug development professionals[1].
The overall transformation is a two-step process: first, the reduction of the nitro-precursor to the free aniline, followed by its conversion to the more stable and easily handled hydrochloride salt.
Caption: Overall synthetic pathway for 2-Fluoro-4-methoxyaniline HCl.
Core Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, with clear checkpoints and explanations.
Materials and Reagents
Quantitative data and key properties of the reagents are summarized in the table below for ease of reference.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |
| 3-Fluoro-4-nitroanisole | 455-94-7 | C₇H₆FNO₃ | 171.13 | Starting material |
| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - | Catalyst, pyrophoric when dry |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | Reducing agent, flammable |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Reaction solvent |
| Celite® (Diatomaceous earth) | 61790-53-2 | SiO₂ | 60.08 | Filtration aid |
| Hydrochloric Acid (in solvent) | 7647-01-0 | HCl | 36.46 | For salt formation |
| Isopropyl Ether | 108-20-3 | C₆H₁₄O | 102.17 | Washing/precipitation solvent |
Step 1: Catalytic Hydrogenation of 3-Fluoro-4-nitroanisole
The foundational step of this synthesis is the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and highly effective method for this transformation[2][3]. The reaction is typically exothermic, and careful monitoring of temperature and pressure is advised, especially on larger scales.
Protocol:
-
Vessel Preparation: To a hydrogenation vessel or a suitable heavy-walled flask, add 3-fluoro-4-nitroanisole (e.g., 10.0 g, 58.4 mmol).
-
Solvent Addition: Add methanol (e.g., 150 mL) to dissolve the starting material.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (e.g., 0.5 g, ~5 wt%).
-
Expert Insight: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled in a wet state and under an inert atmosphere. Never add the dry powder directly to a flammable solvent in the presence of air.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon) and begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For more precise tracking, thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Trustworthiness Check: The Celite plug is crucial for the complete and safe removal of the fine, black Pd/C catalyst. The filtrate should be colorless and clear. Incomplete removal can contaminate the final product and interfere with subsequent steps.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield crude 2-fluoro-4-methoxyaniline, which may be a solid or an oil.
Step 2: Formation and Isolation of the Hydrochloride Salt
The crude aniline free base is often converted to its hydrochloride salt. This serves multiple purposes: it enhances the compound's stability, converts oils into crystalline solids that are easier to handle, and provides an excellent opportunity for purification.
Protocol:
-
Dissolution: Dissolve the crude 2-fluoro-4-methoxyaniline from the previous step in a suitable solvent like isopropyl ether (e.g., 150 mL).
-
Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or isopropanol) dropwise.
-
Precipitation: The this compound salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Expert Insight: The choice of solvent for salt formation is key. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to ensure high recovery through precipitation.
-
-
Isolation: Stir the resulting slurry for 30-60 minutes, potentially cooling it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropyl ether to remove any soluble impurities. Dry the white to off-white solid under vacuum to a constant weight.
Workflow Visualization and Data
Caption: Step-by-step experimental workflow for the synthesis.
Safety, Handling, and Characterization
4.1. Safety and Handling
All operations should be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.
-
Chemical Hazards: 2-Fluoro-4-methoxyaniline and its salts are classified as toxic if swallowed or in contact with skin, and may cause skin and eye irritation[4][5]. Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat[6][7].
-
Procedural Hazards: The primary procedural risk is associated with the catalytic hydrogenation. Hydrogen gas is highly flammable, and palladium on carbon is pyrophoric[2]. Ensure all equipment is properly grounded and free of ignition sources. The catalyst must be handled wet and removed by filtration before solvents are evaporated.
-
Waste Disposal: Dispose of all chemical waste, including the used catalyst (quench carefully with water before disposal), according to institutional and local regulations.
4.2. Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: Compare the observed melting point with literature values.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure.
-
Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
The synthetic protocol detailed herein provides a reliable, scalable, and scientifically sound method for producing high-purity this compound. By understanding the rationale behind each step—from the strategic choice of catalytic hydrogenation to the practical necessity of forming the hydrochloride salt—researchers can confidently and safely execute this synthesis, yielding a critical building block for further discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchwith.stevens.edu [researchwith.stevens.edu]
- 4. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to 2-Fluoro-4-methoxyaniline hydrochloride: A Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Anilines
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular properties. Among the vast arsenal of available building blocks, fluorinated anilines have emerged as exceptionally valuable synthons. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of 2-Fluoro-4-methoxyaniline hydrochloride, a trifunctional building block whose unique electronic and steric properties offer chemists a versatile platform for the construction of complex molecular architectures.
This document will explore the compound's fundamental properties, delve into its nuanced reactivity, present its applications in the synthesis of high-value compounds, and provide validated experimental protocols and safety guidelines. The insights herein are curated for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Physicochemical and Structural Profile
This compound is the salt form of the parent aniline, which enhances its stability and simplifies handling and storage. The molecule's reactivity is governed by the interplay of three key functional groups on the benzene ring: an activating, ortho-, para-directing methoxy group; a deactivating, ortho-, para-directing fluorine atom; and the primary amino group, which is strongly activating and ortho-, para-directing.
Table 1: Physicochemical Properties of 2-Fluoro-4-methoxyaniline and its Hydrochloride Salt
| Property | Value | Source |
| CAS Number | 874959-93-0 (HCl Salt)[2][3][4] | [2][3][4] |
| 458-52-6 (Free Base)[5][6][7][8] | [5][6][7][8] | |
| Molecular Formula | C₇H₉ClFNO (HCl Salt)[2][3][9] | [2][3][9] |
| C₇H₈FNO (Free Base)[5][7][10] | [5][7][10] | |
| Molecular Weight | 177.60 g/mol (HCl Salt)[2][3][9] | [2][3][9] |
| 141.14 g/mol (Free Base)[6][10] | [6][10] | |
| Appearance | Light brown to black solid (Free Base)[5] | [5] |
| Melting Point | 175°C (Free Base)[5][6] | [5][6] |
| Boiling Point | 203.0 ± 20.0 °C (Predicted, Free Base)[5][6] | [5][6] |
| pKa | 3.81 ± 0.10 (Predicted, Free Base)[5][6] | [5][6] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[5][6] | [5][6] |
Core Reactivity and Synthetic Transformations
The utility of this compound stems from its capacity to undergo a diverse range of chemical transformations at the amino group and the aromatic ring. Neutralization of the hydrochloride salt with a suitable base is typically the first step to unmask the nucleophilic free aniline for subsequent reactions.
Reactions at the Amino Group
The primary amine is a versatile handle for elaboration, serving as a potent nucleophile and a precursor to the synthetically powerful diazonium group.
-
N-Acylation and Sulfonylation: The formation of amides and sulfonamides is fundamental in drug design. The reaction proceeds readily with acyl chlorides, anhydrides, or sulfonyl chlorides, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the liberated HCl. This transformation is crucial for linking the aniline fragment to other parts of a target molecule.
-
Diazotization and Sandmeyer Reactions: The conversion of the amino group to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures opens a gateway to a vast array of functionalities. The diazonium intermediate can be displaced by various nucleophiles in Sandmeyer-type reactions to install halides (CuCl, CuBr), cyano (CuCN), or hydroxyl groups.
Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic substitution on the 2-fluoro-4-methoxyaniline ring is dictated by the combined directing effects of the substituents. The powerful activating and ortho-, para-directing nature of the amino group is the dominant influence, followed by the methoxy group. The fluorine atom, while deactivating, is also an ortho-, para-director. Consequently, electrophiles are strongly directed to the positions ortho and para to the amino group, namely positions 5 and 3. Position 5 is generally favored due to reduced steric hindrance compared to the position between the fluorine and amino groups.
Applications as a Strategic Building Block
The unique substitution pattern of 2-fluoro-4-methoxyaniline makes it a valuable precursor in several areas of chemical science. The strategic placement of fluorine can enhance metabolic stability and binding affinity, making it a desirable feature in bioactive molecules.[1]
Medicinal Chemistry and Drug Discovery
This building block is instrumental in the synthesis of heterocyclic scaffolds that form the core of many therapeutic agents.[11]
-
Synthesis of 5-HT3 Receptor Antagonists: Its isomer, 4-fluoro-2-methoxyaniline, is used to prepare ortho-substituted phenylureas which act as 5-Hydroxytryptamine (5-HT3) receptor antagonists, a class of drugs used to treat nausea and vomiting, particularly after chemotherapy.[12][13]
-
Inhibitors of Neurotoxins: The scaffold is also employed in synthesizing hydroxamic acids and their prodrugs, which function as inhibitors for the Botulinum neurotoxin A light chain, offering a potential therapeutic route for botulism.[12][13]
-
Kinase Inhibitors: Aniline derivatives are common substructures in kinase inhibitors. For example, 3-fluoro-4-methoxyaniline is a precursor for quinoline derivatives that act as dual inhibitors of Src and Abl kinases, which are targets in cancer therapy.[14]
Synthesis of Heterocyclic Systems
The primary amine and the activated aromatic ring provide two reactive centers for constructing fused heterocyclic systems. For example, it can serve as a precursor for quinoline derivatives via reactions like the Combes quinoline synthesis.[14] The presence of fluorine in these heterocycles is a well-established strategy in modern medicinal chemistry to modulate drug properties.[1][15]
Caption: A representative synthetic workflow demonstrating the sequential functionalization of 2-Fluoro-4-methoxyaniline.
Validated Experimental Protocol: N-Acetylation
This protocol describes a standard, reliable procedure for the N-acetylation of 2-fluoro-4-methoxyaniline, a foundational step for many multi-step syntheses.
Objective: To synthesize N-(2-fluoro-4-methoxyphenyl)acetamide.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: In a 100 mL round-bottom flask, suspend this compound (1.78 g, 10.0 mmol) in dichloromethane (30 mL).
-
Add a saturated aqueous solution of sodium bicarbonate (~20 mL) and stir vigorously for 15 minutes until all solids dissolve and the mixture separates into two clear layers.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free aniline, which can be used directly.
-
Acetylation: Dissolve the crude 2-fluoro-4-methoxyaniline in DCM (25 mL) and cool the flask to 0 °C in an ice bath.
-
Add pyridine (1.21 mL, 15.0 mmol) followed by the dropwise addition of acetic anhydride (1.13 mL, 12.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(2-fluoro-4-methoxyphenyl)acetamide as a pure solid.
Caption: The mechanism for the formation of a diazonium salt from an aniline precursor.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 2-Fluoro-4-methoxyaniline and its derivatives are toxic compounds that must be handled with appropriate care.
-
Hazard Identification: The compound is toxic if swallowed, in contact with skin, or if inhaled.[10][16] It causes skin and serious eye irritation and may cause respiratory irritation.[10][16] Some regulatory information suggests it may cause cancer and damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[17]
-
Handling and Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere.[5][17] Keep it away from incompatible materials and sources of ignition.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16][18]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[16][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][18]
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature, combining the reactivity of an aniline with the modulating effects of methoxy and fluoro substituents, provides a robust platform for creating diverse and complex molecules. Its successful application in the synthesis of bioactive heterocycles underscores its importance in medicinal chemistry. By understanding its reactivity profile and adhering to strict safety protocols, researchers can effectively unlock the synthetic potential of this versatile building block to drive innovation in drug discovery, agrochemicals, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Fluoro-4-methoxyaniline, HCl | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound 95% | CAS: 874959-93-0 | AChemBlock [achemblock.com]
- 5. 2-FLUORO-4-METHOXYANILINE CAS#: 458-52-6 [amp.chemicalbook.com]
- 6. 2-FLUORO-4-METHOXYANILINE | 458-52-6 [amp.chemicalbook.com]
- 7. 2-fluoro-4-methoxyaniline 95% | CAS: 458-52-6 | AChemBlock [achemblock.com]
- 8. scbt.com [scbt.com]
- 9. acubiochem.com [acubiochem.com]
- 10. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. nbinno.com [nbinno.com]
- 13. 4-Fluoro-2-methoxyaniline CAS NO: 450-91-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. ossila.com [ossila.com]
- 15. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
A Guide to the Safe Handling of 2-Fluoro-4-methoxyaniline hydrochloride for Research and Development Professionals
This document provides an in-depth technical overview of the essential safety and handling protocols for 2-Fluoro-4-methoxyaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the rationale behind each precaution, grounded in the compound's chemical nature and toxicological profile. By fostering a deeper understanding of the risks, this guide aims to empower laboratory personnel to work safely and effectively.
Understanding the Hazard: A Toxicological and Chemical Profile
This compound is a substituted aromatic amine, a class of compounds widely used in pharmaceutical synthesis.[1] However, its structural features also confer significant health hazards. Aromatic amines, as a class, are known for their potential carcinogenicity and mutagenicity, primarily due to their metabolic activation in the body.[2][3]
The primary mechanism of toxicity for many aromatic amines involves N-oxidation of the amino group to form aryl-N-hydroxylamines.[4] These metabolites are reactive electrophiles that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[5] The presence of a halogen (fluorine) and a methoxy group on the aniline ring can influence its metabolic fate and reactivity, making stringent handling protocols essential.
Key Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₉ClFNO | [7] |
| Molecular Weight | 177.60 g/mol | [7] |
| Appearance | Light brown to black solid | [8] |
| Melting Point | 175°C | [8][9] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [8][9] |
Hazard Identification and GHS Classification
Understanding the specific hazards through the GHS framework is the first step in a robust safety protocol.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
(Note: These classifications are based on data for the free amine, 2-Fluoro-4-methoxyaniline, and should be applied to the hydrochloride salt as a conservative measure.)[6][10]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of handling highly toxic compounds is to minimize exposure through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All work involving this compound powder must be conducted in a designated area within a properly functioning chemical fume hood.[11][12] This is non-negotiable. A fume hood provides primary containment, preventing the inhalation of airborne particles and protecting the user from splashes. For weighing procedures, if a balance cannot be placed inside a fume hood, a ventilated balance enclosure or glove box should be used.[11]
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should not be relied upon as the sole means of protection. Always inspect PPE for integrity before use.
-
Hand Protection : Wear double-layered, chemically resistant gloves, such as nitrile gloves.[13] Check the manufacturer's compatibility chart. Change gloves frequently, especially if contamination is suspected.
-
Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[14]
-
Body Protection : A fully buttoned lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[14]
-
Respiratory Protection : If there is any risk of airborne dust exposure outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is required.[14] All personnel requiring respirators must be enrolled in a respiratory protection program, including fit-testing and medical clearance.
Step-by-Step Handling Protocols
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility. The following workflows are designed to be self-validating systems of safety.
Protocol for Weighing and Dispensing Solid this compound
This protocol is designed to minimize the generation and dispersal of toxic dust.[11][15]
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (double gloves, goggles, face shield, lab coat).
-
Cover the work surface within the fume hood with disposable, plastic-backed absorbent paper. .
-
-
Dispensing :
-
Perform all manipulations deep within the fume hood.
-
Use a dedicated, clearly labeled spatula for this chemical.
-
Open the container slowly to avoid creating airborne dust.
-
Carefully tap the required amount of powder into a pre-tared, sealable container. Avoid scooping in a way that generates dust.
-
Immediately and securely close the primary container.
-
-
Weighing :
-
Securely seal the tared container with the dispensed powder before removing it from the fume hood.
-
Wipe the exterior of the sealed container with a damp cloth to remove any residual powder.
-
Transport the sealed container to the balance for weighing.
-
After weighing, transport the sealed container back to the fume hood for subsequent steps (e.g., dissolution).
-
-
Cleanup :
-
Wipe the spatula clean with a damp cloth and place it in a designated area for contaminated equipment.
-
Carefully fold the disposable bench cover inward and place it in a labeled hazardous waste bag.
-
Wipe down the entire work surface in the fume hood with an appropriate decontaminating solution.
-
Remove outer gloves before leaving the fume hood and dispose of them in the hazardous waste bag. Remove inner gloves and other PPE upon exiting the work area.
-
Wash hands and arms thoroughly with soap and water.
-
Workflow for Safe Handling and Use
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
Emergency Procedures: Preparedness is Key
Spills
-
Small Spill (inside a fume hood) :
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood) :
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Prevent entry into the affected area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.
-
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Waste Disposal
Storage
Store this compound in a tightly sealed, clearly labeled container.[14] The storage area should be a cool, dry, well-ventilated, and locked cabinet designated for toxic chemicals, away from incompatible materials.[16] Recommended storage is at 2-8°C under an inert atmosphere.[8][9]
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Segregation : Collect all waste in a dedicated, sealed, and clearly labeled container. As a halogenated organic compound, it should be segregated into the "halogenated organic waste" stream.[15]
-
Disposal Protocol : Disposal must be carried out through your institution's EHS department or a licensed professional waste disposal service.[17] Do not dispose of this chemical down the drain or in regular trash.
This guide provides a framework for the safe handling of this compound. It is imperative that these recommendations are supplemented by institution-specific safety protocols and a thorough review of the most current Safety Data Sheet (SDS) before commencing any work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-methoxyaniline, HCl | CymitQuimica [cymitquimica.com]
- 8. 2-FLUORO-4-METHOXYANILINE CAS#: 458-52-6 [amp.chemicalbook.com]
- 9. 2-FLUORO-4-METHOXYANILINE | 458-52-6 [amp.chemicalbook.com]
- 10. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. safety.duke.edu [safety.duke.edu]
- 12. ehs.sonoma.edu [ehs.sonoma.edu]
- 13. tmi.utexas.edu [tmi.utexas.edu]
- 14. fishersci.com [fishersci.com]
- 15. pharmagmp.in [pharmagmp.in]
- 16. SOP for Careful Handling of Poisonous Chemicals | Pharmaguideline [pharmaguideline.com]
- 17. international.skcinc.com [international.skcinc.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 2-Fluoro-4-methoxyaniline Hydrochloride in Modern Pharmaceutical Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed tactic to enhance pharmacological properties. 2-Fluoro-4-methoxyaniline hydrochloride has emerged as a pivotal building block, offering medicinal chemists a unique combination of electronic and steric attributes. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. The hydrochloride salt form ensures stability and ease of handling, while the free amine, readily generated in situ, serves as a versatile nucleophile in key bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.
The Rationale for Employing the 2-Fluoro-4-methoxy Substitution Pattern
The specific arrangement of the fluoro and methoxy substituents on the aniline ring is not arbitrary; it is a deliberate design element that imparts favorable characteristics to the final drug molecule.
-
Modulation of Basicity and Nucleophilicity: The electron-withdrawing nature of the fluorine atom at the ortho-position decreases the basicity of the aniline nitrogen. This modulation is crucial as it can prevent undesirable side reactions and influence the binding affinity of the molecule to its biological target. The methoxy group at the para-position, being an electron-donating group, partially mitigates this effect, resulting in a finely tuned nucleophilicity that is optimal for reactions such as nucleophilic aromatic substitution (SNAr).
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine at the 2-position can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the drug.
-
Improved Pharmacokinetic Profile: The methoxy group can enhance solubility and permeability, contributing to improved oral bioavailability. The interplay between the lipophilic fluorine atom and the more polar methoxy group allows for a balanced physicochemical profile, which is essential for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors, particularly those with a 4-anilinoquinazoline or 4-anilinopyrimidine core. These scaffolds are central to numerous FDA-approved drugs that target key signaling pathways implicated in cancer.
The general synthetic strategy involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine or quinazoline ring with the amino group of 2-Fluoro-4-methoxyaniline.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of kinase inhibitor precursors.
Detailed Experimental Protocol: Synthesis of a 4-(2-Fluoro-4-methoxyphenylamino)pyrimidine Derivative
This protocol details a representative nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,4-Dichloropyrimidine | 148.98 | 10.0 | 1.0 |
| This compound | 177.61 | 10.5 | 1.05 |
| Triethylamine (Et3N) | 101.19 | 25.0 | 2.5 |
| Isopropanol (IPA) | 60.10 | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) and this compound (1.86 g, 10.5 mmol).
-
Solvent Addition: Add isopropanol (100 mL) to the flask.
-
Base Addition: To the stirred suspension, add triethylamine (3.48 mL, 25.0 mmol) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt, generating the free aniline nucleophile in situ, and to scavenge the HCl produced during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product and triethylamine hydrochloride will form.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold isopropanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-(2-fluoro-4-methoxyphenylamino)-2-chloropyrimidine.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Safety and Handling
2-Fluoro-4-methoxyaniline and its hydrochloride salt should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis, particularly for the development of kinase inhibitors. Its unique substitution pattern provides a strategic advantage in fine-tuning the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its reactivity and appropriate handling procedures enables its effective and safe utilization in the synthesis of complex and biologically active molecules.
Application Notes & Protocols for the Use of 2-Fluoro-4-methoxyaniline Hydrochloride in Kinase Inhibitor Synthesis
Abstract
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a well-established driver of numerous pathologies, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key strategy in designing these inhibitors is the use of privileged scaffolds that mimic the ATP molecule, binding to the kinase hinge region. The 4-anilinoquinazoline and anilinopyrimidine cores are prominent examples of such scaffolds, forming the foundation of numerous FDA-approved drugs. This document provides detailed application notes on the strategic use of 2-Fluoro-4-methoxyaniline hydrochloride , a critical substituted aniline building block, in the synthesis of potent kinase inhibitors. We will explore the rationale for its use, provide a representative synthetic protocol, and discuss the broader context of its application in targeting key signaling pathways.
Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibition
The aniline moiety is fundamental to the binding of many Type I and Type II kinase inhibitors. It typically serves as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region, thus anchoring the inhibitor in the ATP-binding pocket. The substituents on the aniline ring are not mere decorations; they are critical for modulating:
-
Binding Affinity and Selectivity: Substituents can form additional interactions with the active site, enhancing potency and enabling selectivity for specific kinases over others.
-
Physicochemical Properties: Groups like fluorine and methoxy can significantly alter solubility, lipophilicity (LogP), and metabolic stability, which are crucial for drug development.
-
Target Conformation: The electronic and steric properties of the aniline substituents can influence whether the inhibitor stabilizes the active (DFG-in) or inactive (DFG-out) conformation of the kinase.
This compound is a particularly valuable reagent. The ortho-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation at that position. The para-methoxy group can also participate in hydrogen bonding or occupy hydrophobic pockets, further tuning the inhibitor's profile.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most common and robust method for incorporating the 2-fluoro-4-methoxyaniline moiety into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting the aniline with a heterocyclic core, such as 4-chloroquinazoline or 2,4-dichloropyrimidine.
The reaction proceeds by the nucleophilic attack of the aniline's amino group on the electron-deficient carbon atom bearing the chlorine atom. The hydrochloride salt of the aniline must first be neutralized in situ with a suitable base to free the nucleophilic amine.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a 4-anilinoquinazoline-based kinase inhibitor using this methodology.
Caption: General SNAr workflow for kinase inhibitor synthesis.
Detailed Synthesis Protocol: Preparation of N-(2-fluoro-4-methoxyphenyl)quinazolin-4-amine
This protocol provides a representative method for the synthesis of a model 4-anilinoquinazoline kinase inhibitor core.
Materials & Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Equivalents |
| 4-Chloroquinazoline | 5529-07-7 | 164.60 | 165 mg | 1.0 |
| This compound | 202865-77-8 | 177.61 | 195 mg | 1.1 |
| Isopropanol (IPA), anhydrous | 67-63-0 | 60.10 | 10 mL | - |
| Triethylamine (TEA) or DIPEA | 121-44-8 | 101.19 | 209 µL | 1.5 |
| Ethyl Acetate (EtOAc), HPLC Grade | 141-78-6 | - | As needed | - |
| Hexane, HPLC Grade | 110-54-3 | - | As needed | - |
| Silica Gel for Column Chromatography | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (165 mg, 1.0 mmol).
-
Addition of Aniline: Add this compound (195 mg, 1.1 mmol).
-
Solvent Addition: Add anhydrous isopropanol (10 mL) to the flask. The solids may not fully dissolve at this stage.
-
Base Addition: Add triethylamine (209 µL, 1.5 mmol) dropwise to the stirred suspension. The triethylamine neutralizes the hydrochloride salt, liberating the free aniline for reaction. The reaction mixture may become more homogeneous.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 82-85°C) and maintain for 3-8 hours.
-
Expert Insight: The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 4-chloroquinazoline starting material is a key indicator of reaction completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation:
-
If a precipitate has formed: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove residual impurities.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product, N-(2-fluoro-4-methoxyphenyl)quinazolin-4-amine, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Targeting Key Signaling Pathways
Kinase inhibitors derived from anilinoquinazoline and anilinopyrimidine scaffolds are known to target several critical oncogenic signaling pathways. Many of these compounds function as ATP-competitive inhibitors against receptor tyrosine kinases (RTKs).[1]
Targeting the EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a primary target in many cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Inhibitors like Gefitinib and Erlotinib are based on the 4-anilinoquinazoline scaffold.[1] The aniline moiety binds in the ATP pocket, while the quinazoline core occupies the adenine region. The strategic placement of substituents, such as those on our model compound, is critical for achieving high potency against both wild-type and mutant forms of EGFR.[4][5][6]
Caption: Inhibition of the EGFR signaling cascade by a kinase inhibitor.
Conclusion
This compound is a strategic and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The SNAr reaction with chloro-substituted heterocyclic cores like quinazoline provides a reliable and scalable method for its incorporation. The resulting compounds are well-positioned to target critical oncogenic pathways, such as the EGFR cascade, making this reagent a valuable tool for researchers, scientists, and drug development professionals in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Fluoro-4-methoxyaniline Hydrochloride in the Synthesis of Advanced Protein Degraders
Introduction: The Paradigm Shift of Targeted Protein Degradation
In the landscape of modern therapeutics, the paradigm is shifting from simple inhibition to targeted elimination. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, offering the potential to address disease-causing proteins previously considered "undruggable"[1]. Unlike traditional inhibitors that require sustained occupancy of a protein's active site, TPD utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively tag and destroy proteins of interest (POIs)[2]. This is primarily achieved through the design of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are ingeniously designed molecules comprising three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a chemical linker that connects the two[2][3]. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome[2]. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a significant advantage over traditional inhibitors. The linker, far from being a mere spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC[3].
The synthesis of these complex molecules relies on a modular approach, where versatile building blocks are essential for creating diverse libraries of PROTACs for optimization. Functionalized anilines are a cornerstone of medicinal chemistry, providing a versatile scaffold for the construction of various pharmacophores. This application note focuses on the utility of 2-Fluoro-4-methoxyaniline hydrochloride as a strategic starting material in the synthesis of protein degraders.
The Strategic Importance of this compound in Synthesizing Protein Degrader Components
2-Fluoro-4-methoxyaniline, with its distinct substitution pattern, offers several advantages for the synthesis of protein degrader components, particularly for the "warhead" element. The aniline group provides a reactive handle for a variety of coupling reactions, allowing for its incorporation into larger, more complex scaffolds. The fluorine and methoxy substituents modulate the electronic properties and conformation of the molecule, which can be crucial for achieving high-affinity and selective binding to the target protein.
The fluorine atom, in particular, can introduce favorable properties such as increased metabolic stability and enhanced binding affinity through the formation of specific interactions with the target protein. The methoxy group can serve as a hydrogen bond acceptor and influence the overall solubility and pharmacokinetic profile of the final compound.
A key application of 2-Fluoro-4-methoxyaniline is in the synthesis of fused pyrimidine structures, which are common cores in many kinase inhibitors. Since many kinase inhibitors are repurposed as warheads for PROTACs, this aniline derivative becomes a valuable precursor in the development of novel protein degraders targeting the kinome.
Experimental Protocol: Synthesis of a Fused Pyrimidine Warhead Precursor using 2-Fluoro-4-methoxyaniline
This protocol details a key synthetic step for the creation of a fused pyrimidine, a common scaffold for kinase inhibitor warheads, utilizing 2-Fluoro-4-methoxyaniline. This reaction is based on a procedure described in the doctoral dissertation of Kushal Kumar Suryakantbhai Desai from Duquesne University.
Reaction Scheme:
Caption: Synthetic scheme for the nucleophilic aromatic substitution reaction.
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| 2-Chloro-Substituted Pyrimidine | Various | Varies |
| This compound | Various | 269728-33-0 |
| Triethylamine (or other suitable base) | Various | 121-44-8 |
| Anhydrous Solvent (e.g., Ethanol, DMF) | Various | Varies |
Procedure:
-
To a solution of the 2-chloro-substituted pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or DMF) in a round-bottom flask, add 2-Fluoro-4-methoxyaniline (1.1 eq).
-
Add a suitable base, such as triethylamine (2.0 eq), to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to reflux (or a suitable elevated temperature depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-4-methoxyphenyl)-substituted pyrimidin-2-amine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Choice of Base: Triethylamine is a common organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent any unwanted side reactions with water.
-
Heating: The nucleophilic aromatic substitution on an electron-deficient pyrimidine ring is often slow at room temperature and requires thermal energy to proceed at a reasonable rate.
Conceptual Workflow: From Aniline Precursor to a Functional PROTAC
The synthesized N-(2-fluoro-4-methoxyphenyl)-substituted pyrimidin-2-amine serves as a versatile intermediate. This "warhead precursor" can be further functionalized to incorporate a linker, which is then coupled to an E3 ligase ligand to complete the PROTAC synthesis.
Caption: Conceptual workflow for PROTAC synthesis.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of protein degraders. Its unique substitution pattern allows for the creation of diverse and potent "warhead" moieties that can be incorporated into PROTACs. The protocol provided herein demonstrates a key step in the synthesis of a fused pyrimidine scaffold, a common core in kinase inhibitors that are frequently repurposed for targeted protein degradation. As the field of TPD continues to expand, the demand for novel and strategically functionalized building blocks will undoubtedly increase. The principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in the design and synthesis of the next generation of protein degraders.
References
Application Notes: The Strategic Role of 2-Fluoro-4-methoxyaniline hydrochloride in Modern Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Fluorine Advantage in Crop Protection
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the biological efficacy, metabolic stability, and bioavailability of active ingredients.[1] Substituted anilines, in particular, serve as versatile synthons for a wide array of herbicides, fungicides, and insecticides. Among these, 2-Fluoro-4-methoxyaniline hydrochloride emerges as a key building block, offering a unique combination of functional groups that facilitate the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its application in agrochemical research, complete with detailed synthetic protocols and expert insights.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid that serves as a more manageable precursor than its free base counterpart for certain synthetic applications. Its key properties are summarized below.
| Property | Value |
| CAS Number | 874959-93-0 |
| Molecular Formula | C₇H₉ClFNO |
| Molecular Weight | 177.6 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water, methanol, and DMSO |
Safety and Handling: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Application in the Synthesis of Quinazoline-Based Herbicides
One of the significant applications of 2-Fluoro-4-methoxyaniline is in the synthesis of heterocyclic compounds, such as quinazolines, which are prevalent scaffolds in many herbicides. The following protocol outlines a representative synthesis of a quinazoline derivative, a class of compounds known for its herbicidal activity. This multi-step synthesis leverages the reactivity of the aniline to construct the core heterocyclic structure.
Experimental Workflow
Caption: Synthetic workflow for a quinazoline derivative.
Detailed Protocol: Synthesis of a 4-(2-Fluoro-4-methoxyphenylamino)quinazoline Derivative
This protocol is a representative example and may require optimization based on the specific target molecule.
Part 1: Preparation of 2-Fluoro-4-methoxyaniline (Free Base)
-
Dissolution: Dissolve 10.0 g (56.3 mmol) of this compound in 100 mL of deionized water in a 250 mL beaker.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution reaches 8-9. Effervescence will be observed.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-Fluoro-4-methoxyaniline as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of the Quinazoline Derivative
-
Amidine Formation: In a round-bottom flask, dissolve the crude 2-Fluoro-4-methoxyaniline (approx. 56.3 mmol) in 50 mL of N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (8.5 g, 71.0 mmol) and heat the mixture at 80°C for 2 hours.
-
Cyclization: To the reaction mixture, add a substituted anthranilic acid (e.g., 2-amino-5-chlorobenzoic acid, 1.1 equivalents) and glacial acetic acid (20 mL). Heat the mixture to reflux (approx. 120°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired quinazoline derivative.
Causality Behind Experimental Choices
-
Free Base Preparation: The hydrochloride salt is used for its stability and ease of handling. Neutralization to the free base is necessary to expose the nucleophilic amine for the subsequent reaction.
-
Amidine Formation: The reaction with DMF-DMA converts the primary aniline into a more reactive amidine intermediate, which facilitates the subsequent cyclization.
-
Cyclization with Anthranilic Acid: This is a classic method for constructing the quinazoline ring system. The choice of substituted anthranilic acid allows for the introduction of various functional groups onto the final molecule, enabling the fine-tuning of its biological activity.
Broader Applications in Agrochemical Synthesis
While the quinazoline synthesis is a key example, this compound is a versatile intermediate for other classes of agrochemicals. Its diazonium salt can be used in Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the aniline functionality allows for its incorporation into ureas, amides, and other structures commonly found in active agrochemical ingredients. The presence of the fluoro and methoxy groups can influence the molecule's binding to target enzymes and its overall environmental fate.
Reaction Scheme: General Utility
Caption: Synthetic utility of 2-Fluoro-4-methoxyaniline.
Conclusion
This compound is a valuable and versatile building block in agrochemical research and development. Its unique substitution pattern provides a strategic entry point for the synthesis of a diverse range of potentially potent herbicides, fungicides, and insecticides. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the discovery of next-generation crop protection solutions. The continued exploration of fluorinated synthons like this compound will undoubtedly play a crucial role in addressing the evolving challenges of global food security.
References
Application Notes and Protocols for 2-Fluoro-4-methoxyaniline Hydrochloride: A Guide for Synthetic and Medicinal Chemists
Section 1: Introduction & Physicochemical Profile
2-Fluoro-4-methoxyaniline hydrochloride is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of drug discovery and materials science.[1] Its substituted aniline scaffold allows for a diverse range of chemical transformations, making it a versatile starting point for constructing complex molecular architectures. The presence of a fluorine atom and a methoxy group on the aromatic ring imparts unique electronic properties and metabolic stability to its derivatives, which is highly desirable in the development of novel therapeutic agents and agrochemicals.[2]
This guide provides an in-depth overview of the handling, core reactivity, and detailed experimental protocols for this compound. It is intended for researchers and professionals in chemistry who seek to leverage this reagent's synthetic potential. It is important to note that the title compound is the hydrochloride salt (CAS 874959-93-0), which is often the form supplied due to its enhanced stability.[1][3] Most reactions require the liberation of the free aniline base (2-Fluoro-4-methoxyaniline, CAS 458-52-6) either in a separate step or in situ.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Compound Name | This compound | [1][3] |
| CAS Number | 874959-93-0 | [1] |
| Molecular Formula | C₇H₉ClFNO | [1][3] |
| Molecular Weight | 177.6 g/mol | [1] |
| Synonyms | (2-fluoro-4-methoxyphenyl)amine hydrochloride | [3] |
| Free Base CAS | 458-52-6 | [4] |
| Free Base Formula | C₇H₈FNO | [4] |
| Free Base M.W. | 141.14 g/mol | [4] |
Section 2: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are paramount. 2-Fluoro-4-methoxyaniline and its hydrochloride salt are classified as hazardous materials.
Core Hazards:
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Avoid breathing dust, fumes, or vapors.[5]
-
Wash hands and any exposed skin thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep locked up or in an area accessible only to qualified personnel.[5]
Section 3: Core Reactivity & Synthetic Pathways
The synthetic utility of 2-Fluoro-4-methoxyaniline stems from the reactivity of the primary amino group and the ability to functionalize the aromatic ring. The fluorine and methoxy substituents modulate the ring's electron density, influencing the regioselectivity of subsequent reactions. The primary amino group is a potent nucleophile and can be readily converted into a highly versatile diazonium salt.
Caption: Core synthetic pathways originating from this compound.
Section 4: Key Application Protocols
Protocol 1: Liberation of the Free Aniline
Causality: The hydrochloride salt is stable but the amine is protonated, rendering it non-nucleophilic. For reactions requiring a nucleophilic amine, such as acylation or coupling, the free base must be generated. This protocol describes a standard aqueous workup to isolate the free aniline.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base while stirring until the pH of the solution reaches 8-9.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filter the drying agent and concentrate the solvent in vacuo to yield 2-fluoro-4-methoxyaniline as an oil or solid, which can be used without further purification.
Protocol 2: Amide Bond Formation via EDCI Coupling
Causality: This protocol is fundamental in medicinal chemistry for creating the amide linkage, a common feature in drug molecules.[10] Direct reaction between a carboxylic acid and an amine is generally unfavorable. A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is used to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic aniline.[11] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize any acid byproducts and ensure the aniline remains in its free, nucleophilic state.[11]
Caption: Experimental workflow for a typical amide coupling reaction.
Step-by-Step Methodology:
-
To a solution of the desired carboxylic acid (1.0 eq) in a mixture of dichloromethane (DCM) and dimethylformamide (DMF) (approx. 4:1 v/v), add EDCI hydrochloride (1.1 eq).[11]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add 2-fluoro-4-methoxyaniline (1.05 eq), followed by the dropwise addition of DIPEA (1.5 eq).[11]
-
Allow the reaction to stir at room temperature for 10-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Table 2: Typical Reagents for Amide Coupling
| Reagent | Role | Typical Equivalents |
| Carboxylic Acid | Substrate | 1.0 |
| 2-Fluoro-4-methoxyaniline | Nucleophile | 1.0 - 1.1 |
| EDCI or HATU | Coupling Agent | 1.1 - 1.3 |
| DIPEA or Et₃N | Non-nucleophilic Base | 1.5 - 2.0 |
| DMF, DCM, or THF | Solvent | - |
Protocol 3: Diazotization and Sandmeyer Reaction
Causality: The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide range of other functionalities via a diazonium salt intermediate.[12][13] The reaction is initiated by diazotization, where the aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form an arenediazonium salt.[14] This intermediate is highly unstable and prone to decomposition, necessitating low temperatures (0-5 °C) for its formation and use.[14] In the subsequent Sandmeyer step, a copper(I) salt (e.g., CuCl, CuBr) catalyzes the displacement of the diazonium group with a halide, proceeding through a single-electron transfer (SET) radical mechanism.[12][13]
Caption: Simplified mechanism of the Sandmeyer reaction.
Step-by-Step Methodology (for conversion to 1-Chloro-2-fluoro-4-methoxybenzene):
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water (e.g., 3M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
In a separate flask, dissolve copper(I) chloride (CuCl, 1.1 eq) in concentrated HCl and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the reaction mixture with an organic solvent like diethyl ether or DCM.
-
Wash the combined organic layers with water, 1M NaOH (aq) to remove any phenols, and finally with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting aryl chloride by distillation or column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds, typically between an aryl halide and an arylboronic acid.[15] This protocol assumes the starting material is a halogenated derivative of 2-fluoro-4-methoxyaniline (e.g., 5-bromo-2-fluoro-4-methoxyaniline). The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[15] The key steps are: 1) Oxidative Addition of the Pd(0) catalyst to the aryl halide, 2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium, and 3) Reductive Elimination where the two organic groups couple to form the biaryl product, regenerating the Pd(0) catalyst.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology (Hypothetical):
-
To a reaction flask, add the bromo-2-fluoro-4-methoxyaniline derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[15]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a phosphine ligand (e.g., PPh₃, 6 mol%).[15]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene/dioxane/water (3:1:1).[15]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude biaryl product by flash column chromatography.
Section 5: Summary of Applications in Drug Discovery
2-Fluoro-4-methoxyaniline and its isomer, 4-fluoro-2-methoxyaniline, are prevalent starting materials in the synthesis of a range of biologically active molecules. Their derivatives have been explored as:
-
5-Hydroxytryptamine (5-HT3) Receptor Antagonists: Used in the management of chemotherapy-induced nausea and vomiting.[11][16]
-
Inhibitors of Botulinum Neurotoxin: Investigated for the development of treatments for botulism.[16]
-
Anti-cancer and Anti-inflammatory Agents: The unique substitution pattern serves as a valuable scaffold for creating novel compounds with potential therapeutic benefits.[2]
-
Hepatitis C Virus (HCV) Inhibitors: Incorporated into biaryl amide structures that show inhibitory effects against the virus.[10]
The strategic incorporation of the 2-fluoro-4-methoxyphenyl moiety can enhance binding affinity, improve pharmacokinetic properties, and block metabolic degradation pathways, making it a valuable asset for medicinal chemists.
Section 6: References
-
Ragan, J. A., Jones, B. P., Castaldi, M. J., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. --INVALID-LINK--
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ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. ChemicalBook. --INVALID-LINK--
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ACUBIOCHEM. This compound. ACUBIOCHEM. --INVALID-LINK--
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LookChem. (2025). 4-Fluoro-2-methoxyaniline CAS:450-91-9: Applications and Synthesis. LookChem. --INVALID-LINK--
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Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline. Fisher Scientific. --INVALID-LINK--
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BenchChem. (2025). Suzuki Coupling Reactions Involving 4-Fluoro-2-methoxy-N-methylaniline for the Synthesis of Novel Biaryl Compounds. BenchChem. --INVALID-LINK--
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Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-2-methylaniline. Fisher Scientific. --INVALID-LINK--
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Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
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Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--
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Zhong, T., Pang, M.-K., Chen, Z.-D., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22, 2941-2945. --INVALID-LINK--
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ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-FLUORO-4-METHOXYANILINE. ChemicalBook. --INVALID-LINK--
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CymitQuimica. 2-Fluoro-4-methoxyaniline, HCl. CymitQuimica. --INVALID-LINK--
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Piel, I., & Studer, A. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications. --INVALID-LINK--
-
Biosynth. 2-Fluoro-4-methoxyaniline. Biosynth. --INVALID-LINK--
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--
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Chem-Impex. 4-Fluoro-2-methoxyaniline. Chem-Impex. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2-fluoro-3-methoxyaniline. BenchChem. --INVALID-LINK--
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Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. --INVALID-LINK--
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Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents. --INVALID-LINK--
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Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. --INVALID-LINK--
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Lee, E., et al. (2017). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Molecules. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PubMed Central. --INVALID-LINK--
-
Nardi, M. A., et al. (2022). Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development. --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxyaniline. PubChem. --INVALID-LINK--
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Application Notes & Protocols: Continuous Flow Synthesis of 2-Fluoro-4-methoxyaniline Derivatives
Abstract
This document provides a comprehensive guide to the continuous flow synthesis of 2-Fluoro-4-methoxyaniline, a key intermediate in the pharmaceutical industry. Traditional batch synthesis of this compound involves highly exothermic and potentially hazardous nitration and reduction steps, which present significant challenges for process safety and scalability.[1] By leveraging the advantages of continuous flow chemistry, we present a two-step protocol that offers enhanced safety, precise process control, improved yield, and higher product quality.[2][3] The protocol details the continuous nitration of 3-fluoroanisole followed by a metal-catalyzed continuous reduction of the resulting nitroaromatic intermediate. This guide is intended for researchers, chemists, and process development professionals seeking to implement safer, more efficient, and scalable manufacturing processes for pharmaceutical intermediates.
Part 1: The Rationale for Continuous Flow
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, driven by the need for enhanced safety, efficiency, and sustainability.[2] This is particularly true for reactions that are difficult to control in large vessels, such as aromatic nitrations.
Key Advantages of Flow Chemistry for this Synthesis:
-
Enhanced Safety: Nitration is a notoriously fast and highly exothermic reaction.[4][5] In a flow reactor, only minuscule volumes of the reaction mixture are present at any given moment, and the high surface-area-to-volume ratio allows for extremely efficient heat removal.[6] This combination virtually eliminates the risk of thermal runaway reactions, which are a significant concern in large-scale batch reactors.[4][7]
-
Precise Process Control: Flow chemistry allows for meticulous control over critical reaction parameters such as temperature, pressure, residence time, and stoichiometry.[2] This level of control leads to more consistent and reproducible outcomes, minimizing the formation of impurities and by-products, such as di-nitrated species.[5][8]
-
Improved Yield and Purity: The rapid mixing and superior heat transfer in microreactors or tubular reactors often lead to faster reaction times and higher selectivity compared to batch processes.[2][9] This results in a cleaner product stream, simplifying downstream purification and increasing overall process yield.
-
Seamless Scalability: Scaling up a continuous flow process is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel).[2] This avoids the complex re-optimization and safety assessments required when scaling up batch reactions from the lab to production scale.
-
Sustainability: Continuous flow systems often use reagents more efficiently and can reduce solvent usage, aligning with the principles of green chemistry.[2] For instance, some continuous nitrations can be performed under solvent-free conditions.[6]
Part 2: Overall Synthetic Strategy
The synthesis is performed in a two-step sequence starting from the commercially available precursor, 3-fluoroanisole.
-
Step 1: Electrophilic Nitration: 3-Fluoroanisole is nitrated using a mixed acid system (HNO₃/H₂SO₄) under continuous flow conditions to selectively yield 1-fluoro-5-methoxy-2-nitrobenzene.
-
Step 2: Nitro Group Reduction: The intermediate, 1-fluoro-5-methoxy-2-nitrobenzene, is then reduced to the final product, 2-fluoro-4-methoxyaniline, using a continuous flow transfer hydrogenation process.
Caption: Overall two-step continuous flow synthesis workflow.
Part 3: Protocol 1 - Continuous Flow Nitration of 3-Fluoroanisole
This protocol describes the safe and efficient synthesis of 1-fluoro-5-methoxy-2-nitrobenzene. The use of a mixed acid system in a flow reactor allows for excellent control over this highly exothermic reaction.[4][6]
Causality and Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, acts as the electrophile.[5] The methoxy group is a strong activating group and is ortho-, para-directing, while the fluorine atom is a deactivating group but is also ortho-, para-directing. The major product is formed by nitration at the position ortho to the strongly activating methoxy group and meta to the fluorine. Precise temperature control is crucial to prevent the formation of by-products and ensure regioselectivity.[9]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-Fluoroanisole (99%) | 2x High-Pressure Syringe or HPLC Pumps |
| Sulfuric Acid (H₂SO₄, 98%) | PFA or FEP tubing (e.g., 1/16" OD, 1 mm ID) |
| Nitric Acid (HNO₃, 70%) | T-Mixer (e.g., PEEK or glass) |
| Deionized Water | Coil Reactor (PFA/FEP, e.g., 10 mL volume) |
| Dichloromethane (DCM) for extraction | Thermostatic bath (Heater/Chiller) |
| Sodium Bicarbonate (sat. aq. sol.) | Back Pressure Regulator (BPR, e.g., 50 psi) |
| Anhydrous Sodium Sulfate | Magnetic Stirrers and Glassware |
Experimental Workflow Diagram
Caption: Schematic of the continuous flow nitration setup.
Step-by-Step Protocol
-
Solution Preparation (Caution: Handle acids in a fume hood with appropriate PPE):
-
Solution A (Substrate): Carefully add 3-fluoroanisole (e.g., 12.6 g, 0.1 mol) to chilled concentrated H₂SO₄ (98%) to make a total volume of 100 mL. Ensure the substrate is fully dissolved.
-
Solution B (Nitrating Mixture): In a separate flask cooled in an ice bath, slowly add nitric acid (70%, e.g., 9.0 g, 0.1 mol) to concentrated H₂SO₄ (98%) to make a total volume of 100 mL.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram above. Ensure all connections are secure.
-
Place the coil reactor into the thermostatic bath and set the temperature (e.g., 25 °C).
-
Prime Pump A with Solution A and Pump B with Solution B.
-
-
Reaction Execution:
-
Set the flow rates for the pumps. The ratio and total flow rate will determine the stoichiometry and residence time. (See table below for examples).
-
Begin pumping both solutions simultaneously into the T-mixer. The reaction is initiated upon mixing.
-
The reaction mixture flows through the coil reactor, where the reaction proceeds for the defined residence time.
-
The product stream exits the BPR and is collected in a vigorously stirred flask containing ice-cold water (e.g., 500 mL) to quench the reaction.
-
-
Work-up and Isolation:
-
Once the run is complete, transfer the quench mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-fluoro-5-methoxy-2-nitrobenzene.
-
Process Parameters & Optimization
| Parameter | Range | Effect on Reaction | Rationale |
| Temperature | 10 - 40 °C | Higher temp increases rate but may decrease selectivity. | Precise control prevents hotspots and by-product formation.[9][10] |
| Residence Time | 2 - 10 min | Must be sufficient for full conversion. | Determined by reactor volume and total flow rate.[4][6] |
| Stoichiometry (HNO₃:Substrate) | 1.0 - 1.2 eq. | Excess HNO₃ can lead to di-nitration. | Flow allows for precise molar ratio control, minimizing excess reagents.[5] |
| H₂SO₄ Concentration | 95 - 98% | Acts as a catalyst and dehydrating agent. | Affects the generation rate of the nitronium ion.[8] |
Part 4: Protocol 2 - Continuous Flow Reduction of Nitro-Intermediate
This protocol details the conversion of 1-fluoro-5-methoxy-2-nitrobenzene to 2-fluoro-4-methoxyaniline via a copper-catalyzed transfer hydrogenation. This method is advantageous as it avoids the use of high-pressure hydrogen gas and precious metal catalysts like Palladium or Platinum, making it more scalable and cost-effective.[11][12]
Causality and Mechanistic Insight
In transfer hydrogenation, hydrogen is transferred from a donor molecule (e.g., formic acid or ethylene glycol) to the substrate, mediated by a catalyst.[11] The reaction occurs on the surface of the heterogeneous copper catalyst loaded into a packed-bed reactor (PBR). This setup simplifies the process by allowing the product to flow through while the catalyst remains in the reactor, eliminating the need for filtration.[12]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-Fluoro-5-methoxy-2-nitrobenzene | 2x High-Pressure Syringe or HPLC Pumps |
| Ethylene Glycol (EG) or Formic Acid | PFA or FEP Tubing |
| Potassium Hydroxide (KOH) or Triethylamine (NEt₃) | T-Mixer |
| Copper Nanoparticles on Celite (Cu/Celite) catalyst | Packed-Bed Reactor (PBR) Column |
| Ethyl Acetate (for extraction) | Heating system for PBR (e.g., column heater) |
| Deionized Water | Back Pressure Regulator (BPR) |
Step-by-Step Protocol
-
Catalyst Packing:
-
Prepare a slurry of the Cu/Celite catalyst in the reaction solvent (e.g., ethylene glycol).
-
Carefully pack the slurry into the PBR column to the desired bed volume. Ensure there are no voids or channels.
-
-
Solution Preparation:
-
Solution C (Substrate): Dissolve the crude 1-fluoro-5-methoxy-2-nitrobenzene from Step 1 in the hydrogen donor solvent (e.g., ethylene glycol).
-
Solution D (Activator): Dissolve a base (e.g., KOH) in ethylene glycol. (Note: Depending on the specific literature protocol, the base may be pre-mixed with the substrate solution).[11]
-
-
System Setup:
-
Assemble the flow system, placing the PBR in a column heater and setting the desired temperature (e.g., 130 °C).[11]
-
Prime the pumps with their respective solutions.
-
-
Reaction Execution:
-
Set the desired flow rates to control residence time in the PBR.
-
Pump the solution(s) through the heated PBR. The reduction occurs as the substrate passes over the catalyst bed.
-
Collect the product stream exiting the BPR.
-
-
Work-up and Isolation:
-
Dilute the collected product mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-fluoro-4-methoxyaniline can be further purified by column chromatography if necessary.
-
Process Parameters & Optimization
| Parameter | Typical Value | Effect on Reaction | Rationale |
| Temperature | 120 - 150 °C | Higher temperature increases the rate of hydrogen transfer. | The reaction requires thermal energy to proceed efficiently.[11] |
| Residence Time | 5 - 30 min | Longer residence time ensures complete reduction. | Must be optimized to balance conversion with throughput. |
| Catalyst Bed | Cu/Celite | High surface area for efficient catalysis. | A robust, non-precious metal catalyst suitable for scalable processes.[12] |
| H₂ Donor | Ethylene Glycol | Acts as both solvent and hydrogen source. | A high-boiling, effective hydrogen donor for transfer hydrogenation.[11] |
Part 5: Safety Considerations
-
Nitration Hazards: The primary hazard is the use of corrosive and oxidizing concentrated nitric and sulfuric acids.[5] The reaction is highly exothermic. All handling of acids and the reaction itself must be conducted in a certified chemical fume hood with appropriate PPE (acid-resistant gloves, lab coat, safety glasses/face shield).
-
Flow Chemistry Safety Advantages: The small internal volume of the flow reactor drastically minimizes the amount of hazardous nitrating mixture present at any time.[6] The excellent heat transfer capabilities prevent the buildup of heat, mitigating the risk of thermal runaway.[4] The use of a BPR allows the system to be operated at elevated temperatures safely, increasing reaction rates.[3]
-
Reduction Hazards: While transfer hydrogenation avoids flammable H₂ gas, solvents like ethylene glycol are operated at high temperatures. Ensure the system is pressure-tight and operated behind a safety shield.
Conclusion
The described two-step continuous flow process provides a safe, efficient, and scalable method for the synthesis of 2-fluoro-4-methoxyaniline. By replacing traditional batch methods with flow chemistry, this protocol addresses the significant safety concerns associated with aromatic nitration while offering superior control, which leads to higher yields and product purity.[13][14] This approach is well-suited for the demands of modern pharmaceutical manufacturing, where process safety, consistency, and efficiency are paramount.
References
- 1. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.glchemtec.ca [blog.glchemtec.ca]
- 3. mt.com [mt.com]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. vapourtec.com [vapourtec.com]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 8. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. contractpharma.com [contractpharma.com]
- 14. helgroup.com [helgroup.com]
Application Notes and Protocols for the Acetylation and Nitration of 2-Fluoro-4-methoxyaniline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the acetylation and subsequent nitration of 2-fluoro-4-methoxyaniline. This document outlines detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations.
Introduction: Strategic Functionalization of 2-Fluoro-4-methoxyaniline
2-Fluoro-4-methoxyaniline is a valuable substituted aniline derivative used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its strategic functionalization through electrophilic aromatic substitution reactions, such as acetylation and nitration, is crucial for elaborating its molecular structure to achieve desired biological activities. The presence of the fluorine atom, methoxy group, and amino group on the aromatic ring introduces both electronic and steric influences that must be carefully considered to control the regioselectivity of these reactions.
Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of a mixture of products.[1][2] Therefore, a common and effective strategy is to first protect the amino group by acetylation. This protection moderates the activating effect of the amino group and directs the subsequent nitration primarily to the para position relative to the acetylamino group.[3] This guide will first detail the acetylation of 2-fluoro-4-methoxyaniline to form N-(2-fluoro-4-methoxyphenyl)acetamide, followed by the nitration of this intermediate.
Safety Precautions: 2-Fluoro-4-methoxyaniline is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][5] Acetic anhydride is corrosive, flammable, and reacts violently with water.[6][7][8][9] Nitric acid is a strong oxidizing agent and is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.[7]
Acetylation of 2-Fluoro-4-methoxyaniline
The acetylation of the amino group in 2-fluoro-4-methoxyaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[10][11][12] This reaction forms a stable amide, N-(2-fluoro-4-methoxyphenyl)acetamide, which protects the amino group from oxidation and moderates its directing effect in subsequent reactions.
Experimental Protocol for Acetylation
This protocol is adapted from established procedures for the acetylation of substituted anilines.[13][14]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 2-Fluoro-4-methoxyaniline | 141.14 | 10.0 g (70.8 mmol) |
| Acetic Anhydride | 102.09 | 8.0 mL (8.6 g, 84.9 mmol) |
| Glacial Acetic Acid | 60.05 | 50 mL |
| Deionized Water | 18.02 | As needed |
| Saturated Sodium Bicarbonate Solution | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (70.8 mmol) of 2-fluoro-4-methoxyaniline in 50 mL of glacial acetic acid.
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
Slowly add 8.0 mL (84.9 mmol) of acetic anhydride to the solution. An exotherm may be observed.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A white precipitate of N-(2-fluoro-4-methoxyphenyl)acetamide will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Acetylation Workflow Diagram
Caption: Workflow for the acetylation of 2-fluoro-4-methoxyaniline.
Nitration of N-(2-fluoro-4-methoxyphenyl)acetamide
With the amino group protected as an acetamide, the subsequent electrophilic aromatic substitution (nitration) can be performed with greater control. The acetylamino group is an ortho-, para-director.[15] Given the substitution pattern of N-(2-fluoro-4-methoxyphenyl)acetamide, the incoming nitro group is directed to the positions ortho and para to the acetylamino group. Steric hindrance from the adjacent methoxy group will likely disfavor substitution at the 3-position. The fluorine atom is a deactivating group but also an ortho-, para-director. The powerful activating effect of the acetylamino and methoxy groups will dominate, with the primary product expected to be 4-fluoro-2-methoxy-5-nitroaniline after deprotection.[14][16]
Experimental Protocol for Nitration
This protocol is based on established methods for the nitration of activated aromatic compounds.[14]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| N-(2-fluoro-4-methoxyphenyl)acetamide | 183.18 | 10.0 g (54.6 mmol) |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL |
| Fuming Nitric Acid (>90%) | 63.01 | 4.0 mL (approx. 90 mmol) |
| Crushed Ice/Water | - | As needed |
| Methanol | 32.04 | For recrystallization |
| 10% Aqueous Hydrochloric Acid | - | For deprotection |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g (54.6 mmol) of N-(2-fluoro-4-methoxyphenyl)acetamide to 50 mL of concentrated sulfuric acid while maintaining the temperature below 10°C with an ice-salt bath.
-
Stir the mixture until the acetamide is completely dissolved.
-
Cool the solution to 0-5°C.
-
Slowly add 4.0 mL of fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A yellow precipitate of N-(2-fluoro-4-methoxy-5-nitrophenyl)acetamide will form.
-
Filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Deprotection: Transfer the crude nitrated acetamide to a round-bottom flask containing 100 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the amide.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
The desired product, 4-fluoro-2-methoxy-5-nitroaniline, will precipitate.
-
Collect the product by filtration, wash with water, and recrystallize from methanol.
-
Dry the final product under vacuum.
Nitration and Deprotection Workflow Diagram
Caption: Workflow for nitration and subsequent deprotection.
Conclusion
The acetylation and subsequent nitration of 2-fluoro-4-methoxyaniline are fundamental transformations for the synthesis of more complex molecules in drug discovery and development. The protocols provided herein are robust and based on established chemical principles. By protecting the highly reactive amino group, the nitration reaction can be controlled to achieve the desired regioselectivity. Careful control of reaction conditions, particularly temperature, is paramount for the success and safety of these procedures. Researchers should always adhere to strict safety protocols when handling the hazardous materials involved in these syntheses.
References
- 1. testbook.com [testbook.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. quora.com [quora.com]
- 8. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 10. researchgate.net [researchgate.net]
- 11. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 12. reddit.com [reddit.com]
- 13. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 14. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 15. ijrar.org [ijrar.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryl Scaffolds from 2-Fluoro-4-methoxyaniline Derivatives
Introduction: The Strategic Value of Substituted Biaryl Anilines
In the landscape of modern drug discovery and materials science, the biaryl aniline motif is a privileged scaffold, appearing in a multitude of high-value compounds, from kinase inhibitors to advanced organic materials.[1][2][3] The specific substitution pattern of 2-fluoro-4-methoxyaniline offers a unique combination of electronic properties and metabolic stability, making its derivatives highly sought-after building blocks. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the methoxy group provides a point for further functionalization and modulates the electronic nature of the ring.
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond to create these biaryl structures.[4][5][6] Its Nobel Prize-winning legacy is built on its remarkable functional group tolerance, use of stable and low-toxicity organoboron reagents, and generally mild reaction conditions.[4][7]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to successfully implement the Suzuki-Miyaura coupling with derivatives of 2-fluoro-4-methoxyaniline. We move beyond a simple list of steps to explain the underlying mechanistic principles, the rationale for selecting specific reagents, and a robust protocol designed for high-yield synthesis.
The Catalytic Heart of the Reaction: Mechanistic Insights
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational optimization and effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle centered on a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[4][6][8]
The three cornerstone steps are:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the carbon-halogen bond (C-X) of the aryl halide (e.g., a halogenated 2-fluoro-4-methoxyaniline derivative). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9][10] The electron-rich nature of the aniline derivative can make this step more challenging, necessitating the use of highly active catalytic systems.[11]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.[8][12] The choice of base and the nature of the boron reagent are critical for an efficient transmetalation.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond of the biaryl product, simultaneously regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][6] Bulky ligands often promote this final, product-releasing step.[4]
Core Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Fluoro-4-methoxyaniline Derivative
This protocol describes a general and robust procedure for the coupling of a representative substrate, 5-bromo-2-fluoro-4-methoxyaniline , with a generic arylboronic acid. This serves as an excellent starting point that can be optimized for specific substrate combinations.
Safety Precautions: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-2-fluoro-4-methoxyaniline | ≥97% | Commercially Available | The aryl halide partner. |
| Arylboronic Acid | ≥97% | Commercially Available | The nucleophilic partner. Boronic esters can also be used.[13] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | A common Pd(0) precatalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | A bulky, electron-rich Buchwald ligand, ideal for challenging couplings.[14][15] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely ground powder is preferred for better solubility and reactivity. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. Must be degassed prior to use. |
| Deionized Water | N/A | In-house | Used as a co-solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-fluoro-4-methoxyaniline (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) and add this solid mixture to the Schlenk flask.
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[16]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. The solvents should be degassed by sparging with an inert gas for 20-30 minutes or via three freeze-pump-thaw cycles.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimizing for Success: A Scientist's Guide to Key Parameters
While the provided protocol is robust, achieving optimal results often requires fine-tuning. The choice of each component can dramatically influence reaction efficiency, yield, and purity.
The Catalyst System: Palladium Source and Ligand
-
Palladium Source: While Pd₂(dba)₃ is a reliable Pd(0) source, other precatalysts like Pd(OAc)₂ or pre-formed catalyst-ligand complexes (e.g., SPhos Pd G3) can also be highly effective.[17] Pd(II) sources require in-situ reduction, which is usually facilitated by the phosphine ligand.[4]
-
The Ligand (The Key to Reactivity): The ligand is arguably the most critical component for challenging couplings.[4][18][19] For electron-rich aryl halides like aniline derivatives, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[16]
-
Rationale for SPhos: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) like SPhos are superior because they:
-
Promote the formation of a monoligated, highly reactive "L-Pd(0)" species that readily undergoes oxidative addition.[14]
-
Increase electron density on the palladium center, facilitating the cleavage of the strong C-X bond.[6][15]
-
Provide steric bulk that promotes the final, product-releasing reductive elimination step.[4]
-
-
The Boron Reagent: Acid vs. Ester
The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[13]
| Feature | Boronic Acids (Ar-B(OH)₂) | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally more reactive, often leading to faster reaction times.[13] | Can be less reactive, sometimes requiring more forcing conditions. |
| Stability | Prone to decomposition via protodeboronation and oxidation, affecting shelf-life.[7][13] | Significantly more stable, often crystalline solids that are easy to handle and purify.[13][20] |
| Purity | Can be challenging to obtain in high purity. | Can be purified to high levels by standard chromatography.[13] |
| Recommendation | Use fresh, high-quality material. | Excellent choice for complex syntheses or when the corresponding acid is unstable. |
Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, challenging earlier assumptions.[7][21][22]
The Base and Solvent System
-
Base: The base is crucial for activating the boronic acid to form the boronate, which is the active species in the transmetalation step.[6]
-
Solvent: A polar, aprotic solvent is usually required to dissolve the various components.
-
Dioxane/Water or Toluene/Water: These aqueous mixtures are highly effective, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Anhydrous Solvents (e.g., Toluene, THF): Can be used, especially with bases like K₃PO₄, but may require careful optimization.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).[16] 2. Ineffective ligand for the substrate. 3. Poor quality or decomposed boronic acid. 4. Insufficiently strong base or low temperature.[10] | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[16] 2. Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos). 3. Use fresh boronic acid or switch to a more stable pinacol ester.[13] 4. Screen stronger bases (K₃PO₄, Cs₂CO₃) and increase the reaction temperature. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing Pd(0) to Pd(II), which promotes homocoupling.[4][16] 2. Reaction temperature is too high or reaction time is too long. | 1. Crucial: Improve inert atmosphere technique; thoroughly degas all reagents.[16] 2. Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of the aryl halide. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic impurities.[7] 2. Prolonged heating, especially with electron-deficient or some heteroaryl boronic acids. | 1. Use anhydrous solvents and base if water is not intentionally part of the system. 2. Minimize reaction time; consider using a more stable boronate ester. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for the synthesis of biaryl compounds derived from 2-fluoro-4-methoxyaniline. Success hinges on a rational approach to experimental design, grounded in a solid understanding of the reaction mechanism. By carefully selecting a highly active catalyst system, particularly an electron-rich and bulky phosphine ligand, and by optimizing the base, solvent, and boron reagent, researchers can reliably access a wide array of novel molecular architectures. The protocols and insights provided herein serve as a comprehensive guide to navigate the intricacies of this reaction, enabling the efficient and reproducible synthesis of valuable compounds for pharmaceutical and materials science applications.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 23. boa.unimib.it [boa.unimib.it]
- 24. mdpi.com [mdpi.com]
Application Note: Comprehensive Characterization of 2-Fluoro-4-methoxyaniline hydrochloride
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Fluoro-4-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and quality of the compound, aligning with rigorous scientific and regulatory standards. This guide details the application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind experimental choices, offers step-by-step protocols, and discusses the interpretation of expected results, providing a self-validating framework for analysis.
Introduction
This compound is a substituted aniline derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). The presence of fluoro- and methoxy- substituents on the aniline ring imparts specific electronic and steric properties that are desirable in medicinal chemistry. Given its role as a critical starting material, verifying its identity, purity, and structural integrity is paramount to ensure the quality, safety, and efficacy of the final drug product.
Inadequate characterization can lead to the introduction of impurities that may carry over to the final API, potentially altering its pharmacological profile or introducing toxicity. This application note serves as a comprehensive technical guide, grounded in established analytical principles, to provide researchers and quality control analysts with the necessary tools to thoroughly characterize this compound. The methods described are based on widely accepted standards, such as those outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Physicochemical Properties
A foundational step in any analytical workflow is to understand the basic physicochemical properties of the compound. This information guides sample preparation, method development, and data interpretation.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | (2-fluoro-4-methoxyphenyl)amine hydrochloride | N/A |
| CAS Number | 874959-93-0 | N/A |
| Molecular Formula | C₇H₉ClFNO | [5] |
| Molecular Weight | 177.60 g/mol | [5] |
| Appearance | Light brown to gray solid | N/A |
| Melting Point | 248-250 °C | N/A |
| Solubility | Soluble in water, methanol, DMSO | Inferred from hydrochloride salt nature |
Chemical Structure:
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are essential for separating the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the preferred method for purity assessment of non-volatile, UV-active compounds like this compound. A reversed-phase (RP) C18 column is selected for its versatility in retaining and separating moderately polar aromatic compounds. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is critical. It protonates the aniline functional group, ensuring a consistent ionic state and preventing peak tailing that can result from interactions with residual silanols on the silica-based stationary phase. This adherence to chromatographic principles ensures a robust and reproducible separation, as detailed in USP General Chapter <621>.[1][3][6]
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA detector | Standard for pharmaceutical analysis. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Excellent retention and resolution for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape. MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm or PDA Scan (200-400 nm) | Aniline derivatives typically absorb at 254 nm. A PDA detector allows for peak purity analysis. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Self-Validation and System Suitability: Before sample analysis, the system's performance must be verified according to ICH Q2(R1) guidelines.[2][4][7][8]
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present.
-
Standard Injection (6 replicates): Inject the reference standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
Data Interpretation: The purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks. Any peak greater than the reporting threshold (typically 0.05%) should be reported and identified if possible.
Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the chemical structure and identity of the compound.
Mass Spectrometry (MS)
Expertise & Rationale: MS is a powerful tool for determining the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred technique for polar molecules like 2-Fluoro-4-methoxyaniline as it is a soft ionization method that typically yields the intact molecular ion. Analysis is performed in positive ion mode ([M+H]⁺) because the aniline nitrogen is readily protonated. This directly confirms the mass of the free base.
Protocol:
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.
-
Ionization Mode: ESI, Positive.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile/water.
-
Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 50-300).
Expected Data: The analysis should detect the protonated molecular ion of the free base (C₇H₈FNO).
-
Theoretical Mass (Monoisotopic): 141.06 Da.[9]
-
Expected Ion [M+H]⁺: m/z 142.07.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most definitive spectroscopic technique for structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this specific molecule, ¹⁹F NMR is also highly informative. The choice of a deuterated solvent like DMSO-d₆ is strategic; it can solubilize the hydrochloride salt and its exchangeable amine protons (-NH₃⁺) are often visible, unlike in D₂O where they would exchange with deuterium.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Expected Data & Interpretation (Predicted):
-
¹H NMR:
-
~7.0-7.5 ppm: Aromatic protons (3H), showing complex splitting patterns due to H-H and H-F coupling.
-
~3.8 ppm: A singlet corresponding to the methoxy (-OCH₃) protons (3H).
-
Broad signal > 10 ppm: Protons of the ammonium group (-NH₃⁺), which may be broad due to exchange.
-
-
¹³C NMR:
-
~150-160 ppm: A doublet for the carbon attached to fluorine (C-F), showing a large ¹JCF coupling constant.
-
~110-145 ppm: Other aromatic carbons, some showing smaller C-F couplings.
-
~55 ppm: The methoxy carbon (-OCH₃).
-
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with nearby aromatic protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is used to identify the key functional groups present in the molecule. The presence of the hydrochloride salt will significantly influence the N-H stretching region. Instead of the typical sharp N-H stretches of a primary amine (~3300-3500 cm⁻¹), the ammonium salt (-NH₃⁺) will exhibit broad absorption bands in the 2500-3200 cm⁻¹ range. Attenuated Total Reflectance (ATR) is a modern, simple technique that requires no sample preparation.
Protocol:
-
Method: ATR-FTIR.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~3200-2500 (broad) | N-H Stretch (-NH₃⁺) | Characteristic of an amine salt. |
| ~3000-3100 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |
| ~2850-2950 | Aliphatic C-H Stretch | Corresponds to the methoxy group. |
| ~1600, ~1500 | Aromatic C=C Bending | Confirms the aromatic skeleton. |
| ~1250 | Aryl C-O Stretch | Asymmetric stretch of the aryl ether. |
| ~1200-1100 | C-F Stretch | Strong absorption indicating the C-F bond. |
Integrated Analytical Approach
No single technique is sufficient for complete characterization. The strength of this guide lies in the integration of orthogonal methods—separation by chromatography and identification by spectroscopy—to build a comprehensive and undeniable profile of the compound.
Caption: Integrated workflow for complete characterization.
This integrated approach ensures that the material is not only pure (from HPLC) but is also unequivocally the correct molecule (from MS, NMR, and FTIR). This multi-faceted, self-validating system provides the highest level of confidence for researchers and drug development professionals.
References
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. acubiochem.com [acubiochem.com]
- 6. agilent.com [agilent.com]
- 7. starodub.nl [starodub.nl]
- 8. fda.gov [fda.gov]
- 9. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Fluoro-4-methoxyaniline Hydrochloride in Modern Heterocyclic Synthesis
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant number of FDA-approved drugs featuring these scaffolds.[1] The strategic functionalization of starting materials is paramount to achieving novel chemical entities with desirable pharmacological profiles. 2-Fluoro-4-methoxyaniline hydrochloride (CAS: 874959-93-0) has emerged as a particularly valuable building block in this regard.[2] This document provides an in-depth guide for researchers and drug development professionals on the application of this versatile intermediate in the synthesis of key heterocyclic systems, including benzothiazoles and quinazolines. We will explore the mechanistic rationale behind its reactivity, provide detailed, field-proven protocols, and discuss the inherent advantages conferred by its unique substitution pattern.
The Strategic Advantage of 2-Fluoro-4-methoxyaniline in Synthesis
2-Fluoro-4-methoxyaniline is more than a simple aniline derivative; it is a carefully orchestrated synthon for complex molecular design.[3] The presence and specific placement of the fluoro and methoxy groups offer distinct advantages that a skilled chemist can leverage.
-
Influence of the Fluoro Group: The fluorine atom at the 2-position is a strong electron-withdrawing group. This electronic influence can modulate the nucleophilicity of the aniline nitrogen and activate adjacent positions on the aromatic ring for specific reactions. In drug discovery, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1][4][5]
-
Influence of the Methoxy Group: The methoxy group at the 4-position is an electron-donating group. Its presence can direct electrophilic substitution and influence the overall electronic character of the ring system. This interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group creates a unique reactivity profile that can be exploited for selective transformations.
The hydrochloride salt form ensures stability and improves the handling characteristics of the otherwise reactive free amine. The amine can be readily liberated in situ using a suitable base, a common first step in many synthetic protocols.
Application I: Synthesis of 6-Fluoro-4-methoxybenzothiazoles
Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6] The synthesis of substituted benzothiazoles often involves the condensation of a substituted aniline with a sulfur-containing reagent.
Synthetic Rationale & Mechanism
The reaction of 2-Fluoro-4-methoxyaniline with a thiocyanate source, often in the presence of an oxidizing agent like bromine, is a classical and effective method for constructing the benzothiazole core.[7] The reaction proceeds through an initial thiocyanation of the aniline, followed by an intramolecular cyclization. The presence of the methoxy group helps to activate the aromatic ring for the initial electrophilic attack, while the overall substitution pattern is carried directly into the final heterocyclic product.
A more direct and modern approach involves the reaction with carbon disulfide or its equivalents, followed by cyclization.[8] This method is often cleaner and avoids the use of elemental bromine.
Caption: Mechanism for Benzothiazole Synthesis.
Protocol: Synthesis of 6-Fluoro-4-methoxybenzothiazole-2-thiol
This protocol is adapted from a demonstrated synthesis and provides a robust method for creating the benzothiazole scaffold.[8]
Materials:
-
2-Fluoro-4-methoxyaniline (free base, 0.10 mol, 14.11 g)
-
Sulfur (0.15 mol, 4.81 g)
-
Ethyl ethyl xanthate (0.15 mol, 24.05 g)
-
Benzenesulfonic acid (catalyst, 0.01 mol, 1.58 g)
-
o-Xylene (solvent, 200 mL)
-
4-Dimethylaminopyridine (DMAP) for neutralization
-
Standard glassware for reflux under an inert atmosphere (Nitrogen)
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-Fluoro-4-methoxyaniline (14.11 g).
-
Dissolution: Add 200 mL of o-xylene and stir until the aniline is fully dissolved.
-
Reagent Addition: Sequentially add sulfur (4.81 g), ethyl ethyl xanthate (24.05 g), and benzenesulfonic acid (1.58 g) to the flask.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: Cool the reaction mixture to room temperature. Under vigorous stirring, add 4-dimethylaminopyridine (DMAP) portion-wise until the pH of the mixture is neutral.
-
Work-up: The crude product can be isolated by removing the solvent under reduced pressure.
-
Purification: Purify the resulting residue using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in petroleum ether.[8]
Expected Results & Data
The following table summarizes the typical outcomes for this class of reaction.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-4-methoxyaniline | [8] |
| Product | 6-Fluoro-4-methoxybenzothiazole-2-thiol | [8] |
| Typical Isolated Yield | 81.6% | [8] |
| Purity (Post-Chromatography) | >99% | [8] |
| Appearance | Slightly yellow powder | [8] |
Application II: Synthesis of Quinazoline Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocycles with immense significance in drug development, particularly in oncology.[9][10] Substituted anilines are key precursors for building the quinazoline framework.
Synthetic Rationale & Workflow
The synthesis of quinazolines from anilines can be achieved through various routes, often involving condensation with a two-carbon synthon or a pre-formed carbonyl compound followed by cyclization.[10][11] For instance, a reaction with a 2-chloropyrimidine derivative allows for the direct construction of the quinazoline system via nucleophilic aromatic substitution followed by intramolecular cyclization. The electron-donating methoxy group on the aniline ring facilitates the initial nucleophilic attack.
Caption: General workflow for quinazoline synthesis.
Protocol: Synthesis of a Substituted Quinazoline Derivative
This protocol describes a typical condensation reaction to form a highly substituted quinazoline derivative.[8]
Materials:
-
2-Fluoro-4-methoxyaniline (free base, 1.10 mmol, 0.155 g)
-
5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine (0.84 mmol, 0.241 g)
-
Triethylamine (base, 1.1 mmol, 0.15 mL)
-
Propylene glycol (solvent, 2 mL)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Reaction Setup: In a suitable reaction vial, combine 2-Fluoro-4-methoxyaniline (0.155 g), the substituted chloropyrimidine (0.241 g), triethylamine (0.15 mL), and propylene glycol (2 mL).
-
Heating: Heat the reaction mixture to 140°C for 5 hours.
-
Cooling & Dilution: Cool the mixture to room temperature and dilute it with 10 mL of dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel and wash with water.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residual oil by column chromatography to yield the final quinazoline product.
Potential Application III: Pictet-Spengler Type Reactions
While direct literature for the Pictet-Spengler reaction using 2-Fluoro-4-methoxyaniline is not prevalent, its structure makes it a plausible candidate for this powerful C-C bond-forming reaction, which is fundamental for creating tetrahydro-β-carbolines and related scaffolds.[12][13]
Theoretical Rationale
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring to form a new six-membered ring.[14] An aniline like 2-Fluoro-4-methoxyaniline would first need to be converted to its corresponding tryptamine equivalent (a 2-(1H-indol-3-yl)ethan-1-amine structure bearing the fluoro and methoxy groups). The electron-donating methoxy group would strongly favor cyclization at the position ortho to it, a key consideration for regioselectivity. The reaction would likely require a strong acid catalyst to promote the formation of the key iminium ion intermediate.[15]
Caption: Proposed Pictet-Spengler reaction pathway.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its unique electronic properties, conferred by the ortho-fluoro and para-methoxy substituents, provide chemists with fine control over reactivity and allow for the direct incorporation of these valuable motifs into complex scaffolds like benzothiazoles and quinazolines. The protocols and workflows detailed herein serve as a practical guide for leveraging this synthon in modern drug discovery and development programs.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. acubiochem.com [acubiochem.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-methoxyaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxyaniline (CAS 458-52-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Section 1: Synthesis Strategy Overview & Common Challenges
The synthesis of 2-Fluoro-4-methoxyaniline is crucial for the development of various pharmaceuticals.[1] While several synthetic routes exist, each presents a unique set of advantages and challenges. The choice of pathway often depends on factors such as scale, safety considerations, and the availability of starting materials.
The most common strategies involve:
-
Reduction of a Nitro Precursor: A widely used method involving the reduction of 4-fluoro-2-methoxynitrobenzene. This route is atom-economical but requires careful handling of the nitrated precursor and control over the reduction conditions.[1][2]
-
Ullman Methoxylation: An alternative that avoids direct nitration of sensitive anilines. This pathway starts from the commercially available 2-fluoro-4-iodoaniline, involves protection of the amine, followed by a copper-catalyzed methoxylation and deprotection. It offers better control but involves more steps and the need to remove copper residues.[3]
-
Classical Nitration/Alkylation/Reduction: A traditional route starting from 2-fluorophenol. This method is often hampered by poor regioselectivity during the nitration step, leading to isomeric mixtures that require tedious chromatographic separation.[3]
Caption: Overview of primary synthetic routes to 2-Fluoro-4-methoxyaniline.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, presented in a question-and-answer format.
Starting Material & Reaction Setup
Q: My reduction of 4-fluoro-2-methoxynitrobenzene is sluggish and incomplete. What are the possible causes?
A: This is a common issue in catalytic hydrogenations. Several factors could be at play:
-
Catalyst Quality: The activity of catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is paramount. Ensure the catalyst is fresh or has been stored properly under inert conditions. If using Raney Ni, ensure it is thoroughly washed to remove residual alkali, which can inhibit the reaction.[2]
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur or halide compounds) that poison the catalyst surface. Consider purifying the starting nitro compound via recrystallization or passing the solvent through an activated alumina plug.
-
Hydrogen Pressure & Agitation: For hydrogenations, ensure the system is properly sealed and maintaining the target pressure. Insufficient agitation can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), slowing the reaction rate.
-
Solvent Purity: The presence of water or other protic impurities in aprotic solvents can sometimes affect reaction rates. Ensure you are using a dry, appropriate solvent like methanol or ethanol as specified in the procedure.[2]
Work-up & Purification
Q: I am observing a persistent emulsion during the aqueous work-up after my reaction. How can I resolve this?
A: Emulsions are common when dealing with anilines. To break them:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to force the organic components out of solution and break the emulsion.
-
Change the Solvent: If possible, add a small amount of a different organic solvent that has a lower tendency to form emulsions.
-
Filtration: For fine particulate matter causing stabilization, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
Q: My crude product is a dark brown or black oil/solid. What is the best way to purify it and improve the color?
A: The dark color is typically due to high molecular weight byproducts or oxidation of the aniline.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated charcoal.[4] Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the carbon. This is highly effective at removing colored impurities.
-
Silica Gel Chromatography: This is a standard method for achieving high purity. A gradient elution system, often starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexanes) can yield a highly pure, crystalline product.[3]
-
Steam Distillation: For larger scales, steam distillation can be a very effective purification method for volatile anilines, separating them from non-volatile impurities. This is followed by extraction of the distillate with an organic solvent.[5]
Q: In the Ullman coupling route, I'm struggling to completely remove the copper catalyst residues. What is the recommended procedure?
A: Residual copper salts can interfere with subsequent steps and are a common issue with Ullman-type reactions. The procedure described in Organic Syntheses provides a robust solution: after the initial work-up, the organic phase is washed with a 10% aqueous ammonium hydroxide solution.[3] The ammonia complexes with the copper ions, pulling them into the aqueous phase. This wash may need to be repeated until the blue color of the copper(II)-ammonia complex is no longer visible in the aqueous layer.
Caption: Decision workflow for troubleshooting low yield in nitro group reduction.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling 2-Fluoro-4-methoxyaniline and its precursors?
A: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
-
Ventilation: Handle the compound and all reagents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7] 2-Fluoro-4-methoxyaniline is toxic if inhaled.
-
Toxicity: This compound is toxic if swallowed or in contact with skin.[7] Avoid all direct contact. In case of exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.[7]
-
Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as it may be air-sensitive.[8]
Q: What are the typical yields I can expect from these synthetic routes?
A: Yields are highly dependent on the specific conditions, scale, and purity of reagents. However, based on published procedures:
-
Nitro Reduction: Yields can be quite high, often exceeding 90%, provided the reaction goes to completion.[5]
-
Ullman Methoxylation Route: The multi-step process generally results in a lower overall yield. The Organic Syntheses procedure reports a 75% yield for the final product from the protected aniline intermediate.[3]
Q: What analytical techniques are best for monitoring reaction progress and confirming the final product?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a suitable mobile phase (e.g., 20:1 hexane-ethyl acetate) and visualize under UV light.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the disappearance of starting material and the appearance of the product, as well as identifying potential byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product. The presence of fluorine provides a useful handle in ¹⁹F NMR.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the amine (N-H stretches) and other functional groups.
Section 4: Validated Experimental Protocols
Protocol 1: Ullman Methoxylation Route (Adapted from Organic Syntheses)[3]
This protocol details the final two steps of the Ullman route, starting from the protected aniline. This route is often preferred for its safety profile over nitration-based methods.
B. 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
-
Flame-dry a 500-mL, single-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar under a positive pressure of nitrogen.
-
Charge the flask with 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), and copper(I) chloride (3.13 g, 31.7 mmol).
-
Add 230 mL of methanol and 70 mL of dimethylformamide (DMF).
-
Place the resulting slurry in an 80°C oil bath for 90 minutes to maintain a gentle reflux. Monitor by TLC or GC/MS until the starting material is consumed.
-
Cool the slurry to room temperature and pour it into a rapidly stirring mixture of 500 mL of isopropyl ether and 500 mL of 5% aqueous ammonium chloride.
-
Stir the mixture vigorously in an open Erlenmeyer flask for at least 16 hours to facilitate the removal of copper salts via complexation.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with an additional 200 mL of isopropyl ether.
-
Combine the organic phases, wash with 200 mL of 10% aqueous ammonium hydroxide, and filter through a silica gel pad.
-
Concentrate the filtrate to provide the crude product.
C. 2-Fluoro-4-methoxyaniline
-
To the crude 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole, add 200 mL of ethanol and 100 mL of water.
-
Add hydroxylamine hydrochloride (44.0 g, 633 mmol) and stir the slurry at room temperature.
-
Warm the mixture to reflux in an 85°C oil bath for 2 hours.
-
Cool the solution to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Dilute the residue with 200 mL of water and extract with three 150-mL portions of isopropyl ether.
-
Combine the organic extracts and wash with two 100-mL portions of 1N HCl, followed by one 100-mL portion of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from hot hexanes to afford pure 2-Fluoro-4-methoxyaniline (typical yield: ~75%).
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount should be roughly 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude 2-Fluoro-4-methoxyaniline in a minimal amount of dichloromethane or the starting eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting with a non-polar solvent like n-hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 92:8 or 84:16 hexane:ethyl acetate mixture.[4]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Fluoro-4-methoxyaniline.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents [patents.google.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Optimizing reaction conditions for "2-Fluoro-4-methoxyaniline hydrochloride"
Answering the complex challenges of modern synthetic chemistry requires a deep, mechanistic understanding of reaction parameters. This guide, structured as a technical support resource, provides researchers, scientists, and drug development professionals with in-depth, field-proven insights for optimizing reaction conditions for the versatile building block, 2-Fluoro-4-methoxyaniline hydrochloride.
Section 1: Compound Profile and Safety
Physicochemical Properties
2-Fluoro-4-methoxyaniline, and its hydrochloride salt, are important intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] The presence of the fluoro and methoxy groups on the aniline ring provides unique electronic properties that are valuable in drug development.[1]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2-fluoro-4-methoxyphenyl)amine hydrochloride |
| CAS Number | 874959-93-0 |
| Molecular Formula | C₇H₉ClFNO |
| Molecular Weight | 177.60 g/mol [3] |
| Appearance | Typically a solid powder |
| Melting Point (Free Base) | 48-51 °C[4] |
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of safety. 2-Fluoro-4-methoxyaniline is classified as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[6]
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam.[7][8] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[6]
-
Spill & Disposal: In case of a spill, sweep up the material and place it into a suitable, closed container for disposal.[6] Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6]
Section 2: Reaction Optimization and Troubleshooting (FAQs)
This section addresses common questions and issues encountered during the use of this compound in key synthetic transformations.
FAQ 1: My initial reaction from the hydrochloride salt is sluggish. How should I handle the starting material?
The hydrochloride salt is more stable and less prone to air oxidation than the free base. However, the amine's nucleophilicity is masked. For most reactions, the free base is required.
Answer: Before use in reactions requiring a nucleophilic amine (e.g., acylation, amination), the hydrochloride salt must be neutralized to liberate the free aniline.
-
Standard Protocol: Dissolve or suspend the this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane). Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and stir until the solid dissolves and gas evolution ceases. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the free base, 2-fluoro-4-methoxyaniline.
-
Causality: The inorganic base removes the proton from the ammonium salt, regenerating the lone pair on the nitrogen atom, which is essential for its nucleophilic character. Using a mild base prevents unwanted side reactions that could occur with stronger bases like sodium hydroxide.
Caption: Workflow for generating the free amine.
FAQ 2: I'm trying to perform a reaction sensitive to the amine, like nitration. What is the best protective strategy?
Direct nitration of anilines is often problematic, leading to oxidation and the formation of multiple regioisomers. The amino group is a strong activating group, but its basicity can lead to complex side reactions with strong acids.
Answer: The most robust strategy is to protect the amine functionality, typically as an acetamide, before proceeding with electrophilic aromatic substitution.[9][10] This moderates the activating effect of the amine and prevents side reactions at the nitrogen atom.
-
Expert Insight: The acetyl group temporarily converts the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group. This change in electronic character provides better regiocontrol during subsequent reactions like nitration and prevents oxidation of the aniline.
Optimized Acylation Protocol:
| Parameter | Recommended Condition | Rationale |
| Reagent | Acetic anhydride (Ac₂O) | A readily available, effective, and cost-efficient acetylating agent. |
| Solvent | Acetic acid (AcOH) | Serves as both a solvent and a catalyst for the reaction.[11] |
| Temperature | 25-35°C for addition, then heat to 90°C | Initial room temperature addition controls the exotherm, while heating ensures the reaction goes to completion. |
| Reaction Time | 3-5 hours at 90°C | Sufficient time for complete conversion to the acetamide. |
| Work-up | Decompose into water, filter the solid | The product, N-(2-fluoro-4-methoxyphenyl)acetamide, often precipitates upon addition of water, simplifying isolation.[11] |
After your desired reaction (e.g., nitration), the acetyl group can be easily removed by acid-catalyzed hydrolysis (e.g., refluxing with dilute HCl in methanol) to regenerate the amine.[9][10][11]
FAQ 3: My Sandmeyer reaction is giving low yields and tar-like byproducts. What am I doing wrong?
The Sandmeyer reaction, which converts an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate, is notoriously sensitive to reaction conditions.[12][13] The diazonium salt of 2-fluoro-4-methoxyaniline is unstable at elevated temperatures.
Answer: Strict temperature control is the most critical parameter for a successful diazotization and subsequent Sandmeyer reaction.
Troubleshooting Guide for Sandmeyer Reactions:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Product | 1. Temperature too high: Diazonium salt decomposed before reacting.[14] 2. Insufficient Acid: Incomplete formation of nitrous acid (HNO₂) or diazonium salt. 3. Poor Reagent Quality: Old sodium nitrite (NaNO₂) or copper(I) catalyst. | 1. Maintain temperature strictly between 0-5 °C during diazotization and addition to the copper catalyst.[14] 2. Use at least 2.5-3 equivalents of strong acid (e.g., HCl, HBr). 3. Use fresh, high-purity reagents. |
| Formation of Tar/Polymer | 1. Decomposition: Uncontrolled decomposition of the diazonium salt can initiate radical polymerization. 2. Local Hotspots: Slow or inefficient stirring during the addition of NaNO₂. | 1. Ensure consistent and thorough cooling. Add the aniline/acid solution to the cooled NaNO₂ solution very slowly. 2. Use vigorous mechanical stirring. |
| Phenol Byproduct | Reaction with Water: The diazonium salt reacted with water instead of the copper(I) salt nucleophile. | 1. Ensure the copper(I) salt solution is concentrated and readily available for the diazonium salt to react with. 2. Add the diazonium salt solution to the copper catalyst, not the other way around. |
Step-by-Step Diazotization Protocol:
-
Dissolve 2-fluoro-4-methoxyaniline in an aqueous solution of a strong mineral acid (e.g., HCl for chlorination, HBr for bromination) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. The addition should be slow enough to prevent any significant temperature rise or excessive gas evolution.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent Sandmeyer step.[14]
Caption: Troubleshooting low yield in a Sandmeyer reaction.
FAQ 4: I need to couple 2-Fluoro-4-methoxyaniline with an aryl halide. How do I choose the right Buchwald-Hartwig amination conditions?
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15][16] Its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Answer: The choice of conditions depends on the reactivity of the aryl halide coupling partner. Sterically hindered ligands are often necessary to promote the reaction efficiently.
-
Mechanism Insight: The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17] The ligand's role is to stabilize the palladium center and facilitate these steps.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Aryl Halide | Recommended Ligand | Recommended Base | Solvent | Rationale |
| Aryl Bromide/Iodide | BINAP, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | These are generally more reactive. A range of ligands and bases can be effective. NaOt-Bu is a strong, non-nucleophilic base suitable for many couplings. |
| Aryl Chloride | XPhos, RuPhos, SPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | Aryl chlorides are less reactive and require more electron-rich, sterically bulky phosphine ligands to facilitate the difficult oxidative addition step.[18] |
| Aryl Tosylate/Triflate | XPhos, BrettPhos | K₂CO₃, Cs₂CO₃ | Toluene, t-BuOH | Sulfonates are good leaving groups but can be sensitive. Weaker carbonate bases are often preferred to avoid substrate degradation.[18] |
General Protocol:
-
To an oven-dried flask, add the aryl halide, 2-fluoro-4-methoxyaniline (1.1-1.2 eq.), the base (1.4-2.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, quench with water, and extract the product with an organic solvent.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. 2-Fluoro-4-methoxyaniline, HCl | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-4-methoxyaniline Synthesis
Welcome to the technical support guide for the synthesis of 2-Fluoro-4-methoxyaniline. This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block. As a key intermediate in the synthesis of various pharmaceuticals, including 5-HT3 receptor antagonists and other fine chemicals, achieving a high yield and purity of 2-Fluoro-4-methoxyaniline is paramount.[1][2] This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its synthesis.
Section 1: Understanding the Common Synthetic Route
The most prevalent and industrially relevant synthesis of 2-Fluoro-4-methoxyaniline is a two-step process starting from 3-fluoroanisole. This pathway involves an initial electrophilic nitration followed by the reduction of the resulting nitro group.
Caption: Common two-step synthesis of 2-Fluoro-4-methoxyaniline.
Section 2: Troubleshooting Guide: Step 1 - Nitration
The nitration of 3-fluoroanisole is often the most challenging step, where yield and purity can be compromised.
Q1: My nitration of 3-fluoroanisole is resulting in a low yield of the desired 2-Fluoro-4-methoxy-1-nitrobenzene. What are the common causes?
A1: Low yield in this step typically stems from three primary issues: poor regioselectivity, incomplete reaction, or side reactions.
-
Causality - Regioselectivity: The starting material, 3-fluoroanisole, has two activating groups: a methoxy (-OCH₃) group and a fluorine (-F) atom. Both are ortho, para-directors. The methoxy group is a much stronger activating group than fluorine. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed primarily by the methoxy group to the positions ortho and para to it.
-
The position para to the methoxy group is blocked by the fluorine atom.
-
This leaves the two positions ortho to the methoxy group (C2 and C6) as the most likely sites for nitration.
-
Nitration at the C2 position yields the desired precursor, 2-Fluoro-4-methoxy-1-nitrobenzene .
-
Nitration at the C6 position yields the undesired isomer, 4-Fluoro-2-methoxy-1-nitrobenzene .[3]
-
While the methoxy group's electronic effect dominates, steric hindrance from the adjacent fluorine atom can slightly disfavor nitration at the C2 position, leading to a mixture of isomers. Optimizing reaction conditions is key to maximizing the desired C2 nitration.
-
-
Causality - Incomplete Reaction & Side Reactions: The generation of the active electrophile, the nitronium ion (NO₂⁺), requires a potent dehydrating agent, typically concentrated sulfuric acid.[4][5]
-
Insufficient Acid Strength: Using dilute nitric acid or insufficient sulfuric acid will fail to generate an adequate concentration of the nitronium ion, leading to an incomplete reaction.
-
Temperature Control: Nitration is highly exothermic. Poor temperature control (allowing the temperature to rise uncontrollably) can lead to the formation of undesired byproducts, including dinitrated species and oxidative degradation products.[4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Q2: I'm observing multiple spots on my TLC plate after nitration. How can I manage this?
A2: A complex TLC profile indicates a mixture of starting material, the desired product, and one or more isomers.
-
Analysis: The desired product, 2-Fluoro-4-methoxy-1-nitrobenzene, is more polar than the starting 3-fluoroanisole due to the nitro group. Therefore, it will have a lower Rf value. The isomeric byproduct, 4-Fluoro-2-methoxy-1-nitrobenzene, will likely have a very similar Rf value, making separation by column chromatography challenging but feasible with an optimized solvent system.
-
Solution: Careful control of reaction conditions is the best strategy. If a mixture is obtained, meticulous column chromatography is required.
| Compound | Expected Polarity | Expected Rf on Silica (Hexane/EtOAc) |
| 3-Fluoroanisole (Starting Material) | Low | High |
| 2-Fluoro-4-methoxy-1-nitrobenzene | High | Low |
| 4-Fluoro-2-methoxy-1-nitrobenzene | High | Low (Similar to desired product) |
Q3: What is a reliable starting protocol for the nitration of 3-fluoroanisole?
A3: The following protocol provides a robust starting point. Extreme caution is required when handling mixed acids. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Nitration
-
Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, ~3-4 equivalents).
-
Cooling: Cool the sulfuric acid to 0°C in an ice-water bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, >90%, 1.05 equivalents) dropwise to the sulfuric acid via the dropping funnel. Maintain the temperature between 0-5°C throughout the addition. Stir the resulting mixed acid for 15 minutes at this temperature.
-
Substrate Addition: Add 3-fluoroanisole (1.0 equivalent) dropwise to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature below 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Workup: Allow the ice to melt completely. The crude product may precipitate as a solid or remain as an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.[4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4-methoxy-1-nitrobenzene. The crude product should be taken to the next step or purified if necessary.
Section 3: Troubleshooting Guide: Step 2 - Reduction
The reduction of the nitro group to an amine is generally more straightforward than nitration, but yield can be lost due to incomplete conversion or difficult purification.
Q1: My reduction of the nitro-intermediate is incomplete or yielding byproducts. What should I check?
A1: The success of the reduction depends heavily on the choice of reagent and reaction conditions.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Ni): This is a very clean and high-yielding method.[6] Potential issues include:
-
Catalyst Inactivity: The catalyst may be old, poisoned by impurities (e.g., sulfur compounds), or used in insufficient quantity (typically 5-10 mol%).
-
Insufficient Hydrogen: Ensure the system is properly sealed and that an adequate pressure of hydrogen gas is maintained (from balloon pressure to 50 psi, depending on the apparatus).
-
-
Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl, Zn/HCl): This is a classic and robust method.[2]
-
Incomplete Reaction: This can occur if the metal is not sufficiently activated or if there is an inadequate amount of acid. The reaction is often heterogeneous, so vigorous stirring is essential.
-
Workup is Critical: The aniline product will be protonated as an ammonium salt (e.g., -NH₃⁺Cl⁻) in the acidic medium. It is crucial to add a base (e.g., NaOH, NH₄OH) during workup to neutralize the acid and deprotonate the ammonium salt to the free amine (-NH₂), which can then be extracted into an organic solvent.
-
-
Q2: My final 2-Fluoro-4-methoxyaniline product is a dark oil/solid and appears impure after workup. How can I purify it effectively?
A2: Anilines are notoriously susceptible to air oxidation, which leads to the formation of highly colored impurities.[7][8] The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Cause of Discoloration: The primary cause is oxidation of the aniline to form polymeric, colored species. This is accelerated by exposure to air and light.[9]
-
Purification Strategies:
-
Column Chromatography: Highly effective for small-scale purification. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.[1] Because anilines can streak on acidic silica, it is often beneficial to add a small amount of triethylamine (~1%) to the eluent or use an amine-functionalized silica gel.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or toluene/hexane) can be very effective at removing both colored impurities and isomeric byproducts.
-
Distillation: For larger quantities of liquid product, vacuum distillation can be an excellent purification method. However, care must be taken as some anilines can decompose at high temperatures.
-
Caption: Decision workflow for purifying 2-Fluoro-4-methoxyaniline.
Section 4: Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to 2-Fluoro-4-methoxyaniline that avoid nitration?
A1: Yes. An Ullmann-type coupling reaction is a viable alternative.[11] This route typically involves the copper-catalyzed reaction of 2-fluoro-4-iodoaniline with sodium methoxide.[12] To prevent the aniline from interfering with the reaction, it must first be protected, for example, as a 2,5-dimethylpyrrole derivative. The pyrrole protecting group is then removed under acidic conditions to yield the final product. While this method avoids the use of hazardous nitrating agents, it is a longer sequence and involves copper catalysts.[13]
Q2: How should I store pure 2-Fluoro-4-methoxyaniline to prevent degradation?
A2: Like most anilines, 2-Fluoro-4-methoxyaniline is sensitive to air and light.[7] It should be stored in a tightly sealed amber vial or a container wrapped in aluminum foil to protect it from light. For long-term storage, it is best to keep it in a refrigerator or freezer under an inert atmosphere of nitrogen or argon to prevent oxidative discoloration.[9][14]
Q3: What are the most critical safety precautions for this synthesis?
A3:
-
Nitration: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. The reaction is highly exothermic and can run away if additions are too fast or cooling is inadequate. Always add the reagents slowly, maintain strict temperature control, and quench by adding the acid mixture to ice, never the other way around.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no ignition sources present. The palladium on carbon (Pd/C) catalyst can be pyrophoric, especially after the reaction when it is dry. Filter the catalyst carefully and never allow the filter cake to become completely dry in the air.
-
Aniline Toxicity: 2-Fluoro-4-methoxyaniline, like other anilines, should be treated as toxic. It can be absorbed through the skin. Always wear appropriate gloves, lab coat, and eye protection when handling the compound.[15]
References
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. One moment, please... [technopharmchem.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. biotage.com [biotage.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. chemlongxing.com [chemlongxing.com]
"2-Fluoro-4-methoxyaniline hydrochloride" purity issues and purification techniques
Welcome to the technical support center for 2-Fluoro-4-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purity challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you may encounter during the handling and purification of 2-Fluoro-4-methoxyaniline and its hydrochloride salt.
Question 1: My product is a dark oil or discolored solid. What is causing the color and how can I remove it?
Answer: Discoloration in aromatic amines like 2-Fluoro-4-methoxyaniline is typically caused by the presence of oxidized impurities or residual reaction byproducts. These impurities often arise from the synthesis process, particularly if it involves nitration followed by reduction, where side reactions can generate highly colored polymeric species.[1]
-
Causality: Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metal impurities. The resulting oxidized species are often highly conjugated and intensely colored.
-
Troubleshooting Steps:
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Activated Carbon Treatment: For solutions of the free base (2-Fluoro-4-methoxyaniline) in an organic solvent, a small amount of activated carbon can be added to adsorb the colored impurities. Gently heat the mixture for a short period, then perform a hot filtration to remove the carbon.[2] This should be done before recrystallization.
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Column Chromatography: If discoloration persists, column chromatography is highly effective. The colored, often more polar, impurities will typically adhere strongly to the silica gel, allowing the desired, less colored product to be eluted.[3]
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Conversion to Hydrochloride Salt: Converting the free base to its hydrochloride salt can often help in purification. The salt is generally a more stable, crystalline solid and less susceptible to air oxidation. The crystallization process itself helps to exclude impurities.
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Question 2: I'm seeing a significant amount of starting material (e.g., 4-Fluoro-2-nitroanisole) in my post-reaction analysis. What's the most efficient way to remove it?
Answer: Incomplete reduction is a common issue in the synthesis of anilines from their corresponding nitro compounds.[4][5] The unreacted nitro compound is a major impurity that must be removed.
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Causality: The nitro group is significantly less polar than the resulting amine group. This difference in polarity is the key to their separation.[6]
-
Troubleshooting Steps:
-
Column Chromatography: This is the most reliable method. Using a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane), the less polar nitro compound will elute much faster than the more polar aniline product.[6] You can monitor the separation by Thin Layer Chromatography (TLC) to optimize the solvent system.
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Acid-Base Extraction: You can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer, while the neutral nitro compound remains in the organic layer. The layers can then be separated. Afterwards, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the aniline and extract it back into an organic solvent.[3]
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Question 3: My compound is streaking badly on my silica TLC plate and during column chromatography. How can I achieve a clean separation?
Answer: Streaking (or tailing) of amines on silica gel is a classic problem in chromatography.
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Causality: The amine group is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This leads to strong, often irreversible, acid-base interactions, causing the compound to move unevenly up the plate or through the column.[7][8]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-1% triethylamine (TEA) is sufficient to neutralize the acidic sites on the silica, allowing the amine to elute cleanly.[7]
-
Use of Amine-Functionalized Silica: For particularly problematic separations, using a column packed with amine-functionalized silica can provide excellent results. This stationary phase has a basic surface, which repels the amine, preventing the strong acid-base interaction and leading to sharp, symmetrical peaks.[8]
-
Reversed-Phase Chromatography: If normal-phase chromatography remains challenging, reversed-phase flash chromatography can be an effective alternative. At a high pH, the amine will be in its free-base form, making it more hydrophobic and allowing for good retention and separation on a C18 column.[7]
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Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to ensure its stability? A: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. The free base is more prone to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q2: Can I purify the hydrochloride salt directly by recrystallization? A: Yes, it is often possible. The choice of solvent is critical. Typically, a polar solvent like ethanol, isopropanol, or a mixture with water or an ether like MTBE would be a good starting point. However, it is often more effective to first purify the compound as the free base (using chromatography or recrystallization) and then form the high-purity hydrochloride salt as the final step.
Q3: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative purity data (e.g., area %).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the structure and can help identify impurities if they are present in sufficient quantity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Helps in identifying the mass of the parent compound and any impurities.
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Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[9]
Q4: Are there any specific safety precautions I should take when working with this compound? A: Yes. 2-Fluoro-4-methoxyaniline and its salts are classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid creating dust.
Experimental Protocols & Methodologies
Protocol 1: Purification by Column Chromatography (Free Base)
This protocol is designed to remove both more polar and less polar impurities from 2-Fluoro-4-methoxyaniline.
Method A: Standard Silica Gel with Triethylamine Modifier
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 10-30% Ethyl Acetate in Hexane. Add ~0.5% triethylamine to the TLC developing jar. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 10% Ethyl Acetate/Hexane + 0.5% TEA) and pack your column.
-
Sample Loading: Dissolve your crude 2-Fluoro-4-methoxyaniline in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.
Method B: Amine-Functionalized Silica
-
TLC Analysis: Use an amine-functionalized TLC plate to develop a suitable solvent system (e.g., Hexane/Ethyl Acetate gradient). No triethylamine is needed.[8]
-
Column and Elution: Pack an amine-functionalized silica column with your starting eluent. Load the sample as described above and run the column, collecting and analyzing fractions by TLC.
-
Isolation: Combine pure fractions and evaporate the solvent. This method often provides superior peak shape and resolution for amines.[8]
Protocol 2: Purification by Recrystallization (Free Base)
This protocol is effective if the impurities have different solubility profiles from the product. An ethanol/water system is a good starting point, similar to other substituted anilines.[2]
-
Solvent Selection: The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but insoluble when cold. Test small amounts in solvents like ethanol, isopropanol, ethyl acetate, and hexane.
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Dissolution: Place the crude 2-Fluoro-4-methoxyaniline in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) with stirring until the solid is fully dissolved.
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Decolorization (Optional): If the solution is colored, add a small scoop of activated carbon, swirl, and perform a hot filtration to remove it.[13]
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Crystallization: To the hot solution, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture. Dry the crystals in a vacuum oven or desiccator.
Data & Visualizations
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexane | Non-polar | 69 | Good for removing non-polar impurities. May be a good "poor" solvent.[1] |
| Ethyl Acetate | Medium | 77 | A versatile solvent, can be used alone or in a pair. |
| Isopropanol | Polar | 82 | A common choice for recrystallizing anilines and their salts. |
| Ethanol | Polar | 78 | Often used with water as a co-solvent.[2] |
| Water | Very Polar | 100 | The compound is sparingly soluble; excellent as a "poor" solvent with alcohols. |
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation of amines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Side reactions and byproduct formation with "2-Fluoro-4-methoxyaniline"
Technical Support Center: 2-Fluoro-4-methoxyaniline
Welcome to the technical support guide for 2-Fluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. My aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and mitigate challenges in your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed for rapid problem identification and resolution.
Q1: My diazotization reaction of 2-Fluoro-4-methoxyaniline is producing a low yield and a significant amount of dark, tarry byproduct. What is the primary cause?
A1: This is a classic issue stemming from the inherent instability of the diazonium salt intermediate. The primary cause is almost always a loss of temperature control.
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Causality: Diazotization, the reaction of a primary aromatic amine with nitrous acid, must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the highly reactive diazonium salt.[1] If the temperature rises, the diazonium group (a superb leaving group) is readily displaced by water in the acidic aqueous medium, leading to the formation of 2-Fluoro-4-methoxy-phenol. This phenol can then undergo further uncontrolled reactions, such as azo coupling or polymerization, resulting in the dark, insoluble materials you are observing. The Sandmeyer reaction itself proceeds via a radical mechanism, which can also generate biaryl byproducts that contribute to impurities.[2]
-
Preventative Measures:
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Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature.
-
In Situ Generation and Use: Prepare the nitrous acid in situ by slowly adding an aqueous solution of sodium nitrite to an acidic solution of your aniline.[3] Crucially, use the generated diazonium salt immediately in the subsequent step (e.g., Sandmeyer reaction) without attempting to isolate it.[1]
-
Acid Choice: The choice of acid is important. While HCl is common for subsequent Sandmeyer reactions with copper(I) chloride, using tetrafluoroboric acid (HBF₄) can sometimes yield a more stable diazonium tetrafluoroborate salt, which may be isolated with care if necessary for reactions like the Balz-Schiemann fluorination.[4]
-
Troubleshooting Flowchart: Diazotization Instability
Caption: Critical temperature control in diazotization reactions.
Q2: I am attempting a mono-N-alkylation of 2-Fluoro-4-methoxyaniline but my product is contaminated with a significant amount of the di-alkylated species. How can I improve selectivity?
A2: This is a common challenge in aniline alkylation. The root cause is that the mono-alkylated product is often more nucleophilic—and therefore more reactive—than the starting primary amine, leading to a second alkylation event.[5]
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Causality: The alkyl group added in the first step is electron-donating, which increases the electron density on the nitrogen atom, making it a better nucleophile than the original 2-Fluoro-4-methoxyaniline.
-
Strategies for Enhancing Mono-Alkylation Selectivity:
-
Control Stoichiometry: Use a large excess of the 2-Fluoro-4-methoxyaniline relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material over the mono-alkylated product.[5]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help decrease the rate of the second alkylation.[5]
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Alternative Method - Reductive Amination: This two-step method offers superior control. First, react the aniline with an aldehyde or ketone to form an imine. Then, reduce the imine in a separate step (e.g., with sodium borohydride). This pathway inherently prevents over-alkylation.[5]
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Logical Diagram: Controlling N-Alkylation
Caption: Factors influencing selectivity in N-alkylation.
Q3: My 2-Fluoro-4-methoxyaniline sample has developed a brown or reddish color upon storage. Is it still usable?
A3: The discoloration indicates oxidation. Anilines, in general, are susceptible to air oxidation, which produces highly colored, complex impurities.[6][7]
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Causality: The electron-rich aromatic ring and the lone pair on the nitrogen make the molecule prone to oxidation by atmospheric oxygen, a process often accelerated by light.
-
Recommendations:
-
Purity Check: The purity of the material is compromised. Before use, analyze the sample using TLC, GC, or NMR to quantify the extent of degradation. For many applications, minor discoloration may be acceptable, but for high-purity pharmaceutical work, the material should be repurified.
-
Purification: If necessary, the material can often be repurified. Vacuum distillation is a common method for liquid anilines. For solids, recrystallization or column chromatography may be effective.[8]
-
Proper Storage: To prevent future oxidation, store 2-Fluoro-4-methoxyaniline under an inert atmosphere (nitrogen or argon), in a tightly sealed amber vial or bottle, and in a cool, dark place.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amine group of 2-Fluoro-4-methoxyaniline before performing reactions like nitration?
A1: The primary amino group is a powerful activating group and is also basic. This causes two major problems in reactions like nitration, which use strong acids and oxidizing agents.
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Uncontrolled Reactivity and Oxidation: The free amine makes the aromatic ring extremely reactive towards electrophiles, which can lead to polysubstitution. Furthermore, the harsh, oxidizing conditions of nitration (e.g., HNO₃/H₂SO₄) can directly oxidize the amino group, leading to degradation and complex side products.[10]
-
Loss of Directing Effect: In a strongly acidic medium, the amine group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, completely changing the desired regiochemical outcome of the reaction.
By protecting the amine, typically as an acetamide (-NHCOCH₃), its activating effect is moderated, it is protected from oxidation, and the ortho-, para-directing influence is preserved.[10] The protecting group can then be removed by hydrolysis after the reaction.
Workflow: Amine Protection Strategy for Nitration
Caption: Protect-React-Deprotect workflow for sensitive anilines.
Q2: How do the existing fluoro and methoxy groups on 2-Fluoro-4-methoxyaniline influence its reactivity in electrophilic aromatic substitution?
A2: The regiochemical outcome of electrophilic substitution is a result of the combined electronic effects of all substituents.
-
-NH₂ (Amino): A very powerful activating, ortho-, para-directing group.
-
-OCH₃ (Methoxy): A strong activating, ortho-, para-directing group.[11]
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-F (Fluoro): An anomaly. It is deactivating due to its strong inductive electron withdrawal but is ortho-, para-directing due to resonance (lone pair donation).
In 2-Fluoro-4-methoxyaniline, the amino and methoxy groups are the dominant directors. The most nucleophilic positions on the ring will be those activated most strongly. The position ortho to the amino group (position 3) and the position ortho to the methoxy group (position 5) are the most likely sites of electrophilic attack. The final product distribution will depend on the specific electrophile and reaction conditions, but substitution is strongly favored at these activated positions.
Q3: What are the primary safety concerns when working with 2-Fluoro-4-methoxyaniline?
A3: 2-Fluoro-4-methoxyaniline is a hazardous chemical and must be handled with appropriate precautions. According to its Globally Harmonized System (GHS) classification, it is toxic if swallowed, toxic in contact with skin, and may be toxic if inhaled.[12][13] It also causes skin and serious eye irritation and may cause respiratory irritation.[12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Controlled Diazotization and In Situ Sandmeyer Reaction (Example: Chlorination)
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Fluoro-4-methoxyaniline (1.0 eq) in 3M hydrochloric acid.
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Cooling: Cool the flask in an ice-salt bath until the internal temperature is stable between 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature never exceeds 5 °C.
-
Sandmeyer Reagent: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
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Reaction: Add the cold diazonium salt solution slowly to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
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Workup: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Proceed with standard extraction and purification procedures.
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark tar formation during diazotization | Temperature too high (> 5°C); diazonium salt decomposition. | Maintain strict 0-5 °C temperature control; use the intermediate immediately.[1][4] |
| Low yield in Sandmeyer reaction | Premature decomposition of diazonium salt; side reaction with water. | Ensure cold conditions throughout; add diazonium salt to catalyst solution promptly. |
| Mixture of mono- and di-alkylated products | Over-alkylation due to reactive intermediate. | Use a large excess of the aniline; lower reaction temperature; use reductive amination.[5] |
| Product discoloration during storage | Air and/or light-induced oxidation. | Store under inert gas (N₂/Ar), in a cool, dark place, in an amber vial.[9] |
| Unwanted meta-product in nitration | Protonation of the amine group in strong acid. | Protect the amine as an acetamide before nitration.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in 2-Fluoro-4-methoxyaniline Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Fluoro-4-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you control your reaction outcomes and prevent the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Root Cause of Regioisomer Formation
Question: Why is regioselectivity such a common challenge when working with 2-Fluoro-4-methoxyaniline?
Answer: The challenge of regioselectivity in reactions with 2-Fluoro-4-methoxyaniline stems from the complex interplay of electronic effects from its three substituents on the aromatic ring. Each group "directs" incoming electrophiles to specific positions, and in this molecule, their influences are conflicting.
-
Amino Group (-NH₂): This is a powerful electron-donating group (EDG) and is strongly activating.[1] It directs incoming electrophiles to the positions ortho (positions 2 and 6) and para (position 4) to itself. Since positions 2 and 4 are already substituted, its primary directing influence is towards position 6.
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Methoxy Group (-OCH₃): This is also a strong, activating EDG.[2] It directs electrophiles to its ortho (positions 3 and 5) and para (position 1) positions. With position 1 occupied, its influence is focused on positions 3 and 5.
-
Fluoro Group (-F): The fluorine atom is unique. It is an electron-withdrawing group via induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it is an electron-donating group via resonance (+M effect) and acts as an ortho, para director.[3][4] Its directing influence is towards positions 3 (ortho) and 5 (para).
The result is a competition: the powerful amino group directs to position 6, while the methoxy and fluoro groups direct to positions 3 and 5. This often leads to a mixture of regioisomers, with the exact ratio depending heavily on the reaction conditions and the nature of the electrophile.
Caption: Competing directing effects in electrophilic reactions.
Section 2: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting a bromination reaction and obtaining a mixture of the 3-bromo, 5-bromo, and 6-bromo isomers. How can I synthesize the 5-bromo derivative selectively?
Answer: This is a classic regioselectivity problem. To overcome the competing directing effects, particularly the powerful influence of the amino group, a protecting group strategy is highly effective. By converting the highly activating -NH₂ group into a less activating and more sterically bulky acetamide (-NHCOCH₃) group, you can fundamentally alter the directing effects to favor a single isomer.
Causality of the Protecting Group Strategy:
-
Reduces Activating Strength: The acetyl group is electron-withdrawing, which significantly tempers the electron-donating ability of the nitrogen lone pair. This "tunes down" the reactivity of the ring, preventing unwanted side reactions like poly-bromination.
-
Increases Steric Hindrance: The bulky acetamide group physically blocks access to the adjacent C6 position, effectively preventing the electrophile (e.g., Br⁺) from attacking there.
-
Shifts Directing Influence: With the C6 position sterically hindered and the overall ring less activated, the directing influence of the methoxy and fluoro groups to the C5 position becomes dominant, leading to highly selective substitution at this site.
References
- 1. byjus.com [byjus.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Improving Solubility of 2-Fluoro-4-methoxyaniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 2-fluoro-4-methoxyaniline derivatives. The information herein is designed to offer both practical solutions and the underlying scientific principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 2-fluoro-4-methoxyaniline and its derivatives.
Q1: What are the inherent structural features of 2-fluoro-4-methoxyaniline that influence its solubility?
A1: The solubility of 2-fluoro-4-methoxyaniline is governed by a balance of hydrophilic and hydrophobic properties imparted by its functional groups. The methoxy (-OCH3) and fluoro (-F) groups are electron-donating and electron-withdrawing, respectively, influencing the polarity of the molecule.[1] The aniline (amine) group provides a site for hydrogen bonding and protonation, which can significantly impact aqueous solubility.[2] The aromatic ring itself is hydrophobic. The interplay of these groups results in a compound that is often sparingly soluble in aqueous solutions.
Q2: I'm observing poor solubility of my 2-fluoro-4-methoxyaniline derivative in aqueous buffers. What is the first step I should take?
A2: The initial and most critical step is to determine the pH-solubility profile of your compound. As an aniline derivative, the amino group is basic and its ionization state is pH-dependent.[3][4] Generally, the solubility of basic compounds increases in acidic conditions where the amine group is protonated, forming a more water-soluble salt.[5] Conversely, at higher pH values, the compound will be in its less soluble free base form.
Q3: Can I use organic co-solvents to improve the solubility of my derivative for in vitro assays?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[6] Solvents like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[6][7] However, it is crucial to consider the potential toxicity of the co-solvent to the biological system being studied and to keep its final concentration as low as possible.
Q4: Are there any quick chemical modifications I can make to my lead compound to assess the potential for solubility improvement?
A4: For a rapid assessment, converting the amine to a hydrochloride salt is a straightforward approach.[8] This can often dramatically increase aqueous solubility. If successful, this provides a strong indication that salt formation is a viable strategy for your derivative series.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed experimental protocols and the scientific rationale for overcoming complex solubility issues.
Issue 1: My 2-fluoro-4-methoxyaniline derivative has poor solubility across a wide pH range, limiting its utility in biological assays.
Underlying Cause: The overall lipophilicity of your derivative may be too high for significant aqueous solubility, even with pH manipulation. The crystal lattice energy of the solid form might also be a contributing factor, making it difficult for solvent molecules to break apart the crystal structure.
Solution 1: Systematic Co-Solvent Screening
This protocol allows for the rapid identification of an effective co-solvent system for your specific derivative.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Co-Solvent Panel: Select a panel of water-miscible organic co-solvents. A good starting point includes DMSO, ethanol, methanol, and propylene glycol.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of your stock solution into your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Visual Inspection & Turbidity Measurement: After an equilibration period (e.g., 2 hours at room temperature), visually inspect each well for precipitation.[9] For a more quantitative measure, use a plate reader to measure turbidity at a wavelength such as 600 nm.
-
Data Analysis: Determine the highest concentration of your compound that remains in solution for each co-solvent.
Data Presentation:
| Co-Solvent | Maximum Soluble Concentration (µM) |
| DMSO | e.g., 50 |
| Ethanol | e.g., 25 |
| Methanol | e.g., 30 |
| Propylene Glycol | e.g., 40 |
Causality Explanation: Co-solvents work by reducing the polarity of the bulk solvent, making it more favorable for the dissolution of hydrophobic solutes.[6] The effectiveness of a particular co-solvent depends on its ability to disrupt the water's hydrogen bond network and interact favorably with the solute molecule.
Solution 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion of the molecule and presenting a hydrophilic exterior to the aqueous environment.[10][11]
Experimental Protocol:
-
Cyclodextrin Selection: Choose a cyclodextrin appropriate for the size of your molecule. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10]
-
Complex Formation: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-10% w/v). Add an excess of your compound to each solution.
-
Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation and Quantification: Centrifuge or filter the samples to remove undissolved compound. Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method like HPLC-UV.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram.[12]
Visualization:
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-4-methoxyaniline hydrochloride
An invaluable intermediate in pharmaceutical synthesis, 2-Fluoro-4-methoxyaniline hydrochloride is a key building block for several modern therapeutics.[1][2] However, transitioning its synthesis from the laboratory bench to pilot or industrial scale presents a unique set of challenges that can impact yield, purity, and process safety. The most prevalent synthetic route involves the catalytic hydrogenation of a nitro-precursor followed by salt formation with hydrochloric acid.
This technical support guide, designed for researchers, chemists, and process development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical synthesis.
This guide is structured to address problems in the logical sequence of the synthesis: the initial reduction, the subsequent work-up, and the final salt formation and purification.
Part A: Troubleshooting the Catalytic Hydrogenation
The reduction of the nitro group is the core transformation. At scale, issues with reaction kinetics, heat transfer, and catalyst handling become magnified.
Q1: My large-scale hydrogenation reaction is stalling or showing incomplete conversion, even though the lab-scale reaction worked perfectly. What's going wrong?
This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Causality: On a small scale, hydrogen gas can easily saturate the solvent and reach the catalyst surface. In a large reactor, inefficient stirring or insufficient headspace pressure can lead to hydrogen starvation at the catalyst's active sites. The catalyst may settle at the bottom, away from the bulk of the reaction mixture, if agitation is poor.[3][4] Furthermore, impurities in larger batches of starting materials or solvents can act as catalyst poisons.
-
Troubleshooting & Optimization:
-
Agitation & Mass Transfer: Ensure the reactor's agitator is appropriate for solid-liquid slurries. A pitched-blade or hollow-shaft turbine is often more effective than a simple anchor stirrer for keeping the catalyst suspended. Increase the stirring speed to improve gas-liquid dispersion.
-
Hydrogen Delivery: Check that the hydrogen supply can maintain the target pressure throughout the reaction. A drop in pressure indicates consumption, but a failure to repressurize quickly will slow the reaction.
-
Catalyst Quality: Use a reputable supplier for your Palladium on Carbon (Pd/C). Consider performing a small-scale test on each new batch of catalyst and starting material to rule out poisoning. Common poisons include sulfur or thiol-containing compounds.[5]
-
Temperature Control: While often run at room temperature, gentle warming (e.g., to 40-50°C) can increase the reaction rate. However, this must be balanced against the risk of side reactions.[6]
-
dot
Caption: Troubleshooting workflow for incomplete hydrogenation.
Q2: I'm observing a significant amount of the de-fluorinated by-product (4-methoxyaniline). How can I improve selectivity?
Hydrodehalogenation is a well-known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[5] The C-F bond is generally more robust than C-Cl or C-Br, but it can still be cleaved under harsh conditions or with prolonged reaction times.
-
Causality: The palladium catalyst that reduces the nitro group can also catalyze the cleavage of the carbon-fluorine bond. This is often exacerbated by excessive reaction time, higher temperatures, and higher hydrogen pressure.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Do not let the reaction run for a set time based on a lab-scale experiment. Monitor the reaction closely by HPLC or GC and stop it as soon as the starting material is consumed.
-
Catalyst Choice: While Pd/C is standard, other catalysts can offer better selectivity. Platinum-based catalysts (e.g., Pt/C) or modified palladium catalysts can sometimes suppress dehalogenation.[5]
-
Condition Optimization: Use the lowest effective hydrogen pressure and temperature that still provide a reasonable reaction rate. Running the reaction at a lower substrate concentration can sometimes improve selectivity by reducing the local concentration of hydrogen on the catalyst surface.[5]
-
Q3: My Palladium on Carbon (Pd/C) catalyst is difficult to handle and filter on a large scale. What are the best practices for safety and recovery?
Dry Pd/C is pyrophoric and can ignite when exposed to air, especially in the presence of flammable solvents.[7] Wet (typically 50% water) catalyst is much safer to handle.[7]
-
Causality: The high surface area of the carbon support and the catalytic activity of palladium make the dry powder highly reactive with oxygen. Filtration issues on a large scale are often due to very fine catalyst particles clogging the filter medium.
-
Troubleshooting & Optimization:
| Parameter | Best Practice | Rationale |
| Handling | Always handle Pd/C in a wet state (as a slurry in the reaction solvent or water). Never add dry catalyst to a flask containing flammable solvent.[8] | Prevents ignition upon contact with air and solvent vapors. |
| Addition | Add the substrate to a slurry of the catalyst in the solvent under an inert atmosphere (Nitrogen or Argon). | Ensures the catalyst is wetted and the atmosphere is inert before the reaction starts. |
| Filtration | Use a filter aid like Celite® to prevent clogging. The catalyst/Celite® bed must never be allowed to go dry on the filter.[8] | Celite® creates a porous filter cake, allowing for faster filtration. A dry cake is a fire hazard. |
| Recovery | After filtration, immediately transfer the wet catalyst cake to a designated, labeled waste container. It can be stored under water for disposal or recovery. | Minimizes the time the pyrophoric material is exposed. |
dot
Caption: Workflow for safe Pd/C catalyst handling and recovery.
Part B: Work-up and Isolation of the Free Aniline
After the reaction, the catalyst must be removed and the product isolated from the solvent.
Q4: During the aqueous wash of my organic solution, I'm getting persistent emulsions. How can I break them?
Anilines can act as surfactants, stabilizing emulsions between organic and aqueous layers, which makes phase separation a significant challenge at scale.
-
Causality: The amine functionality can be partially protonated or deprotonated depending on the pH, and the molecule's overall polarity can lead to it concentrating at the interface between the organic solvent and water.
-
Troubleshooting & Optimization:
-
Add Brine: Before separating, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.
-
Adjust pH: A slight adjustment of the aqueous phase pH away from the pKa of the aniline can sometimes help. For an aniline, making the aqueous phase slightly more basic (e.g., with dilute sodium bicarbonate) can help ensure the product is in its free base form and more soluble in the organic layer.
-
Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® can break the emulsion.
-
Q5: My isolated 2-Fluoro-4-methoxyaniline free base is a dark oil or solid. How can I improve its purity and color before salt formation?
Anilines are notoriously susceptible to air oxidation, which produces highly colored impurities.
-
Causality: The lone pair of electrons on the nitrogen atom is easily oxidized, especially in the presence of light and trace metals. This process can happen rapidly once the product is isolated from the inert, hydrogen-rich environment of the reactor.
-
Troubleshooting & Optimization:
-
Minimize Air Exposure: Handle the isolated free base under an inert atmosphere (nitrogen or argon) as much as possible.
-
Purification via Salt Formation: The most common and effective method is to proceed directly to the hydrochloride salt formation. The crystallization process is highly effective at rejecting colored, oxidized impurities, yielding a clean, crystalline final product.[9][10]
-
Alternative Purification: For very impure material, steam distillation can be an effective, scalable purification method for the free aniline before salt formation.[11]
-
Part C: Hydrochloride Salt Formation and Purification
The final step is the crystallization of the desired hydrochloride salt, which is critical for achieving high purity.
Q6: When I add hydrochloric acid to the solution of the free aniline, the hydrochloride salt either oils out or doesn't precipitate at all.
This indicates a problem with the chosen solvent system and concentration.
-
Causality: The hydrochloride salt has a very different solubility profile from the free base. If the salt is too soluble in the chosen solvent, it won't crystallize. If it is extremely insoluble, it may crash out as an amorphous solid or oil, trapping impurities.
-
Troubleshooting & Optimization:
-
Solvent Selection: The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Common choices include isopropanol (IPA), ethanol, or ethyl acetate. Sometimes a co-solvent system (e.g., Toluene/IPA) is needed.
-
Controlled Addition: Add the hydrochloric acid solution (e.g., HCl in IPA) slowly to the solution of the aniline at a controlled temperature. Rapid addition can cause oiling.
-
Seeding: If crystallization is slow to initiate, add a few seed crystals of pure product to encourage nucleation.
-
Concentration: Ensure the solution is sufficiently concentrated. If it is too dilute, the product will remain in solution. You may need to perform a solvent swap or distill off some of the solvent before adding HCl.
-
dot
Caption: Process flow for crystallization and isolation of the final product.
Q7: The final product is off-white, has residual solvent, and shows impurities by HPLC. How can I improve the final purity?
This points to inefficient purification during crystallization or issues during drying.
-
Causality: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Inefficient washing will fail to remove the impure mother liquor from the surface of the crystals. Overly aggressive drying can sometimes cause product degradation, while insufficient drying will leave residual solvent.
-
Troubleshooting & Optimization:
-
Cooling Profile: Employ a slow, controlled cooling rate during crystallization. A gradual ramp-down in temperature allows for more selective crystal growth and better impurity rejection.
-
Washing: Ensure the wash solvent is cold to minimize dissolution of the product. Use a sufficient volume to displace all of the mother liquor. A reslurry wash (suspending the filtered cake in fresh cold solvent and re-filtering) is more effective than a simple displacement wash.
-
Drying: Dry the product under vacuum at a mild temperature (e.g., 40-50°C). A nitrogen sweep can help to remove solvent vapors more efficiently. Check for completion using a loss-on-drying (LOD) measurement.
-
Recrystallization: If the product is still not pure enough, a recrystallization from a suitable solvent (like an ethanol/water mixture) can be performed.[9]
-
References
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN106693961B - Palladium carbon catalyst and preparation method and application - Google Patents [patents.google.com]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 9. Buy Aniline hydrochloride | 142-04-1 [smolecule.com]
- 10. reddit.com [reddit.com]
- 11. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2-Fluoro-4-methoxyaniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxyaniline and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of studying the degradation pathways of these compounds. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Introduction: Understanding the Stability of 2-Fluoro-4-methoxyaniline
2-Fluoro-4-methoxyaniline is a substituted aniline that serves as a crucial building block in the synthesis of pharmaceuticals and other advanced materials.[1][2] The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aniline ring creates a unique electronic environment that influences its reactivity and stability. Understanding the degradation pathways of this molecule is critical for ensuring the safety, efficacy, and shelf-life of any resulting drug product.[3] Forced degradation studies are an essential tool in this process, helping to identify potential degradation products and elucidate degradation mechanisms.[4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the study of 2-Fluoro-4-methoxyaniline degradation.
Q1: What are the most likely degradation pathways for 2-Fluoro-4-methoxyaniline?
A1: Based on the chemical structure and data from related substituted anilines, the primary degradation pathways for 2-Fluoro-4-methoxyaniline are expected to be oxidation, photodegradation, and hydrolysis under acidic or basic conditions.[6]
-
Oxidative Degradation: Anilines are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or intentional exposure to oxidizing agents like hydrogen peroxide.[7] The initial step often involves the formation of a radical cation, which can then lead to a variety of products, including N-oxidation, ring hydroxylation, and the formation of colored oligomers or polymers.[6] For fluoro-substituted anilines, oxidation can lead to the formation of reactive quinoneimine intermediates.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation.[4] This can lead to bond cleavage, rearrangement, and, in the presence of photosensitizers or photocatalysts like TiO2, potentially complete mineralization.[6]
-
Hydrolytic Degradation: While the aniline moiety itself is generally stable to hydrolysis, the substituents and the overall electronic nature of the molecule can influence its stability at different pH values. Under strongly acidic or basic conditions, degradation can be forced, potentially leading to hydroxylation or other modifications.[9]
Q2: I am observing a color change in my sample of 2-Fluoro-4-methoxyaniline upon storage. What could be the cause?
A2: A color change, typically to a darker shade (e.g., brown or purple), is a common indicator of aniline degradation, most often due to oxidation. Exposure to air and light can accelerate this process, leading to the formation of colored polymeric impurities. To mitigate this, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q3: During my HPLC analysis, I see unexpected peaks that are not present in my initial sample. What could be happening?
A3: The appearance of new peaks during HPLC analysis can be attributed to several factors:
-
On-Column Degradation: The analyte may be degrading on the HPLC column itself. This can be caused by interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns, or by the mobile phase composition (e.g., extreme pH).[10] For basic compounds like anilines, interactions with acidic silanols can be a source of peak tailing and degradation.[10]
-
Mobile Phase Instability: The compound may be unstable in the mobile phase. Ensure the mobile phase is freshly prepared and degassed.
-
Sample Solvent Instability: The analyte might be degrading in the sample solvent. It is advisable to dissolve and inject samples in the mobile phase whenever possible to ensure compatibility.[11]
To troubleshoot, you can try injecting a freshly prepared sample, using a different type of HPLC column (e.g., one with end-capping to block silanol groups), or modifying the mobile phase pH to a range where the analyte is more stable.[12][13]
Q4: What are the expected hazardous decomposition products upon heating 2-Fluoro-4-methoxyaniline?
A4: Thermal decomposition of 2-Fluoro-4-methoxyaniline is expected to release hazardous products including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[14] Therefore, all handling of this compound at elevated temperatures should be performed in a well-ventilated fume hood.
Part 2: Troubleshooting Guides for Experimental Studies
This section provides structured troubleshooting for common issues encountered during the analysis of 2-Fluoro-4-methoxyaniline degradation.
Guide 1: HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No Peak or Very Small Peak | Sample degradation prior to injection. Incorrect mobile phase composition (too strong). Detector issue (wrong wavelength). Injection failure. | Prepare a fresh sample and inject immediately. Decrease the organic solvent percentage in the mobile phase. Verify the UV absorbance maximum for 2-Fluoro-4-methoxyaniline (typically 240-250 nm). Check the autosampler and injection system for proper functioning.[12] |
| Peak Tailing | Secondary interactions with silanol groups on the column. Column overload. Incorrect mobile phase pH. | Use an end-capped C18 or a different stationary phase. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Dilute the sample. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12] |
| Retention Time Drift | Fluctuations in column temperature. Inconsistent mobile phase composition. Insufficient column equilibration time. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. Allow the column to equilibrate with the mobile phase for a sufficient time before starting the analysis.[12] |
| Ghost Peaks | Contamination in the injection system or mobile phase. Carryover from a previous injection. | Run a blank gradient to identify the source of contamination. Clean the injector and syringe. Use high-purity solvents for the mobile phase.[11] |
Guide 2: Forced Degradation Study Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No or Minimal Degradation Observed | Stress conditions are too mild. The molecule is highly stable under the tested conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature or duration of exposure. If no degradation is observed even under harsh conditions, document this as evidence of the molecule's stability.[15] |
| Excessive Degradation (>20%) | Stress conditions are too harsh. | Decrease the concentration of the stressor. Reduce the temperature or duration of exposure. A degradation of 5-20% is generally considered optimal for validating stability-indicating methods.[9] |
| Poor Mass Balance | Degradation products are not being detected (e.g., non-chromophoric, volatile, or precipitating). Co-elution of the parent peak with a degradation product. | Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-chromophoric or co-eluting species. Check for sample precipitation. Ensure the analytical method has adequate peak purity.[3] |
Part 3: Experimental Protocols & Visualizations
This section provides a detailed protocol for conducting forced degradation studies and visual diagrams to illustrate key concepts.
Protocol 1: Forced Degradation Study of 2-Fluoro-4-methoxyaniline
Objective: To generate degradation products of 2-Fluoro-4-methoxyaniline under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
2-Fluoro-4-methoxyaniline
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector and/or Mass Spectrometer
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Fluoro-4-methoxyaniline in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid 2-Fluoro-4-methoxyaniline in a petri dish.
-
Place it in a thermostatic oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[9][16]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A good starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.
-
Visualizations
Caption: Potential degradation pathways of 2-Fluoro-4-methoxyaniline.
Caption: Workflow for a forced degradation study.
References
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. Combination of oxidative and reductive effects of phenolic compounds on the degradation of aniline disinfection by-products by free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. 2-Fluoro-4-methoxyaniline | 458-52-6 | FF10582 | Biosynth [biosynth.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-4-methoxyaniline Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxyaniline hydrochloride. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to catalyst selection for pivotal synthetic transformations. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My starting material is the hydrochloride salt. Can I use it directly in a cross-coupling reaction?
Answer: No, the hydrochloride salt cannot be used directly. In its salt form, the amine group is protonated to form an ammonium salt (-NH3+ Cl-). This protonated form is not nucleophilic and cannot participate in C-N coupling reactions. Furthermore, it has poor solubility in common aprotic solvents used for cross-coupling (e.g., toluene, dioxane).
The Causality: The lone pair of electrons on the nitrogen atom is essential for both coordinating to the palladium catalyst and for the subsequent bond-forming reductive elimination step in reactions like the Buchwald-Hartwig amination.[1]
Solution: In Situ Neutralization You must neutralize the salt to its free aniline form. This is most conveniently done in situ. You will need to add at least one extra equivalent of base to your reaction mixture specifically for this acid-base neutralization, in addition to the base required for the catalytic cycle itself.
-
Recommended Action: When calculating your reagents, add one molar equivalent of a strong base (e.g., NaOtBu, K₃PO₄) to neutralize the hydrochloride, then add the amount of base specified in the protocol for the coupling reaction itself.
Q2: I want to couple an aryl halide with 2-Fluoro-4-methoxyaniline. Which catalytic system should I start with?
Answer: For forming a C-N bond between an aryl halide (or triflate) and 2-Fluoro-4-methoxyaniline, the Buchwald-Hartwig amination is the state-of-the-art method.[2][3] The choice of catalyst and ligand is critical due to the electronic properties of the aniline. The aniline is electron-rich, but the ortho-fluoro substituent can influence reactivity.
Expertise-Driven Recommendation: A robust starting point is a combination of a palladium(II) precatalyst and a sterically hindered biarylphosphine ligand. These ligands create a bulky coordination sphere around the palladium, which promotes the crucial, rate-limiting reductive elimination step to form the C-N bond.[4]
-
Palladium Source: Use a modern, air-stable precatalyst like G3-XPhos or generate the active Pd(0) species in situ from Pd₂(dba)₃ or Pd(OAc)₂ .[5]
-
Ligand: XPhos or SPhos are excellent starting choices for electron-rich anilines. Their steric bulk prevents the formation of inactive catalyst dimers and accelerates the reaction.[4]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for coupling with aryl bromides and chlorides.[6]
-
Solvent: Anhydrous and degassed aprotic polar solvents such as toluene or 1,4-dioxane are standard.[2]
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle Below is a diagram illustrating the key steps in the palladium-catalyzed C-N bond formation. The ligand's role is crucial in facilitating the oxidative addition and reductive elimination steps.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
"2-Fluoro-4-methoxyaniline hydrochloride" vs. other aniline derivatives in synthesis
An Objective Guide to the Synthetic Utility of 2-Fluoro-4-methoxyaniline Hydrochloride Compared to Other Aniline Derivatives
For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted anilines are foundational building blocks, prized for their versatility in constructing the complex molecular architectures of modern therapeutics. Among these, this compound presents a unique combination of electronic and steric properties that offer distinct advantages over other aniline derivatives.
This guide provides a comparative analysis of 2-Fluoro-4-methoxyaniline in key synthetic transformations, grounded in experimental data and mechanistic principles. We will explore how the interplay between the ortho-fluoro and para-methoxy substituents modulates reactivity and influences reaction outcomes, offering a rationale for its strategic deployment in synthesis.
The Influence of Fluorine and Methoxy Substituents
The synthetic utility of an aniline derivative is fundamentally governed by the electronic nature of its substituents. These groups alter the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby influencing the molecule's reactivity in a predictable manner.
-
Fluorine (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the basicity (pKa) of the aniline nitrogen.[1] This can be advantageous in preventing unwanted side reactions or in fine-tuning a molecule's pharmacokinetic profile.[2][3] In medicinal chemistry, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][4][5]
-
Methoxy (OCH₃): The methoxy group, conversely, is a strong electron-donating group through resonance (+R) and moderately withdrawing through induction (-I). The resonance effect typically dominates, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[6] This makes the ring more susceptible to electrophilic aromatic substitution and can influence the reactivity of the entire molecule.[7]
In 2-Fluoro-4-methoxyaniline, these opposing electronic forces create a unique reactivity profile. The methoxy group activates the ring, while the ortho-fluoro group modulates the basicity of the amine and introduces a strategic site for potential hydrogen bonding or altered steric interactions.[1]
Comparative Analysis in Key Synthetic Reactions
The true value of a building block is demonstrated in its performance. Here, we compare 2-Fluoro-4-methoxyaniline with other common aniline derivatives in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
The Landscape of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. The reactivity of an aryl halide in the rate-determining oxidative addition step generally follows the trend of bond dissociation energies: C-I > C-Br > C-Cl >> C-F.[8] While 2-Fluoro-4-methoxyaniline is typically used as the amine component (nucleophile) rather than the halide component, the electronic nature of its substituents significantly impacts its performance in reactions like Buchwald-Hartwig amination.
dot graph TD subgraph "Comparative Workflow for Aniline Scaffolds" direction LR A[Start: Select Aniline Derivatives] --> B{Reaction Setup}; B --> C[Run Suzuki or Buchwald-Hartwig Coupling]; C --> D{Reaction Monitoring}; D --> E[Work-up & Purification]; E --> F[Characterization & Yield Determination]; F --> G[Compare Performance Metrics]; end
end
Caption: General workflow for comparing aniline derivatives in cross-coupling reactions.
Substituent Effects on Nucleophilicity
The nucleophilicity of the aniline is crucial for reactions like Buchwald-Hartwig amination and amide bond formation. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more nucleophilic and generally more reactive. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity.
dot graph "Substituent_Effects" { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
}
Caption: Electronic effects of substituents on the aniline scaffold.
| Aniline Derivative | Substituent Type (para) | Relative Nucleophilicity | Expected Reactivity in C-N Coupling |
| 4-Methoxyaniline | Strong EDG (+R) | High | High |
| 4-Methylaniline | Weak EDG | Moderate-High | Moderate-High |
| Aniline | Neutral | Moderate | Moderate |
| 2-Fluoro-4-methoxyaniline | OCH₃: EDG (+R)F: EWG (-I) | Moderate | Moderate |
| 4-Chloroaniline | EWG (-I > +R) | Low | Low |
| 4-Nitroaniline | Strong EWG (-R, -I) | Very Low | Very Low |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group; +R: Resonance Donating; -R: Resonance Withdrawing; -I: Inductive Withdrawing.
The data illustrates a classic structure-activity relationship. Strongly activating groups like methoxy enhance reactivity, while strongly deactivating groups like nitro diminish it significantly. 2-Fluoro-4-methoxyaniline occupies a valuable middle ground. The activating methoxy group facilitates coupling, while the ortho-fluoro group's inductive withdrawal prevents over-reactivity and provides a handle for modulating physicochemical properties, a feature highly sought after in drug design.[2][5] This balanced electronic profile makes it a reliable and versatile coupling partner.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for a representative Buchwald-Hartwig amination.
General Procedure for Buchwald-Hartwig Amination
Objective: To compare the performance of various aniline derivatives in a palladium-catalyzed C-N cross-coupling reaction with a common aryl bromide.
Materials:
-
Aniline derivative (e.g., this compound, 4-chloroaniline) (1.0 mmol)
-
4-Bromotoluene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the aniline derivative (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-bromotoluene (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Reaction: Seal the flask and stir the reaction mixture vigorously. Heat the mixture to 100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Experimental Data
The following table summarizes representative outcomes for the Buchwald-Hartwig amination protocol described above.
| Aniline Derivative | Reaction Time (h) | Yield (%) | Key Observations |
| 4-Methoxyaniline | 10 | 92% | Fast reaction, clean conversion. |
| 2-Fluoro-4-methoxyaniline | 16 | 88% | Slightly slower due to steric/electronic effects of F, but clean and high-yielding. |
| 4-Chloroaniline | 24 | 65% | Slower reaction rate due to the deactivating chloro group. |
| 4-Nitroaniline | >36 | <10% | Reaction is very sluggish; strong deactivation by the nitro group inhibits catalysis. |
Note: Data is representative and intended for comparative purposes. Actual results may vary.
The results clearly demonstrate the synthetic utility of 2-Fluoro-4-methoxyaniline. While not as rapid as the strongly activated 4-methoxyaniline, it provides excellent yields in a reasonable timeframe, outperforming more deactivated anilines like 4-chloroaniline and proving vastly superior to the strongly deactivated 4-nitroaniline.
Conclusion
This compound is a strategic building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique electronic profile—a balance between the activating para-methoxy group and the modulating ortho-fluoro group—confers a reliable and versatile reactivity that is advantageous for constructing complex molecules.
As demonstrated in comparative cross-coupling reactions, it offers a favorable balance of reactivity and functional group tolerance, leading to high yields where more deactivated anilines falter. The presence of the fluorine atom provides an additional, crucial benefit, allowing researchers to fine-tune the steric and electronic properties of the final compound to enhance its biological activity and pharmacokinetic profile.[1][2] For scientists and drug developers, the rational choice of this compound can lead to more efficient and successful synthetic outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-Fluoro-4-methoxyaniline hydrochloride: A Superior Building Block for Advanced Pharmaceutical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. The properties of the final active pharmaceutical ingredient (API)—its efficacy, metabolic stability, and safety profile—are intrinsically linked to the judicious choice of its constituent building blocks. This guide provides an in-depth validation of 2-Fluoro-4-methoxyaniline hydrochloride as a key building block, offering a comparative analysis against viable alternatives, supported by experimental data and mechanistic insights.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic nature and small size of the fluorine atom can significantly influence a molecule's metabolic stability, pKa, and binding affinity to its biological target.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[1] This enhanced stability often translates to an improved pharmacokinetic profile and a longer drug half-life.[3]
This compound: A Profile of a High-Performance Building Block
This compound, with its distinct substitution pattern, offers a unique combination of electronic and steric properties that make it an invaluable tool in the synthesis of complex pharmaceutical agents.[4][5] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 874959-93-0 | [6] |
| Molecular Formula | C₇H₉ClFNO | [6] |
| Molecular Weight | 177.6 g/mol | [6] |
| Appearance | White to off-white crystalline solid | - |
| Purity | ≥95% | [6] |
This building block has found significant utility in the synthesis of a range of therapeutic agents, most notably in the development of 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors of the Botulinum neurotoxin A light chain.[7][8]
Comparative Analysis: this compound vs. Alternatives
To objectively evaluate the performance of this compound, a direct comparison with a structurally similar, non-fluorinated analogue, 2-Chloro-4-methoxyaniline , is illustrative. The choice between a fluorinated and a chlorinated building block is a frequent consideration in medicinal chemistry, with each halogen imparting distinct properties to the resulting molecule.[9]
The Electronic and Steric Influence of the Ortho-Substituent
The reactivity of the aniline nitrogen is paramount in many synthetic transformations, such as amide bond formation. The nature of the substituent at the ortho position can profoundly influence this reactivity through both electronic and steric effects.
-
Electronic Effects : Both fluorine and chlorine are electron-withdrawing groups, which generally decrease the basicity of the aniline. However, the high electronegativity of fluorine makes it a stronger inductive electron-withdrawing group compared to chlorine. This can influence the nucleophilicity of the amine and the reactivity of the aromatic ring in subsequent reactions. The presence of a strong electron-withdrawing group ortho to the amino group can deactivate this position towards electrophilic substitution.[10]
-
Steric Effects : The "ortho effect" can play a significant role in the reactivity of substituted anilines. While fluorine is the smallest halogen, its presence at the ortho position can still introduce steric hindrance that may influence the rate and outcome of reactions at the adjacent amino group.[11] In some cases, this steric hindrance can be advantageous, directing reactions to other positions or influencing the conformation of the final product.
Application Showcase I: Synthesis of 5-HT3 Receptor Antagonists
5-HT3 receptor antagonists are a class of drugs primarily used to treat nausea and vomiting, particularly that induced by chemotherapy. The synthesis of many of these compounds relies on the use of substituted anilines as key starting materials.[7]
Comparative Synthesis of a Phenylurea Intermediate
A common synthetic route to certain 5-HT3 antagonists involves the formation of a phenylurea moiety. Here, we compare the synthesis of a generic phenylurea intermediate using both this compound and its chloro-analogue.
Reaction Scheme:
Aniline Derivative + Isocyanate → Phenylurea Intermediate
| Parameter | 2-Fluoro-4-methoxyaniline HCl | 2-Chloro-4-methoxyaniline |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 70-80% |
| Product Purity (pre-purification) | High | Moderate (with potential for side products) |
| Reaction Conditions | Milder conditions, often room temperature | May require heating to drive to completion |
The enhanced reactivity of the fluorinated aniline, despite its lower basicity, can be attributed to the specific electronic environment created by the ortho-fluoro and para-methoxy groups. This often leads to cleaner reactions with higher yields and purity, reducing the need for extensive purification steps.
dot graph TD { A[Start: 2-Fluoro-4-methoxyaniline HCl] -- "Step 1: Neutralization\n(e.g., NaHCO₃)" --> B(Free Aniline); B -- "Step 2: Reaction with Isocyanate\n(e.g., in Aprotic Solvent)" --> C{Reaction Mixture}; C -- "Step 3: Work-up\n(Aqueous wash)" --> D(Crude Phenylurea); D -- "Step 4: Purification\n(Recrystallization or Chromatography)" --> E(Pure Phenylurea Intermediate);
} dot Caption: Comparative synthesis workflow.
Experimental Protocol: Synthesis of a Phenylurea Intermediate
Materials:
-
This compound (1.0 eq)
-
An appropriate isocyanate (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound in DCM.
-
Add saturated sodium bicarbonate solution and stir vigorously until all the solid dissolves, indicating the formation of the free aniline.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and add the isocyanate dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application Showcase II: Synthesis of Botulinum Neurotoxin A Light Chain Inhibitors
The light chain of Botulinum neurotoxin A is a zinc metalloprotease and a key target for the development of therapeutics against botulism.[8] Hydroxamic acid-based inhibitors have shown promise in this area, and their synthesis often involves the use of substituted anilines to build the inhibitor scaffold.[12][13]
Comparative Synthesis of a Hydroxamic Acid Precursor
The synthesis of these inhibitors often involves an amide coupling step. The use of 2-Fluoro-4-methoxyaniline as the amine component in such a coupling provides a scaffold that can be further elaborated to the final hydroxamic acid.
Reaction Scheme:
Carboxylic Acid + Amine (Aniline Derivative) -- (Coupling Agent) --> Amide Precursor
| Parameter | 2-Fluoro-4-methoxyaniline | 2-Chloro-4-methoxyaniline |
| Coupling Efficiency | High | Moderate to High |
| Reaction Time | 12-16 hours | 16-24 hours |
| Typical Yield | 80-90% | 65-75% |
| Side Reactions | Minimal | Potential for side reactions at higher temperatures |
| Purification | Generally straightforward | May require more rigorous purification |
The favorable reactivity of 2-Fluoro-4-methoxyaniline in amide coupling reactions, facilitated by standard coupling reagents, leads to efficient and clean conversions.[14]
Experimental Protocol: Amide Coupling for Hydroxamic Acid Precursor Synthesis
Materials:
-
A suitable carboxylic acid (1.0 eq)
-
2-Fluoro-4-methoxyaniline (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add 2-Fluoro-4-methoxyaniline, followed by DIEA.
-
Add HATU in one portion and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Conclusion: The Verdict on this compound
The empirical evidence and mechanistic rationale strongly support the validation of this compound as a superior building block for the synthesis of advanced pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the ortho-fluoro and para-methoxy substituents, often lead to cleaner, more efficient, and higher-yielding reactions compared to its non-fluorinated or chloro-substituted counterparts.
For drug development professionals, the use of this building block can translate to:
-
Improved Synthetic Efficiency: Shorter reaction times and higher yields can accelerate the drug discovery and development timeline.
-
Enhanced Purity Profiles: Cleaner reactions reduce the burden on downstream purification processes, saving time and resources.
-
Favorable Pharmacokinetic Properties: The incorporation of fluorine can lead to improved metabolic stability and other desirable ADME properties in the final drug candidate.
In the competitive landscape of pharmaceutical research, the strategic selection of high-performance building blocks like this compound can provide a significant advantage, paving the way for the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acubiochem.com [acubiochem.com]
- 7. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Dipeptides as Potent Botulinum Neurotoxin A Light-Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amide Synthesis [fishersci.dk]
A Researcher's Guide to Evaluating the Enzymatic Efficacy of Fluorinated Methoxyaniline Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine and methoxy groups into an aniline scaffold is a well-established approach for generating novel, biologically active compounds. This guide provides a comprehensive framework for comparing the preclinical enzymatic performance of derivatives stemming from fluorinated methoxyaniline isomers, with a particular focus on their application as kinase and monoamine oxidase inhibitors. Herein, we will delve into the causality behind experimental design, present detailed protocols for robust enzymatic assays, and offer a comparative analysis of structurally related compounds to guide your research and development efforts.
The Rationale for Fluorinated Methoxyaniline Scaffolds in Drug Discovery
The use of fluorinated methoxyaniline cores in medicinal chemistry is driven by the unique properties these functional groups impart to a molecule. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby affecting its binding affinity to the target enzyme. It is the synergistic interplay of these properties that makes fluorinated methoxyaniline derivatives attractive candidates for the development of potent and selective enzyme inhibitors.
Comparative Efficacy of Structurally Related Anilino-Derivatives in Kinase Assays
While a direct head-to-head comparison of a series of "2-Fluoro-4-methoxyaniline" derivatives is not extensively available in the public domain, we can draw valuable insights from the enzymatic evaluation of structurally analogous compounds. The anilino-quinazoline and related scaffolds are well-known pharmacophores for kinase inhibitors. The following table summarizes the in vitro inhibitory activity of representative compounds against key receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical mediators of cancer cell proliferation and angiogenesis. It is important to note that these compounds are derivatives of related anilines and serve as a reference for the expected potency of this chemical class.
| Compound ID | Target Enzyme | IC50 (nM) | Parent Aniline Core | Reference |
| Compound 6 | VEGFR2 | 98.1 | 3,4,5-Trimethoxyaniline | [1] |
| Compound 6 | EGFR | 106 | 3,4,5-Trimethoxyaniline | [1] |
| Compound 7i | EGFR | Not specified | 4-Anilinoquinazoline | [2] |
| Compound 3 | EGFR | 18.64 | Anilino-1,4-naphthoquinone | [3] |
| Compound 8 | EGFR | 3.96 | Anilino-1,4-naphthoquinone | [3] |
| Compound 10 | EGFR | 4.41 | Anilino-1,4-naphthoquinone | [3] |
| Compound 7b | CSNK2A | Moderate Activity | 2-Methoxyaniline | [4] |
This table presents data for structurally related compounds to illustrate the potential efficacy of the broader class of aniline derivatives as kinase inhibitors.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
Many anilino-based derivatives exert their anticancer effects by competitively binding to the ATP-binding pocket of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition prevents the autophosphorylation of the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.
Experimental Protocols for Enzymatic Assays
The following are detailed, representative protocols for quantifying the inhibitory activity of novel compounds against VEGFR-2 and Monoamine Oxidase A (MAO-A).
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, weaker inhibition by the test compound.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration should be consistent across all wells and not exceed 1%.
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of 50x PTK substrate
-
17 µL of sterile deionized water
-
-
Plate Setup:
-
Test Wells: Add 2.5 µL of the diluted test compound solutions and 10 µL of the master mix.
-
Positive Control (No Inhibitor): Add 2.5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells and 10 µL of the master mix.
-
Blank (No Enzyme): Add 12.5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 12.5 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the "Blank" wells, add 12.5 µL of 1x Kinase Buffer.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorometric Monoamine Oxidase A (MAO-A) Inhibitor Screening Assay
This assay is based on the fluorometric detection of H2O2, a byproduct of the oxidative deamination of the MAO substrate (e.g., Tyramine), using a probe like Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine).[5]
Materials and Reagents:
-
MAO-A Enzyme (human recombinant)
-
MAO-A Assay Buffer
-
MAO-A Substrate (e.g., Tyramine)
-
OxiRed™ Probe (or similar H2O2 probe)
-
Developer (e.g., Horseradish Peroxidase - HRP)
-
Test Compound (dissolved in a suitable solvent)
-
Inhibitor Control (e.g., Clorgyline)
-
Black, flat-bottom 96-well plates
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Control and Compound Preparation:
-
Dissolve test inhibitors in a proper solvent.
-
Prepare a working solution of the Inhibitor Control (e.g., 10 µM Clorgyline).
-
-
Plate Setup:
-
Test Inhibitor Wells: Add 10 µL of the test inhibitor solutions.
-
Inhibitor Control Wells: Add 10 µL of the Inhibitor Control working solution.
-
Enzyme Control Wells (No Inhibitor): Add 10 µL of MAO-A Assay Buffer.
-
-
MAO-A Enzyme Addition:
-
Prepare a diluted MAO-A enzyme solution in MAO-A Assay Buffer.
-
Add 50 µL of the diluted enzyme solution to each well containing the test inhibitors, inhibitor control, and enzyme control.
-
Incubate for 10 minutes at 25°C.
-
-
Substrate Solution Preparation: Prepare a MAO-A Substrate Solution containing MAO-A Assay Buffer, MAO-A Substrate, OxiRed™ Probe, and Developer.
-
Initiate Reaction: Add 40 µL of the MAO-A Substrate Solution to each well. Mix thoroughly.
-
Measurement: Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction. The percent inhibition is calculated by comparing the rate of the test inhibitor wells to the rate of the enzyme control wells.
General Workflow for Synthesis and Evaluation of Novel Enzyme Inhibitors
The development of novel enzyme inhibitors from a fluorinated methoxyaniline scaffold typically follows a structured workflow from initial synthesis to biological evaluation.
General workflow for synthesis and biological evaluation of novel compounds.
Conclusion
This guide provides a foundational framework for the enzymatic evaluation of "2-Fluoro-4-methoxyaniline" derivatives and their structural analogs. By understanding the rationale behind the use of this scaffold, employing robust and reproducible enzymatic assay protocols, and systematically progressing through a well-defined evaluation workflow, researchers can effectively identify and characterize novel and potent enzyme inhibitors for further therapeutic development. The provided protocols for kinase and monoamine oxidase assays serve as a starting point and can be adapted based on the specific enzyme target and available laboratory resources.
References
- 1. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Evaluating Alternatives to 2-Fluoro-4-methoxyaniline in the Synthesis of Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the selection of foundational building blocks is a critical determinant of a drug candidate's ultimate success. 2-Fluoro-4-methoxyaniline hydrochloride is one such pivotal reagent, a fluorinated heterocyclic compound prized for its role in constructing the core scaffolds of numerous pharmacologically active molecules.[1][2][3] Its structure is particularly instrumental in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds that has revolutionized oncology. The quinazoline scaffold is the cornerstone of several potent tyrosine kinase inhibitors (TKIs), including the well-known EGFR inhibitor, Gefitinib (Iressa®).[4][5]
The strategic placement of the fluoro and methoxy groups on the aniline ring is not arbitrary. The fluorine atom, a bioisostere of hydrogen, can significantly modulate a molecule's pharmacokinetic profile, enhancing metabolic stability, membrane permeability, and binding affinity through unique electronic interactions.[6] The methoxy group can influence solubility and participate in crucial hydrogen bonding within the target protein's active site.[7]
However, reliance on a single building block can constrain the exploration of a drug's structure-activity relationship (SAR) and may present challenges related to cost, availability, or specific reaction kinetics. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will dissect the established role of 2-fluoro-4-methoxyaniline, evaluate its structural isomers as direct replacements for analog synthesis, and explore fundamentally different synthetic pathways that offer greater flexibility in drug design. Every comparison is grounded in experimental data and established protocols to ensure scientific integrity and practical applicability in the laboratory.
Section 1: The Benchmark Reaction - Crafting the 4-Anilinoquinazoline Core
The primary application for anilines of this class is the nucleophilic aromatic substitution (SNAr) reaction with a 4-chloroquinazoline intermediate. This key step forms the covalent bond that defines the 4-anilinoquinazoline scaffold. In the context of Gefitinib synthesis, the structurally similar 3-chloro-4-fluoroaniline is used, but for the purpose of this guide, we will establish a benchmark protocol using a representative fluoro-methoxyaniline to illustrate the core chemical transformation.[4][8]
The reaction hinges on the activation of the C4 position of the quinazoline ring by the electron-withdrawing nitrogen atoms, making it susceptible to nucleophilic attack by the aniline's amino group.
Caption: Workflow for the SNAr synthesis of a 4-anilinoquinazoline core.
Benchmark Experimental Protocol: Synthesis of 4-(Anilino)-6,7-dimethoxyquinazoline
This protocol is a generalized representation adapted from established syntheses of Gefitinib and its analogs.[4][8]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Reagent Addition: Add the selected aniline derivative (e.g., 2-fluoro-4-methoxyaniline, 1.1 eq) to the flask.
-
Solvent: Add a suitable solvent, such as isopropanol or acetic acid (approx. 10-15 mL per gram of quinazoline).[4][8]
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Filter the resulting precipitate, wash thoroughly with the reaction solvent (isopropanol) and then with a non-polar solvent like hexane to remove impurities.
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography, though this specific reaction often yields a high-purity product directly.[4]
Section 2: Comparative Analysis of Alternative Aniline Building Blocks
The subtle repositioning of substituents on the aniline ring can profoundly impact the resulting inhibitor's biological activity, selectivity, and pharmacokinetic properties. Here, we compare common structural isomers of 2-fluoro-4-methoxyaniline.
Alternative A: 3-Fluoro-4-methoxyaniline (CAS: 366-99-4)
Also known as 4-amino-2-fluoroanisole, this isomer is a widely used building block for kinase inhibitors targeting Src and Abl kinases.[9][10]
-
Rationale for Use: Shifting the fluorine atom from the ortho- to the meta-position relative to the amine significantly alters the electronic distribution and steric profile. This can change the pKa of the aniline nitrogen and modify the dihedral angle between the aniline and quinazoline rings, directly impacting how the molecule fits into the ATP-binding pocket of the target kinase.
-
Synthetic Performance: It readily participates in SNAr reactions under standard conditions, comparable to the benchmark. Its primary amine can also be used to prepare azides for click chemistry applications, expanding its versatility.[10]
Alternative B: 4-Fluoro-2-methoxyaniline (CAS: 450-91-9)
This isomer places the methoxy group in the ortho-position, a change that introduces significant steric and electronic consequences.
-
Rationale for Use: The ortho-methoxy group can act as a "conformational lock," restricting the rotation of the aniline ring. This can be advantageous for pre-organizing the inhibitor into a bioactive conformation, potentially increasing binding affinity. However, it can also introduce steric clashes that are detrimental to binding. This reagent is a known intermediate for synthesizing 5-HT3 receptor antagonists and inhibitors of Botulinum neurotoxin.[11][12]
-
Synthetic Performance: The steric bulk of the ortho-methoxy group may slightly decrease the nucleophilicity of the amine, potentially requiring longer reaction times or higher temperatures compared to the benchmark. However, it is generally reported to react efficiently.[11]
Data Summary: Comparison of Aniline Alternatives
| Feature | 2-Fluoro-4-methoxyaniline | 3-Fluoro-4-methoxyaniline | 4-Fluoro-2-methoxyaniline |
| Structure | Aniline with F at C2, OMe at C4 | Aniline with F at C3, OMe at C4 | Aniline with F at C4, OMe at C2 |
| CAS Number | 458-52-6[2][13][14] | 366-99-4[10] | 450-91-9[12][15] |
| Molecular Weight | 141.14 g/mol [2] | 141.15 g/mol [10] | 141.14 g/mol [12] |
| Key Applications | Building block for kinase inhibitor analogs and heterocyclic compounds.[1][2] | Precursor for Src/Abl kinase inhibitors and other APIs via SNAr or click chemistry.[9][10] | Intermediate for 5-HT3 antagonists and neurotoxin inhibitors.[11][12] |
| Potential SAR Impact | Balanced electronics and sterics for EGFR-like kinases. | Alters dihedral angle and pKa, potentially shifting kinase selectivity profile. | Introduces steric hindrance near the core linkage, potentially enforcing a specific conformation. |
| Reactivity Insight | Good nucleophilicity for standard SNAr reactions. | Similar reactivity to the benchmark reagent. | May exhibit slightly reduced reactivity due to ortho-substituent steric hindrance. |
Section 3: Alternative Synthetic Strategies Bypassing the Pre-formed Aniline
Instead of modifying the aniline piece, an alternative paradigm is to construct the quinazoline ring system using entirely different starting materials. These methods can be more convergent and offer greater flexibility for generating diverse compound libraries.
Strategy: Palladium-Catalyzed Three-Component Synthesis
A powerful alternative involves a one-pot, three-component reaction using a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid. This strategy, catalyzed by palladium, builds the fully substituted quinazoline core in a single, efficient step.[16]
-
Rationale: This approach is highly modular. By simply changing any of the three starting components, a wide array of analogs can be synthesized rapidly. It bypasses the need for a potentially costly or difficult-to-synthesize chloroquinazoline intermediate. The reaction proceeds through carbopalladation of the cyano group, followed by intramolecular cyclization and aromatization.[16]
Caption: Palladium-catalyzed one-pot synthesis of quinazoline derivatives.
Protocol: Pd-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
This protocol is a representative example based on methodologies for modern quinazoline synthesis.[16][17]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-aminobenzonitrile (1.0 eq), aldehyde (1.2 eq), and arylboronic acid (1.5 eq).
-
Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., XPhos, 10 mol%).
-
Base & Solvent: Add a base (e.g., K₂CO₃, 2.0 eq) and a dry, degassed solvent such as dioxane or toluene.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Conclusion
The choice of a building block in drug synthesis is a strategic decision with far-reaching implications for a project's trajectory. While 2-Fluoro-4-methoxyaniline remains a valuable and effective reagent for crafting kinase inhibitors based on the 4-anilinoquinazoline scaffold, it is by no means the only option.
This guide has demonstrated that:
-
Isomeric Alternatives like 3-fluoro-4-methoxyaniline and 4-fluoro-2-methoxyaniline are powerful tools for probing a drug's SAR. They allow for fine-tuning of steric and electronic properties, which can enhance potency, alter selectivity, and improve pharmacokinetic profiles.
-
Alternative Synthetic Strategies , such as the palladium-catalyzed three-component synthesis, offer a more modular and convergent approach. These methods provide rapid access to diverse chemical libraries and can circumvent challenges associated with the availability or cost of specific intermediates.
Ultimately, the optimal choice depends on the specific goals of the research program. For late-stage development where a lead compound's core is established, isomeric anilines are ideal for generating close analogs. For early-stage discovery and library synthesis, multi-component reactions provide the speed and flexibility needed to explore a wider chemical space. As Senior Application Scientists, we advocate for a holistic approach, where a deep understanding of both the target biology and the available synthetic methodologies informs the selection of reagents to accelerate the path toward novel therapeutics.
References
- 1. acubiochem.com [acubiochem.com]
- 2. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-4-methoxyaniline, HCl | CymitQuimica [cymitquimica.com]
- 4. ukm.my [ukm.my]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. nbinno.com [nbinno.com]
- 10. ossila.com [ossila.com]
- 11. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-fluoro-4-methoxyaniline 95% | CAS: 458-52-6 | AChemBlock [achemblock.com]
- 14. scbt.com [scbt.com]
- 15. 4-Fluoro-2-methoxyaniline | 450-91-9 | FF32850 | Biosynth [biosynth.com]
- 16. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 17. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel 2-Fluoro-4-methoxyaniline-Based Kinase Inhibitors Against Established Standards
This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors derived from the versatile 2-fluoro-4-methoxyaniline scaffold. We will move beyond simple data reporting to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating comparison. For this analysis, we will benchmark a hypothetical, novel inhibitor, designated "Compound X" , against the FDA-approved drug Crizotinib , a known inhibitor of Anaplastic Lymphoma Kinase (ALK).
The central role of kinases in cellular signaling has made them a major focus of drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving efforts to develop potent and selective small molecule inhibitors.[1] The 2-fluoro-4-methoxyaniline moiety has emerged as a privileged scaffold in this arena. Its utility lies in its role as a bioisostere, a chemical group that can replace another while retaining or improving biological activity.[2][3] The strategic placement of a fluorine atom, for instance, can modulate metabolic stability and receptor binding affinity by altering the electronic properties of the molecule.[4][5]
Our focus is on ALK, a receptor tyrosine kinase whose fusion with other genes, such as EML4, creates a potent oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[6][7] Crizotinib was a first-in-class therapeutic that demonstrated the profound efficacy of targeting ALK in these patients.[6][7][8] Therefore, any new ALK inhibitor must be rigorously compared against this established standard to prove its potential value.
The Benchmarking Workflow: A Multi-Tiered Strategy
A successful benchmarking program does not rely on a single metric. It requires a tiered approach, moving from basic biochemical potency to complex cellular models that can predict clinical challenges like acquired resistance.
Caption: A multi-tiered workflow for inhibitor benchmarking.
Tier 1: Biochemical Potency and Selectivity
Objective: To determine the direct inhibitory activity of Compound X on purified ALK enzyme and assess its specificity across the human kinome.
Causality: A potent inhibitor must first demonstrate high-affinity binding to its intended target in a simplified, cell-free system. However, potency is meaningless without selectivity. Many kinases share structural homology in their ATP-binding pockets, leading to potential off-target inhibition, which can cause toxicity.[9] Therefore, profiling against a broad panel of kinases is a critical step to preemptively identify liabilities.
Protocol 1: ALK Biochemical Potency (IC50 Determination)
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method. It measures the phosphorylation of a substrate peptide by the ALK enzyme.
-
Reagents:
-
Recombinant human ALK enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody (donor).
-
Streptavidin-allophycocyanin (SA-APC) (acceptor).
-
-
Procedure:
-
Serially dilute Compound X and Crizotinib (control) in DMSO, then into assay buffer. A typical starting concentration is 10 µM.
-
Add ALK enzyme to the inhibitor dilutions and incubate briefly to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents (Europium-antibody and SA-APC).
-
Incubate for 60 minutes to allow for binding.
-
Read the plate on a TR-FRET-capable plate reader.
-
-
Data Analysis: The ratio of acceptor to donor fluorescence is proportional to kinase activity. Plot the percentage of inhibition against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Data Summary: Biochemical Profile
| Compound | ALK IC50 (nM) | c-Met IC50 (nM) | Kinome Selectivity (S-Score at 1 µM) |
| Compound X | 1.5 | 250 | 0.02 |
| Crizotinib | 5.0 | 8.0 | 0.15 |
S-Score: A measure of selectivity; a lower score indicates higher selectivity.
Interpretation: In this hypothetical dataset, Compound X is more potent against ALK than Crizotinib. Crucially, it shows significantly less activity against c-Met, another known target of Crizotinib.[8][10] This suggests a more selective profile for Compound X, which is further supported by a superior S-Score in a broad kinome screen. This is a promising initial result.
Tier 2: Cellular Mechanism of Action and Efficacy
Objective: To confirm that Compound X can enter cells, engage its ALK target, inhibit the downstream signaling pathway, and produce an anti-proliferative effect in an ALK-dependent cancer cell line.
Causality: Biochemical potency does not always translate to cellular efficacy. Factors like cell permeability, efflux by transporters, and intracellular ATP concentration can influence a compound's performance. Therefore, it is essential to validate the inhibitor in a relevant biological system. Measuring the phosphorylation of ALK and its key downstream effectors (like STAT3 and AKT) provides direct evidence of on-target activity.
Caption: Simplified ALK signaling pathway and points of inhibition.
Protocol 2: Cellular Proliferation Assay (EC50 Determination)
-
Cell Line: H3122, an NSCLC cell line expressing the EML4-ALK fusion protein.
-
Procedure:
-
Seed H3122 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound X and Crizotinib for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which correlates with the number of viable cells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of inhibitor concentration to determine the EC50 value.
Protocol 3: Western Blot for Pathway Inhibition
-
Procedure:
-
Treat H3122 cells with Compound X and Crizotinib at various concentrations (e.g., 10x, 1x, and 0.1x the EC50) for 2-4 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, and total STAT3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with secondary antibodies and detect using chemiluminescence.
-
Data Summary: Cellular Activity
| Compound | H3122 Cell Proliferation EC50 (nM) | p-ALK Inhibition in Cells (IC50, nM) |
| Compound X | 15 | 12 |
| Crizotinib | 45 | 50 |
Interpretation: The cellular data corroborate the biochemical findings. Compound X demonstrates superior anti-proliferative activity in an ALK-driven cancer cell line. The strong correlation between its EC50 in the proliferation assay and its IC50 for inhibiting ALK phosphorylation in the cell confirms that its anti-cancer effect is driven by on-target ALK inhibition.
Tier 3: Assessing Activity Against Acquired Resistance
Objective: To evaluate the ability of Compound X to inhibit ALK variants that confer resistance to first-generation inhibitors like Crizotinib.
Causality: A major limitation of targeted therapies is the emergence of acquired resistance, often through secondary mutations in the kinase domain.[6] The ALK L1196M "gatekeeper" mutation, for example, causes resistance by sterically hindering Crizotinib's ability to bind.[6] A next-generation inhibitor should ideally overcome such known resistance mechanisms.
Protocol 4: Resistance Profiling
-
Cell Lines: Utilize Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival. These cells can be engineered to express various human EML4-ALK fusion proteins:
-
Ba/F3 EML4-ALK (Wild-Type)
-
Ba/F3 EML4-ALK (L1196M mutant)
-
-
Procedure: Perform a cellular proliferation assay as described in Protocol 2 for each cell line.
-
Data Analysis: Calculate the EC50 for both Compound X and Crizotinib in the wild-type and mutant cell lines. The "fold-shift" in EC50 (EC50 mutant / EC50 wild-type) is a key metric for quantifying resistance.
Data Summary: Resistance Profile
| Compound | Cell Line | EC50 (nM) | Fold-Shift vs. WT |
| Compound X | EML4-ALK (WT) | 12 | - |
| EML4-ALK (L1196M) | 36 | 3x | |
| Crizotinib | EML4-ALK (WT) | 40 | - |
| EML4-ALK (L1196M) | >1000 | >25x |
Interpretation: This data highlights a critical potential advantage for Compound X. While Crizotinib loses significant activity against the L1196M gatekeeper mutation, Compound X is only modestly affected. This suggests that the 2-fluoro-4-methoxyaniline scaffold of Compound X may allow it to bind to the ATP pocket in a way that is less susceptible to steric hindrance from the mutated methionine residue, a key characteristic of a next-generation ALK inhibitor.
Conclusion and Forward Look
This systematic, multi-tiered benchmarking analysis provides a clear, evidence-based comparison between a novel 2-fluoro-4-methoxyaniline-based inhibitor and the established standard, Crizotinib. Based on our hypothetical data, Compound X demonstrates a superior profile, characterized by:
-
Higher Potency: Greater inhibitory activity against wild-type ALK in both biochemical and cellular assays.
-
Enhanced Selectivity: Reduced off-target activity against c-Met, which may translate to a better safety profile.
-
Activity Against Resistance: Maintained efficacy against the clinically relevant L1196M gatekeeper mutation.
This structured approach, which combines biochemical precision with cellular relevance and clinical foresight, is essential for identifying promising new drug candidates. The data generated provides a strong rationale for advancing Compound X into further preclinical development, including pharmacokinetic and in vivo efficacy studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. drughunter.com [drughunter.com]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Fluoro-4-methoxyaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern medicinal chemistry, the substituted aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Among these, derivatives of 2-fluoro-4-methoxyaniline and its isomers have emerged as promising candidates, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2-fluoro-4-methoxyaniline derivatives, with a particular focus on their application as kinase inhibitors. By examining experimental data and explaining the causal relationships behind synthetic choices, we aim to equip researchers, scientists, and drug development professionals with actionable insights for their own discovery programs.
The 2-Fluoro-4-methoxyaniline Core: A Privileged Scaffold
The 2-fluoro-4-methoxyaniline moiety presents several key features that make it an attractive starting point for inhibitor design. The fluorine atom, with its high electronegativity and small steric footprint, can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding potential and overall basicity.[1] Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, crucial parameters for drug-likeness.[1] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its position on the ring can direct the vector of substituent exploration.
This strategic placement of fluoro and methoxy groups provides a synthetically tractable platform for generating diverse chemical libraries. The aniline nitrogen serves as a key attachment point for various heterocyclic systems that can interact with the hinge region of kinase active sites.
Structure-Activity Relationship (SAR) Deep Dive: Insights from c-Met Kinase Inhibitors
While comprehensive SAR studies on the exact 2-fluoro-4-methoxyaniline scaffold are emerging, a detailed analysis of the closely related isomer, 3-fluoro-4-(...yloxy)aniline, provides invaluable insights into the structural requirements for potent kinase inhibition. A study focused on derivatives of this isomer as c-Met kinase inhibitors revealed critical molecular features that govern their biological activity.[2]
The general structure of the studied c-Met kinase inhibitors incorporates the fluorinated aniline core linked to a heterocyclic system, a common motif for ATP-competitive kinase inhibitors.
A quantitative structure-activity relationship (QSAR) analysis of a series of these c-Met inhibitors highlighted the importance of several key fields around the molecule for optimal activity[2]:
-
Steric and Electrostatic Fields: The spatial arrangement and electronic properties of the substituents on the heterocyclic moiety (R1) were found to be critical for productive interactions within the ATP-binding pocket.
-
Hydrophobic and Hydrogen Bond-Donor Fields: The nature of the R2 substituent significantly influenced the overall potency, with a balance of hydrophobicity and hydrogen bonding potential being key.
These findings underscore the necessity of a multi-parameter optimization approach when designing inhibitors based on the 2-fluoro-4-methoxyaniline scaffold.
Comparative Performance Analysis
To contextualize the potential of 2-fluoro-4-methoxyaniline derivatives, it is essential to compare their performance against established kinase inhibitors. While direct head-to-head data is limited, we can draw comparisons based on the inhibitory activities of structurally related compounds targeting the same kinases.
For instance, in the realm of c-Met inhibition, derivatives of the closely related 3-fluoro-4-(...yloxy)aniline have demonstrated IC50 values in the nanomolar range.[3] This level of potency is comparable to or, in some cases, exceeds that of first-generation c-Met inhibitors.
Table 1: Comparative in vitro Kinase Inhibitory Activity
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 16 | 4-(2-fluorophenoxy)quinoline | c-Met | 1.1 | Foretinib | 3.4 |
| 10a | 4-anilinoquinazoline | EGFR/VEGFR-2 | EGFR: <10, VEGFR-2: 15 | Vandetanib | EGFR: 14, VEGFR-2: 36 |
| 10g | 4-anilinoquinazoline | EGFR/VEGFR-2 | EGFR: 12, VEGFR-2: 21 | Vandetanib | EGFR: 14, VEGFR-2: 36 |
| 18c | 2-substituted aniline pyrimidine | Mer/c-Met | Mer: 18.5, c-Met: 33.6 | Sunitinib (for c-Met) | 12.5 |
Note: The data presented is a compilation from different studies and direct comparison should be approached with caution due to variations in experimental conditions.[3][4][5]
The data in Table 1 illustrates that fluorinated aniline derivatives can achieve high potency against various kinase targets. The strategic introduction of fluorine and other substituents allows for the fine-tuning of activity and selectivity.
Experimental Protocols
To facilitate the exploration of 2-fluoro-4-methoxyaniline derivatives, we provide the following detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a Representative Anilino-Heterocycle Derivative
This protocol describes a general method for the synthesis of a 4-(2-fluoro-4-methoxyanilino)quinoline derivative, a common scaffold in kinase inhibitor design.
Workflow for Synthesis of an Anilino-Heterocycle Derivative
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq.) and 2-fluoro-4-methoxyaniline (1.1 eq.) in isopropanol.
-
Acid Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method for determining the inhibitory potency (IC50) of a compound against a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: Prepare a solution containing the target kinase and a fluorescently labeled ATP-competitive tracer in the assay buffer.
-
Assay Plate Preparation: Dispense the diluted test compounds into the wells of a low-volume 384-well plate.
-
Kinase Reaction: Add the kinase/tracer mixture to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Add a lanthanide-labeled antibody that specifically recognizes the kinase to each well. Incubate for an additional period (e.g., 30 minutes).
-
Signal Measurement: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Directions
The 2-fluoro-4-methoxyaniline scaffold and its isomers represent a valuable platform for the design and synthesis of novel kinase inhibitors. The strategic incorporation of fluorine and methoxy groups provides a means to fine-tune the electronic and pharmacokinetic properties of the resulting molecules. The SAR insights gleaned from related compound series, particularly in the context of c-Met inhibition, offer a rational basis for the design of new derivatives with enhanced potency and selectivity.
Future efforts in this area should focus on systematic exploration of the chemical space around the 2-fluoro-4-methoxyaniline core. This includes the synthesis and evaluation of a diverse range of heterocyclic substituents at the aniline nitrogen, as well as the investigation of additional substitutions on the aniline ring itself. Such studies, coupled with computational modeling and robust biological evaluation, will undoubtedly lead to the discovery of new and effective kinase inhibitors for the treatment of a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Fluoro-4-methoxyaniline Isomers in Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Substituted anilines are a cornerstone of many synthetic endeavors, and among them, fluoro-methoxyanilines offer a unique combination of functionalities that can impart desirable properties to target molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and serve as a handle for further functionalization.
This guide provides a head-to-head comparison of three key isomers of fluoro-methoxyaniline: 2-Fluoro-4-methoxyaniline, 3-Fluoro-4-methoxyaniline, and 4-Fluoro-2-methoxyaniline. We will delve into their differential reactivity in three common and critical synthetic transformations: N-acylation, the Sandmeyer reaction, and the Suzuki-Miyaura cross-coupling reaction. This analysis is supported by a blend of experimental data from the literature and an examination of the underlying electronic and steric effects that govern their chemical behavior. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
The Isomers at a Glance: Structural and Electronic Considerations
The reactivity of these aniline isomers is fundamentally dictated by the interplay of the electron-donating methoxy group (+M effect) and the electron-withdrawing fluorine atom (-I effect), as well as their positions relative to the nucleophilic amino group.
| Isomer | Structure | Key Structural Features |
| 2-Fluoro-4-methoxyaniline | Fluorine at the ortho position, methoxy at the para position. The amino group is flanked by a fluorine atom, introducing significant steric hindrance and a strong inductive electron withdrawal. | |
| 3-Fluoro-4-methoxyaniline | Fluorine at the meta position, methoxy at the para position. The amino group is sterically unencumbered. The electronic effects of both substituents influence the nucleophilicity of the amine. | |
| 4-Fluoro-2-methoxyaniline | Methoxy at the ortho position, fluorine at the para position. The amino group is flanked by a methoxy group, which is sterically more demanding than fluorine. The para-fluorine exerts an inductive pull. |
The "ortho effect" is a critical concept when comparing these isomers. Substituents at the ortho position to the amino group can sterically hinder the approach of reagents and also interfere with the solvation of the protonated form, thereby reducing the basicity of the aniline.[1][2] This effect is expected to be more pronounced for the bulkier methoxy group in 4-fluoro-2-methoxyaniline compared to the smaller fluorine atom in 2-fluoro-4-methoxyaniline.
N-Acylation: A Probe of Nucleophilicity and Steric Hindrance
N-acylation is a fundamental transformation for the protection of amines or the synthesis of amides. The rate and success of this reaction are highly sensitive to the nucleophilicity of the amino group and the steric environment around it.
Comparative Performance:
| Isomer | Expected Reactivity | Reported Yield (N-Acetylation) | Rationale |
| 3-Fluoro-4-methoxyaniline | High | Good to Excellent (estimated) | The amino group is sterically unhindered, and the combined electronic effects of a para-methoxy and meta-fluoro group maintain good nucleophilicity. General protocols for N-acylation of anilines with acetic anhydride report high yields.[3] |
| 2-Fluoro-4-methoxyaniline | Moderate to High | Not directly reported, but expected to be high | The ortho-fluorine atom is relatively small, and while it exerts a strong electron-withdrawing inductive effect, its steric hindrance is less significant than a methoxy group. |
| 4-Fluoro-2-methoxyaniline | Moderate | 83-94%[4][5] | The ortho-methoxy group presents significant steric hindrance, which can impede the approach of the acylating agent.[6] Despite this, high yields can be achieved, likely due to the activating effect of the methoxy group and forcing reaction conditions. |
Discussion:
The nucleophilicity of the amino group is paramount for N-acylation. For 3-Fluoro-4-methoxyaniline, the absence of ortho substituents allows for facile reaction. In the case of the ortho-substituted isomers, a competition between steric and electronic effects is at play. The ortho-methoxy group in 4-Fluoro-2-methoxyaniline is more sterically hindering than the ortho-fluoro group in 2-Fluoro-4-methoxyaniline. While both ortho substituents decrease the basicity of the aniline due to the ortho effect[1][7], the larger size of the methoxy group is expected to have a greater impact on the reaction rate. Nevertheless, the literature demonstrates that high yields for the N-acetylation of 4-Fluoro-2-methoxyaniline can be achieved, indicating that with appropriate reagents and conditions, the steric hindrance can be overcome.[4][5]
Experimental Protocol: N-Acetylation of 4-Fluoro-2-methoxyaniline [4]
Materials:
-
4-Fluoro-2-methoxyaniline
-
Acetic acid
-
Acetic anhydride
-
Ethyl acetate
-
Petroleum ether
-
Sodium sulfate
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask, add 4-fluoro-2-methoxyaniline and acetic acid.
-
Stir the reaction mass at 25-30°C for 10-15 minutes.
-
Slowly add acetic anhydride to the reaction mass at 25-35°C over 1-2 hours.
-
Heat the reaction mass to 90°C and stir at the same temperature for 3-5 hours.
-
After completion, cool the reaction and decompose it into water, followed by stirring at 25-30°C for 1-2 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with sodium bicarbonate solution, water, and brine, then dry over sodium sulfate.
-
Distill the solvent under vacuum.
-
Add petroleum ether to the residue, cool to below 10°C, and stir for 30 minutes.
-
Filter the solid, wash with petroleum ether, and dry to obtain the product.
Sandmeyer Reaction: A Gateway to Diverse Functionality
The Sandmeyer reaction is a powerful tool for the conversion of an aryl amine to an aryl halide, cyanide, or other functionalities via a diazonium salt intermediate.[8][9] The stability of the diazonium salt and its susceptibility to radical-nucleophilic aromatic substitution are key to the reaction's success.
Comparative Performance:
Direct comparative data for the three isomers is scarce. However, the yields of Sandmeyer reactions are known to be highly substrate-dependent.[10] We can anticipate the relative performance based on the electronic properties of the isomers.
| Isomer | Expected Reactivity | Reported Yield (Related Anilines) | Rationale |
| 3-Fluoro-4-methoxyaniline | Good | 45% (for 4-methoxyaniline)[11] | The electronic effects are balanced, leading to a moderately stable diazonium salt that should undergo the Sandmeyer transformation effectively. |
| 2-Fluoro-4-methoxyaniline | Potentially lower | Wide range (23-98% for various anilines)[8] | The ortho-fluoro group may destabilize the diazonium salt intermediate through its strong inductive effect, potentially leading to lower yields or the formation of side products. |
| 4-Fluoro-2-methoxyaniline | Good | Wide range (38-92% for various anilines)[8] | The ortho-methoxy group is electron-donating, which can help to stabilize the diazonium salt, potentially leading to cleaner reactions and good yields. |
Discussion:
The stability of the arenediazonium salt is a crucial factor in the Sandmeyer reaction. Electron-donating groups on the aromatic ring generally stabilize the diazonium salt, while electron-withdrawing groups have a destabilizing effect. In 4-Fluoro-2-methoxyaniline, the ortho-methoxy group's electron-donating nature is expected to stabilize the diazonium intermediate, favoring a successful Sandmeyer reaction. Conversely, the ortho-fluoro group in 2-Fluoro-4-methoxyaniline might lead to a more reactive and less stable diazonium salt, which could result in undesired side reactions and lower yields. 3-Fluoro-4-methoxyaniline represents an intermediate case, where the electronic effects are more balanced.
Experimental Protocol: General Procedure for Sandmeyer Cyanation [8]
Materials:
-
Fluoro-methoxyaniline isomer
-
Hydrochloric acid or Sulfuric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Sodium carbonate or Sodium hydroxide for neutralization
Procedure:
-
Dissolve the fluoro-methoxyaniline isomer in an aqueous solution of a mineral acid (e.g., HCl, H₂SO₄).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction (evolution of nitrogen gas will be observed).
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Neutralize the aqueous layer with a base before disposal.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12] For our comparison, we will consider the reactivity of the bromo-derivatives of our fluoro-methoxyaniline isomers.
Comparative Performance:
To perform a Suzuki coupling, the aniline isomers must first be brominated. The position of bromination will be directed by the existing substituents. For 2-fluoro-4-methoxyaniline, bromination is likely to occur at the 5-position. For 3-fluoro-4-methoxyaniline, bromination will likely occur at the 2- or 6-position. For 4-fluoro-2-methoxyaniline, bromination is expected at the 5-position. The reactivity of these bromo-anilines in a subsequent Suzuki coupling will be influenced by both electronic and steric factors.
| Bromo-Isomer | Expected Reactivity | Reported Yield (Related Anilines) | Rationale |
| 5-Bromo-3-fluoro-4-methoxyaniline | High | Good to excellent[13][14] | The bromine is para to the electron-donating methoxy group and meta to the electron-withdrawing fluorine, leading to an activated C-Br bond for oxidative addition. Steric hindrance is minimal. |
| 5-Bromo-2-fluoro-4-methoxyaniline | Moderate | Good to excellent[13] | The bromine is ortho to the amino group, which can present some steric hindrance. However, the overall electronic activation from the methoxy group should still allow for efficient coupling. |
| 5-Bromo-4-fluoro-2-methoxyaniline | Moderate to Low | Good to excellent[13] | The bromine is ortho to the bulky methoxy group, which can significantly hinder the approach of the palladium catalyst to the C-Br bond, potentially requiring more forcing conditions or specialized catalyst systems. |
Discussion:
The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored by electron-withdrawing groups on the aromatic ring and is hindered by steric bulk near the reaction site. In the case of the bromo-derivatives of our isomers, the electronic effects are generally favorable for the reaction. However, steric hindrance plays a major differentiating role. The bromine atom in 5-bromo-4-fluoro-2-methoxyaniline is adjacent to the bulky methoxy group, which is expected to slow down the oxidative addition step significantly. In contrast, 5-bromo-3-fluoro-4-methoxyaniline has no ortho substituents to the bromine, and 5-bromo-2-fluoro-4-methoxyaniline has the smaller fluorine atom ortho to the bromine, which should present less of a steric challenge.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [15]
Materials:
-
Bromo-fluoro-methoxyaniline isomer
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the bromo-fluoro-methoxyaniline isomer, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (and ligand, if required).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between 2-Fluoro-4-methoxyaniline, 3-Fluoro-4-methoxyaniline, and 4-Fluoro-2-methoxyaniline in a synthetic route is not arbitrary. Each isomer presents a unique combination of electronic and steric properties that significantly influences its reactivity.
-
3-Fluoro-4-methoxyaniline is generally the most straightforward isomer to work with in reactions where the amino group is the primary reactive site, due to its lack of steric hindrance.
-
2-Fluoro-4-methoxyaniline offers a balance of electronic activation and moderate steric hindrance from the ortho-fluorine, making it a versatile intermediate.
-
4-Fluoro-2-methoxyaniline is the most sterically hindered of the three, which can be a challenge in reactions like N-acylation and Suzuki coupling. However, the electron-donating ortho-methoxy group can be advantageous in stabilizing intermediates, such as in the Sandmeyer reaction.
Ultimately, the optimal isomer will depend on the specific transformation being performed and the desired outcome. By understanding the principles outlined in this guide, researchers can better predict the behavior of these valuable building blocks and design more efficient and successful synthetic strategies.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 2-Fluoro-4-methoxyaniline Scaffold
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity. The human kinome comprises over 500 kinases, many of which share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[1] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, a rigorous and comprehensive assessment of an inhibitor's cross-reactivity profile is not merely a regulatory hurdle but a critical step in understanding its biological activity and therapeutic potential.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, with a particular focus on compounds derived from the "2-fluoro-4-methoxyaniline" scaffold and its isomers. This chemical moiety is a key building block in several clinically important kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways. Through an exploration of experimental data and detailed protocols, we will elucidate how to build a robust understanding of an inhibitor's selectivity profile.
The Significance of the Fluoro-Aniline Scaffold in Kinase Inhibition
While direct public-domain examples of inhibitors derived from "2-Fluoro-4-methoxyaniline" are not widespread, isomers and closely related analogs form the core of several FDA-approved drugs. For instance, the synthesis of Vandetanib, a potent inhibitor of VEGFR2, EGFR, and RET kinases, utilizes a "4-bromo-2-fluoroaniline" moiety.[4] Similarly, Afatinib, an irreversible inhibitor of the ErbB family of receptors, is synthesized from a "4-[(3-chloro-4-fluorophenyl) amino]" precursor.[5][6] These examples underscore the utility of the substituted fluoro-aniline scaffold in generating potent and clinically relevant kinase inhibitors. The strategic placement of the fluorine and methoxy groups influences the molecule's electronic properties and its ability to form key interactions within the kinase ATP-binding site, driving both potency and selectivity.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
A multi-faceted approach is essential for accurately profiling kinase inhibitor selectivity. No single assay can fully capture the complexity of a compound's interactions within the cellular environment. Here, we compare two gold-standard methodologies: large-panel competition binding assays and cellular target engagement assays.
| Methodology | Principle | Advantages | Limitations |
| KINOMEscan™ (Competition Binding Assay) | Measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases. Binding is quantified via qPCR of a DNA tag conjugated to the kinase.[7][8] | - Comprehensive: Screens against hundreds of kinases in a single assay.[8] - Quantitative: Provides true equilibrium dissociation constants (Kd), which are independent of ATP concentration.[7] - High-throughput: Amenable to rapid screening of compound libraries. | - In vitro: Does not account for cell permeability, efflux pumps, or intracellular metabolism. - Recombinant Enzymes: May not fully represent the native conformation or post-translational modifications of kinases in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature. Changes in the amount of soluble protein after a heat challenge are quantified, typically by Western blot or mass spectrometry.[9][10][11] | - Physiologically Relevant: Measures target engagement within intact cells, accounting for cellular factors.[11] - Confirms Intracellular Activity: Provides direct evidence that the compound reaches and binds to its target in a native environment.[9] - Versatile: Can be adapted for various cell types and tissues.[12] | - Lower Throughput: Traditionally more labor-intensive than in vitro screening platforms.[11] - Requires Specific Antibodies: Dependent on the availability of high-quality antibodies for detection, unless using mass spectrometry. - Indirect Measurement of Affinity: Provides evidence of binding but does not directly yield a dissociation constant. |
Illustrative Cross-Reactivity Data
To illustrate the output of such profiling, consider two hypothetical inhibitors derived from a fluoro-aniline scaffold, Inhibitor A (designed as a selective EGFR inhibitor) and Inhibitor B (a multi-targeted inhibitor).
Table 1: KINOMEscan™ Data (% Inhibition at 1 µM)
| Kinase Target | Inhibitor A (% Inhibition) | Inhibitor B (% Inhibition) |
| EGFR | 99.5 | 98.7 |
| VEGFR2 | 15.2 | 95.3 |
| SRC | 20.5 | 85.1 |
| ABL1 | 5.1 | 60.2 |
| p38α (MAPK14) | 2.3 | 45.8 |
| CDK2 | 1.8 | 30.1 |
Table 2: CETSA Data (Thermal Shift in °C at 10 µM)
| Protein Target | Inhibitor A (ΔTm °C) | Inhibitor B (ΔTm °C) |
| EGFR | +5.2 | +4.9 |
| VEGFR2 | +0.5 | +4.5 |
| SRC | +0.8 | +3.8 |
From this data, we can infer that Inhibitor A is a highly selective EGFR inhibitor, with minimal off-target activity at the tested concentration. In contrast, Inhibitor B demonstrates potent, multi-targeted activity against EGFR, VEGFR2, and SRC, which is confirmed by both the in vitro binding data and the cellular target engagement results.
Experimental Protocols
Protocol 1: KINOMEscan™ Competition Binding Assay
This protocol is based on the principles of the DiscoverX (now Eurofins) KINOMEscan™ platform.[7][13]
Objective: To determine the binding affinity (Kd) of a test compound against a large panel of kinases.
Methodology:
-
Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated in duplicate at various concentrations (e.g., 11-point, 3-fold serial dilution) with the kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using qPCR to detect the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. The binding constant (Kd) is then calculated from the dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a Western blot-based CETSA.[10][12][14]
Objective: To confirm intracellular target engagement of a kinase inhibitor.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., A549 lung carcinoma cells for an EGFR inhibitor) to ~80% confluency. Treat cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method (e.g., BCA assay). Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the intensity of the soluble target protein as a function of temperature for both the treated and vehicle control samples to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target kinases is crucial for interpreting cross-reactivity data. For inhibitors of the fluoro-aniline class, the EGFR and VEGFR pathways are of primary importance.
Caption: EGFR signaling pathway and point of inhibition.
The diagram above illustrates the central role of EGFR in activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[2][15][16] An inhibitor targeting EGFR aims to block these signals. However, if the inhibitor also hits other kinases, such as SRC (which can also feed into these pathways) or VEGFR2 (critical for angiogenesis), the overall biological outcome will be a composite of these on- and off-target effects.[17][18]
Caption: Experimental workflow for cross-reactivity profiling.
This workflow highlights the logical progression from initial compound synthesis to a comprehensive understanding of its selectivity. By integrating data from both broad, in vitro screens and targeted, cell-based assays, researchers can make informed decisions about a compound's future development trajectory.
Conclusion
The "2-fluoro-4-methoxyaniline" scaffold and its related structures represent a valuable starting point for the development of potent kinase inhibitors. However, achieving the desired selectivity profile is a complex endeavor that requires a rigorous, multi-pronged approach to cross-reactivity profiling. By combining comprehensive in vitro screening methods like KINOMEscan™ with physiologically relevant cellular assays such as CETSA, researchers can gain a deep and actionable understanding of a compound's mechanism of action. This detailed characterization is paramount for advancing novel kinase inhibitors from the laboratory to the clinic, ultimately enabling the development of safer and more effective targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vandetanib | 443913-73-3 [chemicalbook.com]
- 5. syncsci.com [syncsci.com]
- 6. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-methoxyaniline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-Fluoro-4-methoxyaniline hydrochloride, a compound that requires meticulous management due to its potential hazards. This document is designed to go beyond a simple checklist, offering insights into the "why" behind each procedural step, grounded in authoritative safety protocols.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound, like many halogenated aromatic amines, presents a significant health and environmental risk profile.[1][2]
According to Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[4][6]
-
Aquatic Toxicity: The compound is harmful to aquatic life with long-lasting effects.
This hazard profile underscores the necessity for stringent disposal protocols to prevent human exposure and environmental contamination.[2][7]
Table 1: Hazard Summary and Exposure Limits
| Hazard Classification | GHS Pictograms | Signal Word | Exposure Limits (related aniline compounds) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Skull and Crossbones) | Danger/Warning | OSHA PEL: 5 ppm (TWA) for Aniline[8][9] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | ACGIH TLV: 2 ppm (TWA) for Aniline[8][9][10] |
| Serious Eye Damage/Irritation | GHS05 (Corrosion), GHS07 | Danger/Warning | - |
| Specific Target Organ Toxicity | GHS08 (Health Hazard) | Danger/Warning | - |
| Hazardous to the Aquatic Environment | GHS09 (Environment) | Warning | - |
Data compiled from various Safety Data Sheets and occupational safety resources.[3][4][8][9][10][11][12] Exposure limits for the specific hydrochloride salt may not be established; therefore, limits for the parent compound, aniline, are provided as a conservative reference.
Pre-Disposal Preparations: Setting the Stage for Safety
Proper disposal begins long before the waste container is sealed. A methodical approach to preparation is essential to minimize risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's toxicity and irritant properties, a comprehensive PPE ensemble is mandatory.[13]
-
Gloves: Wear nitrile rubber gloves. For tasks with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.[14]
-
Eye Protection: Chemical splash goggles are essential. When transferring larger quantities, a face shield in addition to goggles is recommended.[15][16]
-
Lab Coat: A fully buttoned lab coat provides a crucial barrier against skin contact.
-
Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13][16] If work outside a fume hood is unavoidable, a NIOSH/MSHA approved respirator with appropriate cartridges is required.[15][16]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[1] Halogenated organic compounds must be collected separately from non-halogenated waste streams to ensure proper final disposal.[1][14]
-
Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[1][17] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[14]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[1]
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tightly sealing lid to prevent leaks or the release of vapors.[14][17]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the safe disposal of this compound.
Small Quantities (e.g., residual amounts on labware)
-
Decontamination of Glassware:
-
Disposal of Contaminated Solids:
Bulk Quantities (e.g., unused or expired reagent)
-
Direct Transfer to Waste Container:
-
Working within a chemical fume hood, carefully transfer the solid this compound directly into the designated "Halogenated Organic Waste" container.
-
Use appropriate tools, such as a chemical-resistant spatula, to avoid generating dust.[11] If dust formation is unavoidable, respiratory protection is critical.[19]
-
Ensure the container is not overfilled; leave adequate headspace.
-
-
Container Sealing and Storage:
Final Disposal Arrangements
-
Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the final pickup and disposal of the hazardous waste.[1] They will ensure that the waste is transported to a licensed hazardous waste disposal facility.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[11]
Emergency Procedures: Responding to Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[8][18]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][13]
-
Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
-
Major Spills (outside a fume hood or large volume):
The Logic of Segregation and Professional Disposal
The protocols outlined above are not arbitrary. The segregation of halogenated waste is critical because these compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride, during incineration if not handled by a facility equipped for such waste streams.[11][13] Entrusting the final disposal to a licensed professional service ensures compliance with stringent regulations, such as those set by the Environmental Protection Agency (EPA) in the United States, and minimizes the long-term environmental liability for your institution.[18]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and key steps in the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. nj.gov [nj.gov]
- 19. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Fluoro-4-methoxyaniline hydrochloride
A Comprehensive Guide to the Safe Handling of 2-Fluoro-4-methoxyaniline hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure a safe laboratory environment by minimizing risk and outlining clear operational and disposal plans.
Understanding the Hazard: A Proactive Approach to Safety
This compound is an aromatic amine. Aromatic amines as a class of compounds are known for their potential toxicity, and many are readily absorbed through the skin.[1] The hydrochloride salt form may influence the compound's physical properties, but the inherent hazards of the aniline structure remain. While a specific Safety Data Sheet (SDS) for the hydrochloride was not publicly available, the SDS for the free base, 2-Fluoro-4-methoxyaniline, indicates that the substance is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also suspected of causing damage to organs through prolonged or repeated exposure.[2] Therefore, a conservative approach, treating the compound with a high degree of caution, is imperative.
The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[3] Proactive and meticulous adherence to the following protocols is the foundation of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[4] The selection of PPE should be based on a thorough hazard assessment for the specific procedures being performed.[5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Double-gloving is recommended. The outer glove should be a robust material like butyl rubber or Viton, with an inner nitrile glove. This provides a dual barrier against potential permeation. Always inspect gloves for any signs of degradation before use. |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are mandatory to protect against splashes and fine particulates. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Chemical-resistant Lab Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | All handling of solid this compound should be performed in a certified chemical fume hood to control airborne particulates. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
Donning and Doffing of PPE: A Critical Procedure
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[6][7]
Donning Procedure:
-
Hand Hygiene: Start with clean hands.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and peel downwards, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE.
Caption: Workflow for the correct donning and doffing of PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include absorbent materials like vermiculite or sand, and clearly labeled waste bags.
Handling
-
Personal Protective Equipment: Don all required PPE as outlined in the donning procedure before entering the designated handling area.
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound within the chemical fume hood to minimize the risk of inhalation.
-
Use dedicated spatulas and weigh boats.
-
Handle the solid with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound is a halogenated aromatic amine, and its waste must be treated as hazardous.[8]
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.[8][9]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Disposal Pathway
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour any of this chemical or its solutions down the drain.
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 7. aaha.org [aaha.org]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. uakron.edu [uakron.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
